2,4-Dimethylpyrimidine
Description
Properties
IUPAC Name |
2,4-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-3-4-7-6(2)8-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCOWOCKUQWYRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162385 | |
| Record name | Pyrimidine, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14331-54-5 | |
| Record name | Pyrimidine, 2,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014331545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRIMIDINE, 2,4-DIMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1VY508B2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 2,4-Dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylpyrimidine is a heterocyclic aromatic organic compound belonging to the pyrimidine family. The pyrimidine core is a fundamental building block in numerous biologically significant molecules, including nucleobases such as cytosine, thymine, and uracil, which are essential components of nucleic acids. The strategic placement of two methyl groups on this core at positions 2 and 4 imparts specific chemical properties that make this compound a valuable intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its structural features and reactivity are of considerable interest to researchers in medicinal chemistry and drug development for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characterization of this compound.
Chemical Structure
The chemical structure of this compound is characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with methyl groups substituted at the 2 and 4 positions.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈N₂ | [1] |
| Molecular Weight | 108.14 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Melting Point | -2 °C | [3] |
| Boiling Point | 151.2 °C at 760 mmHg | [2] |
| Density | 0.997 g/cm³ (calculated) | [4] |
| Refractive Index | 1.4880 | [3] |
| pKa | 2.38 ± 0.20 (Predicted) | [3] |
| Storage Temperature | 2-8°C | [2][3] |
Table 1: Physicochemical Properties of this compound.
Structural and Identification Data
For unambiguous identification and use in computational chemistry, the following structural identifiers are provided.
| Identifier | Value | Reference(s) |
| CAS Number | 14331-54-5 | [1] |
| IUPAC Name | This compound | [5] |
| SMILES | CC1=NC(=NC=C1)C | [5] |
| InChI | InChI=1S/C6H8N2/c1-5-3-4-7-6(2)8-5/h3-4H,1-2H3 | [5] |
| InChIKey | PMCOWOCKUQWYRL-UHFFFAOYSA-N | [1] |
Table 2: Structural and Identification Data for this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with the Pinner synthesis being a classical and widely applicable route.[6][7][8] This method involves the condensation of a β-dicarbonyl compound with an amidine. For this compound, acetylacetone serves as the β-dicarbonyl component and acetamidine is the amidine.
Representative Experimental Protocol: Pinner Synthesis
Caption: Pinner synthesis of this compound.
Materials:
-
Acetylacetone
-
Acetamidine hydrochloride
-
Sodium ethoxide
-
Ethanol (absolute)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Acetamidine hydrochloride is added to the sodium ethoxide solution and stirred to form the free base, acetamidine. Sodium chloride precipitates during this step.
-
The mixture is cooled in an ice bath, and acetylacetone is added dropwise with continuous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated sodium chloride is removed by filtration.
-
The ethanol is removed from the filtrate under reduced pressure.
-
The resulting residue is taken up in diethyl ether and washed with water to remove any remaining inorganic salts and unreacted starting materials.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude this compound.
-
The crude product can be purified by fractional distillation under reduced pressure.
Spectral Data and Characterization
The structure and purity of this compound are confirmed through various spectroscopic techniques.
Mass Spectrometry
The electron ionization mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z = 108, corresponding to its molecular weight.[1] The fragmentation pattern provides further structural information.
¹H and ¹³C NMR Spectroscopy
The NMR spectra of this compound are characteristic of its symmetric structure. A general protocol for acquiring NMR spectra is as follows:
Experimental Protocol for NMR Spectroscopy:
-
A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz).
Expected ¹H NMR Spectral Data (in CDCl₃):
-
A singlet for the two equivalent methyl groups at the 2- and 4-positions.
-
Two distinct signals for the aromatic protons at the 5- and 6-positions, likely appearing as doublets due to coupling with each other.
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
Signals corresponding to the two equivalent methyl carbons.
-
Signals for the carbon atoms of the pyrimidine ring. Due to the symmetry, fewer signals than the total number of carbons might be observed.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for the aromatic C-H and C=N stretching vibrations, as well as C-H bending vibrations of the methyl groups.
Experimental Protocol for IR Spectroscopy:
-
A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands:
-
~3050 cm⁻¹: Aromatic C-H stretching
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching (from methyl groups)
-
~1600-1450 cm⁻¹: C=C and C=N ring stretching vibrations
-
~1450-1375 cm⁻¹: C-H bending of methyl groups
Reactivity and Chemical Behavior
The pyrimidine ring is electron-deficient, which influences the reactivity of this compound. The nitrogen atoms decrease the electron density in the ring, making it less susceptible to electrophilic aromatic substitution compared to benzene. Conversely, it is more prone to nucleophilic attack.
The methyl groups at positions 2 and 4 are activated by the electron-withdrawing nature of the pyrimidine ring. The protons on these methyl groups are acidic and can be removed by a strong base to form a carbanion. This carbanion can then participate in various reactions, such as condensation with aldehydes and ketones.
Role in Drug Development and Research
Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10][11] this compound serves as a key intermediate in the synthesis of more complex, biologically active molecules.[2] Its versatile reactivity allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the pyrimidine scaffold is a core component of many kinase inhibitors used in cancer therapy. While direct involvement of this compound in specific signaling pathways is not extensively documented, its derivatives are designed to target a wide range of enzymes and receptors.
Caption: Role of this compound in a drug development workflow.
Conclusion
This compound is a chemically significant molecule with well-defined structural and physicochemical properties. Its synthesis is readily achievable through established methods like the Pinner synthesis, and its structure can be unequivocally confirmed by modern spectroscopic techniques. The reactivity of the pyrimidine ring and its methyl substituents makes it a versatile building block for the synthesis of a wide array of more complex molecules. For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties and reactivity of this compound is essential for its effective utilization in the design and synthesis of novel therapeutic agents and other functional organic materials.
References
- 1. Pyrimidine, 2,4-dimethyl- [webbook.nist.gov]
- 2. This compound [myskinrecipes.com]
- 3. Pyrimidine, 2,4-dimethyl- (6CI,7CI,8CI,9CI) CAS#: 14331-54-5 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. CID 142213109 | C12H16N4 | CID 142213109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 8. mdpi.com [mdpi.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Synthesis of 2,4-Dimethylpyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4-dimethylpyrimidine from the precursor's acetylacetone and urea. The primary route for this synthesis is a cyclocondensation reaction, a fundamental process in heterocyclic chemistry. This document outlines the reaction mechanism, detailed experimental protocols, and characterization data for the resulting product.
Introduction
Pyrimidine and its derivatives are a critical class of heterocyclic compounds, forming the core structure of nucleobases and a wide array of pharmacologically active molecules. The synthesis of substituted pyrimidines is, therefore, a subject of significant interest in medicinal chemistry and drug development. The reaction between a 1,3-dicarbonyl compound, such as acetylacetone, and urea or a urea derivative, provides a straightforward and efficient method for constructing the pyrimidine ring. This guide focuses on the specific synthesis of this compound, which proceeds via the formation of its tautomeric isomer, 2-hydroxy-4,6-dimethylpyrimidine.
Reaction Mechanism and Pathway
The synthesis of 2-hydroxy-4,6-dimethylpyrimidine from acetylacetone and urea is an acid-catalyzed cyclocondensation reaction. The generally accepted mechanism involves the following key steps:
-
Enolization: Acetylacetone, a β-diketone, exists in equilibrium with its enol tautomer. This enolization is often facilitated by the acidic or basic conditions of the reaction.
-
Nucleophilic Attack: One of the amino groups of urea acts as a nucleophile and attacks one of the carbonyl carbons of acetylacetone.
-
Second Nucleophilic Attack: The second amino group of urea then attacks the remaining carbonyl carbon of the acetylacetone moiety.
-
Cyclization and Dehydration: Following the nucleophilic attacks, an intramolecular cyclization occurs, leading to the formation of a dihydroxytetrahydropyrimidine intermediate. This intermediate then undergoes dehydration (loss of two water molecules) to yield the more stable aromatic 2-hydroxy-4,6-dimethylpyrimidine.
The final product, 2-hydroxy-4,6-dimethylpyrimidine, exists in a tautomeric equilibrium with 4,6-dimethylpyrimidin-2(1H)-one. For the purpose of this guide, the product will be referred to by its hydroxy-pyrimidine name, which is a common representation.
Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of 2-hydroxy-4,6-dimethylpyrimidine.[1][2]
Materials and Equipment
-
Reactants:
-
Urea (CH₄N₂O)
-
Acetylacetone (C₅H₈O₂)
-
-
Solvent:
-
Methanol (CH₃OH) or Isopropanol (C₃H₈O)
-
-
Catalyst:
-
Hydrogen chloride (HCl) solution in the chosen alcohol
-
-
Neutralizing Agent:
-
Aqueous solution of an alkali metal hydroxide (e.g., Sodium Hydroxide, NaOH)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine Hydrochloride[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine urea (0.5 mole) and acetylacetone (0.53 mole).
-
Solvent Addition: Add 200 mL of methanol to the flask.
-
Heating and Catalyst Addition: Begin stirring and heat the mixture to approximately 52°C. Once the temperature is stable, add a 40% solution of hydrogen chloride in methanol (68 g).
-
Reflux: Maintain the reaction mixture at reflux with continuous stirring for 3 hours.
-
Isolation of Hydrochloride Salt: After the reflux period, cool the reaction mixture to room temperature. The hydrochloride salt of the product will precipitate as a solid.
-
Filtration and Drying: Collect the solid precipitate by vacuum filtration and dry it to obtain 2-hydroxy-4,6-dimethylpyrimidine hydrochloride.
Neutralization to 2-Hydroxy-4,6-dimethylpyrimidine[1]
-
Dissolution: Dissolve the dried 2-hydroxy-4,6-dimethylpyrimidine hydrochloride in water.
-
Neutralization: Slowly add a 35-50% aqueous solution of sodium hydroxide until the solution is neutralized.
-
Precipitation and Isolation: The free base, 2-hydroxy-4,6-dimethylpyrimidine, will precipitate out of the solution. Allow the mixture to stand for 1-5 hours to ensure complete precipitation.
-
Filtration and Drying: Collect the solid product by filtration, wash with cold water, and dry at room temperature.
Quantitative Data
The following tables summarize the quantitative data associated with the synthesis of 2-hydroxy-4,6-dimethylpyrimidine.
Table 1: Reactant and Solvent Quantities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles | Quantity |
| Urea | CH₄N₂O | 60.06 | 0.5 | 30 g |
| Acetylacetone | C₅H₈O₂ | 100.12 | 0.53 | 53 g |
| Methanol | CH₃OH | 32.04 | - | 200 mL |
Table 2: Reaction Conditions and Yield
| Parameter | Value | Reference |
| Reaction Temperature | 52°C to Reflux | [1][2] |
| Reaction Time | 2-3 hours | [1][2] |
| Catalyst | Hydrogen Chloride | [1][2] |
| Reported Yield | 80-90% | [1][2] |
Product Characterization
The final product, this compound (or its tautomer 2-hydroxy-4,6-dimethylpyrimidine), should be characterized to confirm its identity and purity.
Table 3: Physical and Spectroscopic Data for this compound
| Property | Data |
| Molecular Formula | C₆H₈N₂ |
| Molecular Weight | 108.14 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 2-Hydroxy-4,6-dimethylpyrimidine hydrochloride: 265-270°C (decomposition)[1][2] |
| Mass Spectrum (EI) | Major m/z peaks: 108 (M+), 107, 80, 67, 53, 42[3] |
| ¹H NMR | Data not explicitly found in the searched literature for the final product. |
| ¹³C NMR | Data not explicitly found in the searched literature for the final product. |
| Infrared (IR) | Data not explicitly found in the searched literature for the final product. |
Note on Characterization Data: While a comprehensive set of spectroscopic data for this compound was not available in the searched literature, the provided mass spectrum data from the NIST WebBook serves as a key identifier.[3] For rigorous confirmation of the synthesized product, it is recommended that researchers acquire and analyze the ¹H NMR, ¹³C NMR, and IR spectra and compare them with expected values or reference spectra if they become available.
References
Technical Guide to 2,4-Dimethylpyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,4-Dimethylpyrimidine, a key heterocyclic organic compound. It covers its fundamental physicochemical properties, a detailed experimental protocol for the synthesis of a related pyrimidine derivative, and a conceptual workflow illustrating its potential application in drug discovery. This document is intended to serve as a valuable resource for professionals engaged in chemical synthesis and pharmaceutical research.
Core Properties of this compound
This compound is a derivative of pyrimidine, an aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. The presence of two methyl groups at the 2 and 4 positions influences its reactivity and physical properties.
Data Presentation: Physicochemical Properties
The essential quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 14331-54-5 |
| Molecular Formula | C₆H₈N₂ |
| Molecular Weight | 108.14 g/mol |
| IUPAC Name | This compound |
Experimental Protocols: Synthesis of a Substituted Pyrimidine
While a specific protocol for the direct synthesis of this compound is not detailed here, a representative and analogous procedure for the synthesis of 2-amino-4,6-dimethylpyrimidine is provided. This reaction illustrates a common and fundamental method for constructing the pyrimidine core, which can be conceptually adapted by researchers. The synthesis involves the condensation of a guanidine salt with a β-dicarbonyl compound, in this case, acetylacetone.
Reaction: Synthesis of 2-Amino-4,6-dimethylpyrimidine
Materials:
-
Guanidine nitrate (135.5 parts by weight)
-
Sodium carbonate (83.5 parts by weight)
-
Acetylacetone (100 parts by weight)
-
Water (250 parts by weight)
-
2.5% Brine solution
-
Activated carbon
Procedure:
-
To 250 parts of water in a suitable reaction vessel, add 135.5 parts of guanidine nitrate, 83.5 parts of sodium carbonate, and 100 parts of acetylacetone to form a slurry.
-
Heat the slurry to a temperature of 95-100°C for a duration of two hours. During this time, the formation of large crystals should be observed.
-
After the two-hour heating period, cool the slurry to room temperature.
-
Dilute the cooled slurry with water to a total volume of 488 parts.
-
Further, cool the mixture to 10°C and hold at this temperature for one hour to ensure complete crystallization.
-
Filter the slurry to collect the crystalline product.
-
Wash the filter cake with 75 parts of a 2.5% brine solution cooled to 5-10°C and then dry by suction.
-
For purification, add the wet cake to 330 parts of water and heat to 85-90°C to dissolve the product.
-
Add 4.4 parts of activated carbon to the hot solution and clarify by filtration after 15 minutes.
-
To the hot filtrate, add 95 parts of salt to precipitate the purified product. Stir the resulting slurry for 10 minutes.
-
Cool the slurry to 15°C, stir for an additional 15 minutes, and then filter to collect the purified 2-amino-4,6-dimethylpyrimidine.
-
Wash the final product with 30 parts of water cooled to 5-10°C, followed by suction drying, and then final drying in an oven at 50°C.
Application in Drug Discovery: A Conceptual Workflow
Pyrimidine derivatives are crucial scaffolds in medicinal chemistry, forming the core of numerous antiviral and anticancer drugs. This compound can serve as a versatile starting material or intermediate in the synthesis of more complex, biologically active molecules. The following diagram illustrates a conceptual workflow for the development of a novel kinase inhibitor, a common strategy in oncology drug discovery, starting from a functionalized pyrimidine derivative.
Caption: Conceptual workflow for drug discovery using a pyrimidine core.
Physical Properties of 2,4-Dimethylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties of 2,4-dimethylpyrimidine, with a core focus on its boiling point. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis, offering both reported data and detailed experimental protocols.
Core Physical Properties
This compound, a substituted derivative of the pyrimidine heterocyclic aromatic organic compound, presents as a compound with distinct physical characteristics relevant to its handling, purification, and application in various chemical processes.
Quantitative Data on Boiling Point
The boiling point of a substance is a critical physical constant, indicative of its volatility and the strength of intermolecular forces. For this compound, the available data is a calculated value. Experimental verification is recommended for applications requiring a high degree of precision.
| Property | Value | Pressure | Data Type | Source |
| Boiling Point | 151.235 °C | 760 mmHg | Calculated | [1] |
Experimental Protocols for Boiling Point Determination
To facilitate the experimental verification of the boiling point of this compound, two common and reliable methods are detailed below: the Thiele Tube method for small-scale determination and the Simple Distillation method for larger quantities, which also serves as a purification step.
Thiele Tube Method
This method is advantageous for its use of small sample volumes (less than 1 mL).[2]
Apparatus:
-
Thiele tube
-
Thermometer (0-200 °C range)
-
Small test tube (e.g., 75 x 12 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attaching the test tube to the thermometer
-
Heat source (Bunsen burner or heating mantle)
-
High-boiling mineral oil
Procedure:
-
Add a small sample (0.5-1 mL) of this compound to the small test tube.
-
Place the capillary tube, with its open end downwards, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Insert the thermometer and attached sample tube into the Thiele tube, ensuring the sample is immersed in the oil.
-
Gently heat the side arm of the Thiele tube with a small flame or a heating mantle.[2] This design promotes convection currents, ensuring uniform heating of the oil bath.
-
As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.
-
Continue gentle heating until a steady and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[2]
-
Record the atmospheric pressure at the time of the experiment.
Simple Distillation Method
For larger quantities of this compound (>5 mL), a simple distillation can be employed to both purify the compound and determine its boiling point.[3]
Apparatus:
-
Distilling flask (round-bottom flask)
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle or oil bath
-
Boiling chips or a magnetic stir bar
-
Clamps and stand
Procedure:
-
Place 5-10 mL of this compound into the distilling flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Assemble the distillation apparatus as shown in the workflow diagram below. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor that is distilling.
-
Begin circulating cold water through the condenser.
-
Gently heat the distilling flask using a heating mantle or oil bath.
-
Observe the temperature as the liquid begins to boil and the vapor rises.
-
The boiling point is the stable temperature at which the liquid is actively boiling and there is a steady condensation of the liquid in the condenser. Record this temperature range.
-
Collect the distilled this compound in the receiving flask.
-
Record the barometric pressure.
Mandatory Visualizations
To further elucidate the experimental and logical frameworks discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for Boiling Point Determination.
Caption: Pyrimidine Synthesis Pathway.
References
2,4-Dimethylpyrimidine: A Versatile Heterocyclic Building Block for Scientific Advancement
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
2,4-Dimethylpyrimidine stands as a cornerstone heterocyclic scaffold in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique structural features and versatile reactivity make it an invaluable building block for the creation of complex molecules with diverse and significant biological and physical properties. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis methodologies, key reactions, and applications, with a focus on providing actionable data and detailed experimental protocols for laboratory use.
Physicochemical and Spectroscopic Data
A clear understanding of the fundamental properties of this compound is essential for its effective use. The following tables summarize its key physicochemical and spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂ | [1][2] |
| Molecular Weight | 108.14 g/mol | [1][2] |
| CAS Number | 14331-54-5 | [1][2] |
| Boiling Point | 151.2°C at 760 mmHg | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Storage Conditions | 2-8°C, dry and sealed | [3] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Data Points | Reference |
| Mass Spectrometry (EI) | Major fragments (m/z) and relative intensities can be found in the NIST WebBook. | [1] |
| UV/Visible Spectrum | Spectral data is available in the NIST WebBook. | [1] |
Synthesis of the this compound Core
The synthesis of the pyrimidine ring is a well-established area of organic chemistry, with several reliable methods available. The most common approach for constructing the this compound scaffold involves the condensation of a 1,3-dicarbonyl compound with a nitrogen-containing reagent.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a pyrimidine core, which can be adapted for this compound.
Caption: A generalized workflow for pyrimidine synthesis.
Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine
This protocol is adapted from a patented method for the synthesis of a common this compound derivative, 2-amino-4,6-dimethylpyrimidine, which is a valuable intermediate.[5]
Reactants:
-
Guanidine salt (e.g., guanidine nitrate)
-
Acetylacetone
-
Aqueous alkaline medium (e.g., sodium carbonate solution)
Procedure:
-
Prepare a slurry of acetylacetone and guanidine nitrate in a reaction vessel.
-
Gradually add an aqueous solution of sodium carbonate to the slurry while maintaining the temperature at 95-100°C. The addition is typically carried out over 2 hours.
-
After the addition is complete, stir the reaction mixture for an additional 15 minutes at 95-100°C.
-
Cool the reaction mixture to room temperature and then dilute with water.
-
Continue cooling to 10°C and hold at this temperature for 1 hour to allow for product precipitation.
-
Filter the slurry to collect the crude product.
-
Wash the filter cake with a cold brine solution.
-
For purification, dissolve the wet cake in hot water (85-90°C).
-
Treat the hot solution with activated carbon and clarify by filtration.
-
Add salt to the hot filtrate to induce precipitation and stir for 10 minutes.
-
Cool the slurry to 15°C, stir for 15 minutes, and then filter to collect the purified product.
-
Wash the cake with cold water and dry at 50°C.
Key Reactions and Functionalization
The this compound core offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives. The methyl groups at the C2 and C4 positions are particularly reactive.
Reactivity of the Methyl Groups
The methyl groups at the 2- and 4-positions of the pyrimidine ring are "active" due to the electron-withdrawing nature of the heterocyclic ring.[6] This enhanced acidity of the methyl protons allows them to participate in condensation reactions, similar to the methyl groups in 2,4-dinitrotoluene.[6]
Reaction Scheme: Aldol-Type Condensation
A common reaction involving the active methyl groups is an aldol-type condensation with aldehydes, such as benzaldehyde, to form styryl-pyrimidines.[6] This reaction can be catalyzed by acids, Lewis acids, or strong bases.[6]
Caption: Aldol-type condensation of this compound.
Experimental Protocol: General Procedure for Aldol-Type Condensation
The following is a general procedure based on reactions of similar methyl-pyrimidines.[6]
Reactants:
-
This compound
-
An appropriate aldehyde (e.g., benzaldehyde)
-
Catalyst (e.g., ZnCl₂, acetic anhydride, or a strong organic base)
-
Solvent (if not solvent-free)
Procedure:
-
In a suitable reaction flask, combine this compound, the aldehyde, and the catalyst.
-
If a solvent is used, add it to the mixture.
-
Heat the reaction mixture under reflux, or stir at room temperature if using a highly active catalyst. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture.
-
If the product precipitates, it can be collected by filtration. Otherwise, an aqueous workup followed by extraction with an organic solvent may be necessary.
-
The crude product can be purified by recrystallization or column chromatography.
Applications in Drug Discovery and Agrochemicals
The this compound scaffold is a privileged structure in medicinal chemistry and agrochemical research, appearing in a wide range of biologically active compounds.
Table 3: Examples of Biologically Active this compound Derivatives
| Derivative Class | Biological Activity | Application | Reference |
| 5-Substituted Pyrimidines | Antidiabetic, Anticancer | Drug Discovery | [7] |
| 2-Amino-4,6-dimethylpyrimidine Analogs | Antitumor | Drug Discovery | [8] |
| Thiosubstituted Pyrimidines | Anthelmintic | Veterinary Medicine | [9] |
| General Derivatives | Antiviral, Anticancer, Herbicidal, Fungicidal | Pharmaceuticals, Agrochemicals | [3] |
| Lemborexant Intermediate | Orexin Receptor Antagonist | Treatment of Insomnia | [10][11] |
Signaling Pathway Involvement
The following diagram illustrates a simplified, conceptual representation of how a this compound-based inhibitor might interact with a kinase signaling pathway.
Caption: Kinase inhibition by a pyrimidine derivative.
Conclusion
This compound is a highly valuable and versatile heterocyclic building block. Its accessible synthesis, predictable reactivity, and the significant biological activity of its derivatives ensure its continued importance in the development of new pharmaceuticals, agrochemicals, and advanced materials. The data and protocols provided in this guide offer a solid foundation for researchers and scientists to explore the full potential of this remarkable scaffold in their respective fields.
References
- 1. Pyrimidine, 2,4-dimethyl- [webbook.nist.gov]
- 2. Pyrimidine, 2,4-dimethyl- [webbook.nist.gov]
- 3. This compound [myskinrecipes.com]
- 4. CAS 14331-54-5: Pyrimidine, 2,4-dimethyl- (6CI,7CI,8CI,9CI) [cymitquimica.com]
- 5. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sjomr.org.in [sjomr.org.in]
- 9. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]
- 11. 2,4-dimethylpyrimidin-5-ol , Supplier | CAS 412003-95-3 | Sun-shinechem [sun-shinechem.com]
Initial Characterization of Novel 2,4-Dimethylpyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial characterization of novel 2,4-dimethylpyrimidine derivatives, focusing on their synthesis, biological activities, and the experimental methodologies employed. The information is compiled from recent studies and is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.
Synthesis of 2,4-Disubstituted Pyrimidine Derivatives
The synthesis of 2,4-disubstituted pyrimidine derivatives is a cornerstone of medicinal chemistry, providing a scaffold for a diverse range of biologically active molecules. Several synthetic strategies have been developed to access these compounds, often tailored to the desired substitution pattern.
A common and versatile method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. This approach allows for the introduction of various substituents at the 2, 4, and 6 positions of the pyrimidine ring. For instance, the synthesis of 2,4-diaminopyrimidine derivatives often starts from 2,4-diamino-6-chloropyrimidine, which can be further modified through nucleophilic substitution and Suzuki coupling reactions to introduce a variety of side chains.[1][2]
One patented method for the synthesis of 2,4-diamino-6-substituted pyrimidines involves the reaction of 2,4-diamino-6-chloropyrimidine with nucleophiles generated from alcohols and sodium hydride in dry DMSO.[2] Subsequent iodination and Suzuki coupling reactions allow for the introduction of aryl groups at the 5-position.[1]
Another approach for synthesizing pyrimidine derivatives is through the direct condensation of cyanic acid derivatives with N-vinyl or N-aryl amides.[3] This method is particularly useful for preparing C4-heteroatom substituted pyrimidines. The use of microwave-assisted conditions has been shown to improve reaction efficiency in some cases.[3]
The synthesis of 2,4-dimethylpyrimidin-5-ol, an intermediate in the synthesis of some pharmaceuticals, can be achieved by reacting a nitrophenyl compound with N,N-dimethylformamide diethyl acetal.[4]
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a wide spectrum of biological activities, highlighting their potential as therapeutic agents for various diseases.[5][6]
Anticancer Activity
A significant area of research has focused on the anticancer properties of 2,4-disubstituted pyrimidines. These compounds have been investigated as inhibitors of various protein kinases, which are key regulators of cell growth and proliferation and are often dysregulated in cancer.
Notably, several studies have focused on their role as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[7][8][9] Mutations in EGFR, such as L858R and T790M, can lead to resistance to standard cancer therapies. Novel 2,4-diaryl pyrimidine derivatives have been designed and synthesized to selectively target these mutant forms of EGFR.[8][9] For example, compound 8l, a 2,4-diaryl pyrimidine derivative, demonstrated excellent inhibitory activity against EGFR double mutants with an IC50 value of 0.26 nM and potent anti-tumor efficacy in a xenograft model.[9] Another promising compound, 8a, showed an IC50 of 4.1 nM against EGFR L858R/T790M mutants and significantly inhibited tumor growth in xenograft models.[8]
Furthermore, 2,4-dianilinopyrimidine derivatives have been identified as potent Focal Adhesion Kinase (FAK) inhibitors, with compound 8a displaying an IC50 of 0.047 µM against FAK and potent antiproliferative effects against H1975 and A431 cancer cell lines.[10] Some 2,4-diaminopyrimidine derivatives have also shown potent antitumor activities against various cancer cell lines, including A549, HCT-116, PC-3, and MCF-7.[11] The mechanism of action for some of these compounds involves inducing apoptosis and causing cell cycle arrest.[11]
Antimicrobial and Anti-inflammatory Activities
Pyrimidine derivatives have also been reported to possess significant antimicrobial and anti-inflammatory activities.[5] The pyrimidine nucleus is a fundamental component of DNA and RNA, making it a logical scaffold for developing agents that interfere with microbial growth.[5][12]
Anti-Tubercular Activity
Researchers have designed and synthesized 2,4-diaminopyrimidine derivatives as inhibitors of Mycobacterium tuberculosis dihydrofolate reductase (mt-DHFR), a crucial enzyme in the folate metabolic pathway of the tuberculosis-causing bacterium.[1][2] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately cell death.[2] Compound 16l, for instance, exhibited good anti-tubercular activity with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL.[2]
Other Biological Activities
The diverse biological profile of pyrimidine derivatives also includes anticonvulsant and antihistaminic properties.[5] Additionally, certain derivatives have been investigated as protein kinase C theta (PKCθ) inhibitors, which have therapeutic potential in T-cell-mediated diseases.[13]
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for selected novel 2,4-disubstituted pyrimidine derivatives.
Table 1: Anticancer Activity of 2,4-Diaryl Pyrimidine Derivatives as EGFR Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| 8l | EGFR L858R/T790M | 0.26 | H1975 | 0.008 | [9] |
| 8a | EGFR L858R/T790M | 4.1 | NCI-H1975 | 0.059 | [8] |
| 8 | EGFR-L858R/T790M TK | 0.0064 | H1975 | 0.170 | [7] |
Table 2: Anticancer Activity of 2,4-Dianilinopyrimidine Derivatives as FAK Inhibitors
| Compound | Target | IC50 (µM) | Cell Line | IC50 (µM) | Reference |
| 8a | FAK | 0.047 | H1975 | 0.044 | [10] |
| 8a | FAK | 0.047 | A431 | 0.119 | [10] |
| 8c | FAK | 0.030 | - | - | [10] |
| 8d | FAK | 0.040 | - | - | [10] |
Table 3: Anticancer Activity of 2,4-Diaminopyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 9k | A549 | 2.14 | [11] |
| 9k | HCT-116 | 3.59 | [11] |
| 9k | PC-3 | 5.52 | [11] |
| 9k | MCF-7 | 3.69 | [11] |
| 13f | A549 | 1.98 | [11] |
| 13f | HCT-116 | 2.78 | [11] |
| 13f | PC-3 | 4.27 | [11] |
| 13f | MCF-7 | 4.01 | [11] |
Table 4: Anti-Tubercular Activity of 2,4-Diaminopyrimidine Derivatives
| Compound | Target | MIC (µg/mL) | Reference |
| 16l | Mtb H37Ra | 6.25 | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for the synthesis and biological evaluation of 2,4-disubstituted pyrimidine derivatives, based on the reviewed literature.
General Synthesis of 2,4-Diamino-5-aryl-6-substituted Pyrimidine Derivatives[1][2]
-
Chlorination: 2,4-Diamino-6-hydroxypyrimidine is treated with phosphorus oxychloride to yield 2,4-diamino-6-chloropyrimidine.
-
Nucleophilic Substitution: The 6-chloro substituent is displaced by a nucleophile, such as an alkoxide, to introduce a desired side chain. This reaction is typically carried out in a dry solvent like DMSO or THF with a base like sodium hydride.
-
Iodination: The 5-position of the pyrimidine ring is iodinated using N-iodosuccinimide in a suitable solvent like acetonitrile.
-
Suzuki Coupling: The 5-iodo derivative is then subjected to a Suzuki coupling reaction with a substituted phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3) in a solvent mixture such as EtOH/toluene/H2O or THF/H2O to introduce the aryl group.
-
Deprotection (if applicable): If protecting groups were used for any functional groups on the side chains, they are removed in the final step.
In Vitro Anticancer Activity Assay (MTT Assay)[14]
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7, HEPG-2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., doxorubicin) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures can greatly enhance understanding. The following diagrams, created using the DOT language, illustrate key concepts discussed in this guide.
Caption: Inhibition of the EGFR signaling pathway by a 2,4-diaryl pyrimidine derivative.
Caption: Inhibition of the FAK signaling pathway by a 2,4-dianilinopyrimidine derivative.
Caption: Mechanism of action for anti-tubercular 2,4-diaminopyrimidine derivatives.
References
- 1. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Densely Substituted Pyrimidine Derivatives [organic-chemistry.org]
- 4. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]
- 5. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel 2,4-diarylaminopyrimidine derivatives as potent and selective epidermal growth factor receptor (EGFR) inhibitors against L858R/T790M resistance mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel 2,4-diaryl pyrimidine derivatives as selective EGFRL858R/T790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. bu.edu.eg [bu.edu.eg]
- 13. researchgate.net [researchgate.net]
The Core Mechanisms of Pyrimidine Synthesis: An In-depth Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental biochemical reactions underpinning pyrimidine synthesis. Pyrimidine nucleotides are essential precursors for the synthesis of DNA, RNA, and various coenzymes, making their biosynthetic pathways critical for cell proliferation and survival. Consequently, the enzymes involved in these pathways are significant targets for therapeutic intervention in cancer, immunomodulatory, and infectious diseases. This document details the core mechanisms of both the de novo and salvage pathways of pyrimidine synthesis, presenting quantitative data, detailed experimental protocols, and visual representations of the involved biochemical logic.
The De Novo Pyrimidine Synthesis Pathway
The de novo pathway constructs the pyrimidine ring from simple precursor molecules: bicarbonate, glutamine, and aspartate. This energy-intensive process is tightly regulated to meet the cell's demand for pyrimidine nucleotides.[1] The initial three enzymatic activities in mammals are carried out by a single multifunctional protein known as CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase).[2] The subsequent steps are catalyzed by individual enzymes, with dihydroorotate dehydrogenase located in the mitochondria, while the final two steps are catalyzed by another bifunctional enzyme, UMP synthase.[3]
Enzymatic Steps and Mechanisms
The de novo synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides, involves six key enzymatic steps:
Step 1: Synthesis of Carbamoyl Phosphate
-
Enzyme: Carbamoyl Phosphate Synthetase II (CPS II)[4]
-
Reaction: Glutamine + 2 ATP + HCO₃⁻ → Carbamoyl Phosphate + 2 ADP + Glutamate + Pi[5]
-
Mechanism: This is the committed and rate-limiting step in pyrimidine biosynthesis in mammalian cells.[1][6] CPS II, located in the cytosol, catalyzes a three-step reaction. First, bicarbonate is phosphorylated by ATP to form carboxyphosphate. Second, ammonia, generated from the hydrolysis of glutamine, attacks carboxyphosphate to form carbamate. Finally, a second ATP molecule phosphorylates carbamate to yield carbamoyl phosphate.[7]
Step 2: Synthesis of Carbamoyl Aspartate
-
Enzyme: Aspartate Transcarbamoylase (ATCase)
-
Reaction: Carbamoyl Phosphate + Aspartate → Carbamoyl Aspartate + Pi
-
Mechanism: ATCase catalyzes the condensation of carbamoyl phosphate and aspartate. This reaction is a key regulatory point in bacteria.[8]
Step 3: Ring Closure to form Dihydroorotate
-
Enzyme: Dihydroorotase (DHO)
-
Reaction: Carbamoyl Aspartate ⇌ Dihydroorotate + H₂O[9]
-
Mechanism: DHO catalyzes the reversible intramolecular cyclization of carbamoyl aspartate to form dihydroorotate.[9]
Step 4: Oxidation of Dihydroorotate
-
Enzyme: Dihydroorotate Dehydrogenase (DHODH)
-
Reaction: Dihydroorotate + FMN → Orotate + FMNH₂
-
Mechanism: Located on the inner mitochondrial membrane, DHODH catalyzes the oxidation of dihydroorotate to orotate. The electrons are transferred to the electron transport chain via ubiquinone.
Step 5: Formation of Orotidine 5'-Monophosphate (OMP)
-
Enzyme: Orotate Phosphoribosyltransferase (OPRTase)
-
Reaction: Orotate + PRPP → Orotidine 5'-Monophosphate (OMP) + PPi[10]
-
Mechanism: OPRTase catalyzes the transfer of a ribose-5-phosphate moiety from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotate.[10]
Step 6: Decarboxylation to Uridine 5'-Monophosphate (UMP)
-
Enzyme: OMP Decarboxylase (OMPDC)
-
Reaction: Orotidine 5'-Monophosphate (OMP) → Uridine 5'-Monophosphate (UMP) + CO₂
-
Mechanism: OMP decarboxylase catalyzes the final step in UMP synthesis, the decarboxylation of OMP.
Pathway Logic and Regulation
The de novo pyrimidine synthesis pathway is a highly regulated process to ensure the appropriate supply of pyrimidine nucleotides for cellular needs.
Quantitative Data
The kinetic parameters of the enzymes in the de novo pathway have been characterized in various organisms. The following table summarizes representative kinetic data. It is important to note that these values can vary depending on the organism, tissue, and experimental conditions.
| Enzyme | Organism/Source | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| Carbamoyl Phosphate Synthetase II (CPSII) | Syrian Hamster Kidney Cells | NH₃ (high ATP) | 166 | - | [11] |
| NH₃ (low ATP) | 26 | - | [11] | ||
| Bicarbonate | 1400 | - | [11] | ||
| Dihydroorotase (DHO) | Methanococcus jannaschii | N-carbamoyl-L-aspartate (25°C) | 130 ± 20 | 20.3 ± 0.9 | [12] |
| N-carbamoyl-L-aspartate (45°C) | 180 ± 20 | 38 ± 1 | [12] | ||
| Thymidine Kinase | Human Liver | Thymidine | 5 | - | [13] |
| ATP | 90 | - | [13] | ||
| dCTP (inhibitor, Ki) | - | - | [13] |
The Pyrimidine Salvage Pathway
The salvage pathway recycles pre-existing pyrimidine bases and nucleosides from the breakdown of nucleic acids and from exogenous sources.[1] This pathway is less energy-intensive than de novo synthesis and is crucial in tissues with low proliferative activity.
Key Enzymes and Reactions
The primary enzymes involved in the pyrimidine salvage pathway are:
-
Uridine Phosphorylase (UP): Catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[14]
-
Thymidine Phosphorylase (TP): Catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate.
-
Uridine-Cytidine Kinase (UCK): Phosphorylates uridine and cytidine to their respective monophosphates.
-
Thymidine Kinase (TK): Phosphorylates thymidine to thymidine monophosphate (TMP). There are two major isoenzymes, TK1 and TK2, with different cellular localizations and substrate specificities.[15]
Pathway Logic
The salvage pathway provides a mechanism for the cell to efficiently reuse pyrimidine bases and nucleosides, thereby conserving energy.
Quantitative Data
The following table presents kinetic parameters for key enzymes in the pyrimidine salvage pathway.
| Enzyme | Organism/Source | Substrate | Km (µM) | Reference |
| Uridine Phosphorylase 1 (hUP1) | Human | Uridine | - | [14] |
| Phosphate | - | [14] | ||
| Thymidine Kinase | Human Liver | Thymidine | 5 | [13] |
| ATP | 90 | [13] | ||
| Deoxycytidine | 6 | [13] |
Experimental Protocols
This section provides detailed methodologies for assaying the activity of key enzymes in the pyrimidine synthesis pathways.
Spectrophotometric Assay for Orotate Phosphoribosyltransferase (OPRTase)
This assay measures the conversion of a thioketone derivative of orotate to 4-thio-OMP, which results in a measurable change in absorbance.[12]
-
Principle: The conversion of 4-thio-6-carboxyuracil (thioorotate) to 4-thio-OMP by OPRTase is monitored by the increase in absorbance at 333 nm.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 250 µM DTT.
-
Substrates: 250 µM 4-thio-6-carboxyuracil, 250 µM PRPP.
-
Enzyme: Purified OPRTase.
-
-
Procedure:
-
Prepare the reaction mixture containing assay buffer and 4-thio-6-carboxyuracil in a quartz cuvette.
-
Incubate the mixture at 37°C for 1 minute to equilibrate the temperature.
-
Initiate the reaction by adding PRPP.
-
Monitor the increase in absorbance at 333 nm for 3-6 minutes using a spectrophotometer.
-
-
Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. The molar extinction coefficient for the conversion of thioorotate to 4-thio-OMP at 333 nm is 10,300 M⁻¹cm⁻¹.[12]
Radiochemical Assay for Dihydroorotase (DHOase)
This assay measures the formation of radiolabeled dihydroorotate from N-carbamyl-L-aspartate.[16]
-
Principle: DHOase activity is determined by measuring the amount of L-5,6-dihydro[¹⁴C]orotate formed from N-[¹⁴C]carbamyl-L-aspartate. The product is separated from the substrate by high-voltage paper electrophoresis.
-
Reagents:
-
Substrate: N-[¹⁴C]carbamyl-L-aspartate.
-
Enzyme: DHOase preparation.
-
Electrophoresis Buffer: Acetic acid/formic acid solution, pH 2.30.
-
-
Procedure:
-
Incubate the N-[¹⁴C]carbamyl-L-aspartate with the DHOase enzyme preparation for a defined time at a specific temperature.
-
Stop the reaction (e.g., by boiling or adding acid).
-
Spot the reaction mixture onto chromatography paper.
-
Separate the substrate and product using high-voltage paper electrophoresis.
-
Quantify the amount of radioactive product by scintillation counting of the corresponding spot.
-
Spectrophotometric Assay for Uridine Phosphorylase (UPase)
This assay measures the increase in absorbance at 290 nm due to the formation of uracil from uridine.[17]
-
Principle: The phosphorolytic cleavage of uridine to uracil and ribose-1-phosphate is monitored by the increase in absorbance at 290 nm, which is characteristic of uracil formation.
-
Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Substrate: 10 mM uridine stock solution.
-
Enzyme: Recombinant human uridine phosphorylase.
-
-
Procedure:
-
Set up the reaction in a UV-transparent 96-well plate.
-
Add assay buffer and enzyme solution to the wells. Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the uridine substrate.
-
Immediately measure the increase in absorbance at 290 nm every 30 seconds for 15-30 minutes in a spectrophotometer pre-heated to 37°C.
-
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the kinetic curve.
Radiolabeling and Pulse-Chase Analysis for Measuring De Novo Pyrimidine Biosynthesis Flux
This method quantifies the rate of pyrimidine synthesis by tracing the incorporation of a labeled precursor into the nucleotide pool.[18][19]
-
Principle: Cells are "pulsed" with a radiolabeled precursor (e.g., [¹⁴C]bicarbonate or [³H]uridine) for a short period. The label is then "chased" with an excess of the unlabeled precursor. Samples are collected at different time points during the chase to measure the amount of label incorporated into the pyrimidine nucleotide pool.[19][20]
-
Experimental Workflow:
-
Procedure:
-
Pulse: Incubate cells with a medium containing the radiolabeled precursor for a defined period (e.g., 30 minutes).
-
Chase: Remove the labeling medium, wash the cells, and add a medium containing a high concentration of the corresponding unlabeled precursor.
-
Sample Collection: At various time points during the chase, harvest the cells.
-
Nucleotide Extraction: Extract the nucleotides from the cells (e.g., using perchloric acid).
-
Separation and Quantification: Separate the different nucleotides using techniques like high-performance liquid chromatography (HPLC) and quantify the radioactivity in each fraction using a scintillation counter.
-
-
Data Analysis: The rate of incorporation of the radiolabel into the pyrimidine nucleotide pool reflects the flux through the biosynthetic pathway.
Conclusion
A thorough understanding of the basic mechanisms of pyrimidine synthesis is paramount for researchers in biochemistry, cell biology, and drug development. The intricate regulation of the de novo pathway and the complementary role of the salvage pathway highlight the cell's sophisticated control over nucleotide metabolism. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for investigating these fundamental processes and for the rational design of novel therapeutic agents targeting pyrimidine biosynthesis.
References
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. mdpi.com [mdpi.com]
- 3. csirhrdg.res.in [csirhrdg.res.in]
- 4. fiveable.me [fiveable.me]
- 5. m.youtube.com [m.youtube.com]
- 6. Carbamoyl phosphate synthase II - Wikipedia [en.wikipedia.org]
- 7. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 8. davuniversity.org [davuniversity.org]
- 9. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Facile Fluorometric Assay of Orotate Phosphoribosyltransferase Activity Using a Selective Fluorogenic Reaction for Orotic Acid [mdpi.com]
- 11. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct spectrophotometric assays for orotate phosphoribosyltransferase and orotidylate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic mechanism and inhibition of human liver thymidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The kinetic mechanism of human uridine phosphorylase 1: Towards the development of enzyme inhibitors for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thymidine kinase - Wikipedia [en.wikipedia.org]
- 16. Rapid and sensitive radioassay for dihydroorotase (Journal Article) | OSTI.GOV [osti.gov]
- 17. benchchem.com [benchchem.com]
- 18. A 13C tracer method for quantitating de novo pyrimidine biosynthesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. conductscience.com [conductscience.com]
- 20. Pulse-chase analysis for studying protein synthesis and maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with pyrimidine substrates, a critical transformation in medicinal chemistry for the synthesis of a wide array of biologically active compounds.[1][2] The protocols detailed below, including both conventional and microwave-assisted methods, are designed to serve as a starting point for reaction optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[1][3] This palladium-catalyzed reaction between an organoboron species (boronic acid or ester) and an organic halide or triflate has become a cornerstone of modern organic synthesis due to its high functional group tolerance and relatively mild reaction conditions.[4][5]
For drug development professionals, the pyrimidine scaffold is of particular interest due to its prevalence in numerous pharmaceuticals, including anticancer, antiviral, and anti-inflammatory agents.[2] The ability to functionalize the pyrimidine ring at various positions through Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships and the development of novel therapeutic agents.[1]
However, the cross-coupling of pyrimidines can present unique challenges. The electron-deficient nature of the pyrimidine ring makes halogenated pyrimidines generally reactive substrates.[1] Conversely, the basic nitrogen atoms within the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to deactivation or inhibition.[6] Furthermore, sterically hindered pyrimidine boronic acids or halides can impede the key steps of the catalytic cycle, leading to low conversion rates.[6] Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for a successful reaction.[3]
Data Presentation: Optimization of Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling with pyrimidines is highly dependent on the reaction parameters. The following tables summarize the impact of different catalysts, solvents, and bases on the yield of representative coupling reactions.
Table 1: Catalyst Screening for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [1]
| Catalyst (5 mol%) | Yield (%) |
| Pd(PPh₃)₄ | 65 |
| Pd(dppf)Cl₂ | 58 |
| Pd(OAc)₂ | 35 |
| PdCl₂(PPh₃)₂ | 42 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[1] |
Table 2: Solvent Mixture Screening [1]
| Solvent (v/v) | Yield (%) |
| 1,4-Dioxane/H₂O (2:1) | 65 |
| Toluene/H₂O (2:1) | 55 |
| DMF/H₂O (2:1) | 48 |
| Acetonitrile/H₂O (2:1) | 32 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 100 °C, 15 min, microwave irradiation.[1] |
Table 3: Base Screening
| Base | Yield (%) |
| K₂CO₃ | 65 |
| Cs₂CO₃ | 62 |
| K₃PO₄ | 59 |
| Na₂CO₃ | 51 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halogenated Pyrimidine
This protocol is a general guideline and may require optimization for specific substrates, particularly for less reactive chlorides or sterically hindered partners.[3]
Materials:
-
Halogenated pyrimidine (e.g., 2-chloropyrimidine, 4-bromopyrimidine) (1.0 equiv)
-
Aryl or heteroaryl boronic acid or boronate ester (1.1-1.5 equiv)[3]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)[3]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF), potentially with water[6][7]
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add the halogenated pyrimidine, the boronic acid/ester, and the base.[3]
-
Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[3]
-
Under a positive pressure of inert gas, add the palladium catalyst and ligand (if used separately).[3]
-
Add the degassed solvent via syringe. If an aqueous system is used, add the degassed water portion.[3] The typical concentration is 0.1-0.5 M.
-
Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyrimidine.[3]
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
Microwave irradiation can significantly reduce reaction times and improve yields.[1]
Materials:
-
Halogenated pyrimidine (0.5 mmol)[1]
-
Aryl or heteroaryl boronic acid (0.5 mmol)[1]
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 mol%)[1]
-
Base (e.g., K₂CO₃) (1.5 mmol)[1]
-
Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v) (6 mL)[1]
-
10 mL microwave reactor vial with a stir bar[1]
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine, the boronic acid, and the base.[1]
-
Add the palladium catalyst.[1]
-
Add the degassed solvent mixture.[1]
-
Seal the vial with a cap.[1]
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[1]
-
After the reaction is complete, allow the vial to cool to room temperature.[1]
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Filter and concentrate the solvent under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Applications of 2,4-Dimethylpyrimidine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules. Among its many derivatives, 2,4-dimethylpyrimidine and its analogues, particularly 2,4-diaminopyrimidines, have emerged as privileged structures in the design of targeted therapies. This document provides detailed application notes and experimental protocols for the use of this compound-based compounds in medicinal chemistry, with a focus on their role as inhibitors of key enzymes in disease pathways, such as kinases and dihydrofolate reductase (DHFR).
Introduction to this compound Scaffolds
The 2,4-disubstituted pyrimidine core is a versatile scaffold that allows for extensive chemical modification at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while substituents at the 2, 4, 5, and 6 positions can be tailored to interact with specific residues in the active sites of target proteins. This adaptability has led to the development of numerous potent inhibitors for a range of therapeutic targets.
Key Therapeutic Targets
Derivatives of this compound have shown significant inhibitory activity against several important enzyme families, including:
-
Kinases: These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. 2,4-Diaminopyrimidine derivatives have been successfully developed as inhibitors of:
-
MAPK-activated protein kinase 2 (MK2)
-
c-Met kinase
-
Aurora kinases
-
-
Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of nucleic acids and amino acids. Its inhibition is a key mechanism for antimicrobial and anticancer therapies.
Quantitative Biological Data
The following tables summarize the in vitro inhibitory activities of various 2,4-diaminopyrimidine derivatives against their respective targets.
Table 1: Inhibition of Kinases by 2,4-Diaminopyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| MK2-1 | MK2 | 19 | [1] |
| c-Met-1 | c-Met | 33 | [2] |
| AURK-1 | Aurora A | 7.1 | [3] |
| AURK-2 | Aurora B | 25.7 | [3] |
| CDK7-1 | CDK7 | 7.21 | [4] |
Table 2: Inhibition of Dihydrofolate Reductase (DHFR) by Pyrimidine Derivatives
| Compound ID | Organism/Enzyme Source | IC50 (µM) | Reference |
| DHFR-1 | Mycobacterium tuberculosis | 6.25 | [5] |
Experimental Protocols
This section provides detailed protocols for the synthesis of key intermediates and final compounds based on the 2,4-diaminopyrimidine scaffold.
Synthesis of 2,4-Diamino-6-hydroxypyrimidine
This protocol describes the synthesis of a key precursor for many 2,4-diaminopyrimidine derivatives.
Materials:
-
Guanidine hydrochloride
-
Ethyl cyanoacetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Glacial acetic acid
-
Round-bottomed flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure: [6]
-
Prepare a solution of sodium ethoxide by dissolving sodium (1 g atom) in anhydrous ethanol (250 ml) in a 1-L round-bottomed flask fitted with a reflux condenser.
-
After the sodium has dissolved, cool the solution and add ethyl cyanoacetate (1 mole).
-
In a separate flask, prepare another solution of sodium ethoxide with the same concentration.
-
To the second solution, add guanidine hydrochloride (1.02 moles).
-
Separate the precipitated sodium chloride by filtration.
-
Add the clear filtrate containing guanidine to the solution of ethyl sodiocyanoacetate.
-
Heat the mixture under reflux for 2 hours.
-
Evaporate the mixture to dryness at atmospheric pressure.
-
Dissolve the solid product in boiling water (325 ml) and acidify with glacial acetic acid (67 ml).
-
Upon cooling, the product, 2,4-diamino-6-hydroxypyrimidine, will separate as yellow needles.
-
Collect the product by filtration and dry.
Synthesis of 2,4-Diamino-6-chloropyrimidine
This protocol details the chlorination of 2,4-diamino-6-hydroxypyrimidine, a crucial step for subsequent functionalization.
Materials:
-
2,4-Diamino-6-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Reaction flask with a reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure: [5]
-
To a reaction flask, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) and phosphorus oxychloride (9 mL).
-
Stir the mixture at 97 °C for 17 hours.
-
Slowly add the reaction solution to ice water.
-
Stir the resulting solution at 90 °C for 1 hour.
-
Adjust the pH of the solution to 8 with NaOH solution.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain 2,4-diamino-6-chloropyrimidine as a white solid.
General Procedure for Suzuki Coupling of a Chloropyrimidine
This protocol provides a general method for the palladium-catalyzed cross-coupling of a chloropyrimidine with a boronic acid, a common reaction to introduce aryl or heteroaryl substituents.
Materials:
-
Chloropyrimidine derivative
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask or reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating apparatus
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the chloropyrimidine, the corresponding boronic acid, and the base.
-
Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow for their development.
Conclusion
The this compound scaffold and its derivatives, particularly 2,4-diaminopyrimidines, are of significant interest in medicinal chemistry. Their synthetic tractability and ability to be tailored to specific biological targets have led to the development of potent inhibitors for a variety of enzymes implicated in human diseases. The protocols and data presented here provide a valuable resource for researchers engaged in the design and synthesis of novel therapeutics based on this versatile chemical scaffold.
References
- 1. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,4-Dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational kinase inhibitors. Its ability to mimic the hydrogen bonding interactions of the adenine hinge-binding region of ATP makes it an ideal framework for designing potent and selective kinase inhibitors.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors starting from the readily available precursor, 2,4-dimethylpyrimidine. The focus is on the synthesis of 2,4-diaminopyrimidine derivatives, which are common pharmacophores in inhibitors of key oncogenic kinases such as Aurora kinases and Cyclin-Dependent Kinases (CDKs).[2][3]
Synthetic Strategy Overview
The overall synthetic strategy to convert this compound into a versatile 2,4-diaminopyrimidine scaffold for kinase inhibitor synthesis involves two key stages:
-
Functionalization of the Pyrimidine Core: Introduction of leaving groups at the 2 and 4 positions of the pyrimidine ring is essential for subsequent nucleophilic substitution reactions. A common and effective method is the conversion of the methyl groups to chloro groups.
-
Sequential Nucleophilic Aromatic Substitution (SNAr): The dichloro-pyrimidine intermediate undergoes sequential substitution with different amine nucleophiles to introduce the desired pharmacophoric groups that dictate the inhibitor's potency and selectivity.
Section 1: Synthesis of 2,4-Dichloro-Substituted Pyrimidine Intermediate
A plausible and effective method for the functionalization of this compound is through a chlorination reaction. While direct chlorination of the methyl groups can be challenging, a common approach for analogous heterocyclic compounds involves the use of a chlorinating agent like sulfuryl chloride (SO₂Cl₂) under radical initiation or phosphorus oxychloride (POCl₃).
Protocol 1: Radical Chlorination of this compound
This protocol is adapted from established procedures for the chlorination of similar methyl-substituted heterocycles.
Materials:
-
This compound
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous carbon tetrachloride.
-
Add a catalytic amount of AIBN (0.1 eq).
-
Slowly add sulfuryl chloride (2.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully quench with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude 2,4-bis(chloromethyl)pyrimidine.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Section 2: Synthesis of 2,4-Diaminopyrimidine Kinase Inhibitor Scaffolds
The resulting 2,4-dichloro-substituted pyrimidine is a versatile intermediate for the synthesis of a library of kinase inhibitors through sequential nucleophilic aromatic substitution (SNAr) reactions with various amines.
Protocol 2: Sequential Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines the general procedure for the sequential addition of two different amine nucleophiles to the dichloropyrimidine intermediate.
Materials:
-
2,4-Dichloro-substituted pyrimidine intermediate (from Protocol 1)
-
Primary or secondary amine (Nucleophile 1)
-
Primary or secondary amine (Nucleophile 2)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), 1,4-Dioxane, or N,N-Dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
Step 1: First Nucleophilic Substitution
-
Dissolve the 2,4-dichloro-substituted pyrimidine (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the first amine nucleophile (1.1 eq) and a base such as DIPEA or TEA (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Upon completion, the reaction mixture can be used directly in the next step or worked up by quenching with water, extracting with an organic solvent, drying, and concentrating.
Step 2: Second Nucleophilic Substitution
-
To the solution containing the mono-substituted pyrimidine intermediate, add the second amine nucleophile (1.2 eq) and additional base if necessary.
-
Heat the reaction mixture to a higher temperature, typically 100-140 °C, to facilitate the second substitution. Microwave irradiation can also be employed to accelerate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final 2,4-diaminopyrimidine derivative by flash column chromatography or recrystallization.
Section 3: Quantitative Data of Pyrimidine-Based Kinase Inhibitors
The following tables summarize the inhibitory activities of representative 2,4-diaminopyrimidine-based kinase inhibitors from the literature.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Aurora Kinase Inhibitors | |||||
| Alisertib (MLN8237) | Aurora A | 1.2 | Various | Varies | [2] |
| Barasertib (AZD1152) | Aurora B | 0.37 | Various | Varies | [2] |
| Compound 38j | Aurora A | 7.1 | U937 | 0.012 | [2] |
| Compound 38j | Aurora B | 25.7 | U937 | 0.012 | [2] |
| CDK Inhibitors | |||||
| Compound 22 | CDK7 | 7.21 | MV4-11 | - | [3] |
| Compound 7f | CDK2 | 50 | HCT-116 | - | [4] |
| Compound 15 | CDK2 | 61 | HCT-116 | - | [5] |
Section 4: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and the general experimental workflow for the synthesis of these kinase inhibitors.
Caption: General synthetic workflow for kinase inhibitors from this compound.
Caption: Simplified Aurora A Kinase signaling pathway in mitosis.
Caption: Simplified CDK2 signaling pathway at the G1/S transition of the cell cycle.
Conclusion
The this compound scaffold serves as a cost-effective and versatile starting material for the synthesis of potent kinase inhibitors. The protocols provided herein offer a robust framework for the generation of 2,4-diaminopyrimidine-based compound libraries for drug discovery and chemical biology applications. Further optimization of reaction conditions and exploration of a diverse range of amine nucleophiles can lead to the discovery of novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102827085A - Preparation method for 2,4,5-trichloropyrimidine compound - Google Patents [patents.google.com]
- 3. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Synthesis of 2,4-dimethylpyrimidin-5-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,4-dimethylpyrimidin-5-ol, a key intermediate in the pharmaceutical industry, notably in the preparation of orexin receptor antagonists.[1] Two primary synthetic methodologies are presented: a classical cyclocondensation reaction and a multi-step synthesis commencing from a nitrophenyl precursor.
Physicochemical Data
The following table summarizes the key physicochemical properties of 2,4-dimethylpyrimidin-5-ol.
| Property | Value | Reference |
| CAS Number | 412003-95-3 | [2][3] |
| Molecular Formula | C₆H₈N₂O | [1][3] |
| Molecular Weight | 124.14 g/mol | [1][3] |
| Purity | ≥97% | [3] |
| Appearance | Light-yellow to off-white solid | [4] |
| Boiling Point | 219.7°C at 760 mmHg | [5] |
| Flash Point | 86.7°C | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| Storage | Store at 2-8°C | [2] |
Method 1: Cyclocondensation of Ethyl 2-formyl-3-oxobutanoate with Acetamidine
This classical approach involves the condensation of a β-ketoester, ethyl 2-formyl-3-oxobutanoate, with acetamidine to form the pyrimidine ring.
Reaction Scheme
Caption: General scheme for the cyclocondensation synthesis.
Experimental Protocol
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add acetamidine hydrochloride (1 equivalent). Stir the mixture to form the free base.
-
Addition of β-Ketoester: Slowly add ethyl 2-formyl-3-oxobutanoate (1 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in water and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product. The crude product can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 2,4-dimethylpyrimidin-5-ol.
| Parameter | Value |
| Reactants | Ethyl 2-formyl-3-oxobutanoate, Acetamidine hydrochloride, Sodium |
| Solvent | Anhydrous Ethanol |
| Reaction Time | 2-4 hours |
| Reaction Temp. | Reflux |
Method 2: Multi-step Synthesis from o-Nitrophenol
This method, adapted from patent literature, provides a high-yield route to 2,4-dimethylpyrimidin-5-ol and is suitable for larger-scale synthesis.[4] It involves the formation of an enamine, cyclization with acetamidine, and subsequent deprotection.
Synthesis Workflow
Caption: Workflow for the synthesis from o-nitrophenol.
Experimental Protocols
Step 1: Synthesis of the Enamine Intermediate
-
Reaction Setup: In a reaction vessel, combine o-nitrophenol (1 equivalent) and N,N-dimethylformamide diethyl acetal (1.05-2.0 equivalents).[4]
-
Reaction Conditions: The reaction can be performed neat or in a suitable solvent. Heat the mixture to a temperature between 35°C and 90°C.[4]
-
Reaction Time: Maintain the reaction for 3 to 24 hours, monitoring the conversion by TLC or HPLC.[4]
-
Isolation: Upon completion, the reaction mixture can be cooled, and the intermediate isolated, potentially by crystallization or chromatographic purification.
Step 2: Cyclization to the Protected Pyrimidine
-
Reaction Mixture: Dissolve the enamine intermediate from Step 1 in a suitable organic solvent (e.g., acetonitrile).
-
Addition of Reagents: Add acetamidine (or its salt with a base) to the solution.
-
Reaction: Heat the mixture to facilitate the cyclization reaction.
-
Work-up and Purification: After the reaction is complete, the solvent is removed, and the protected pyrimidine intermediate is isolated and purified.
Step 3: Hydrolysis to 2,4-dimethylpyrimidin-5-ol
-
Hydrolysis: The protected pyrimidine from Step 2 is subjected to hydrolysis to remove the nitrophenyl protecting group. This is typically achieved under basic conditions.[4]
-
Reaction Conditions: The reaction is performed in an aqueous solvent system, such as a mixture of water and an alcohol (e.g., ethanol), in the presence of a base (e.g., sodium hydroxide). The reaction is typically heated to between 50°C and 80°C for 15 to 24 hours.[4]
-
Isolation and Purification: After hydrolysis, the reaction mixture is cooled and neutralized to precipitate the final product. The solid is collected by filtration, washed, and dried to yield 2,4-dimethylpyrimidin-5-ol.
| Parameter | Value | Reference |
| Starting Material | o-Nitrophenol | [4] |
| Key Reagents | N,N-dimethylformamide diethyl acetal, Acetamidine | [4] |
| Yield | ~85% | [4] |
| Step 1 Temp. | 35-90°C | [4] |
| Step 1 Time | 3-24 hours | [4] |
| Hydrolysis Temp. | 50-80°C | [4] |
| Hydrolysis Time | 15-24 hours | [4] |
Characterization Data
The synthesized 2,4-dimethylpyrimidin-5-ol should be characterized to confirm its identity and purity.
| Technique | Expected Result |
| ¹H NMR | Signals corresponding to two methyl groups and a pyrimidine ring proton. |
| ¹³C NMR | Resonances for the methyl carbons, pyrimidine ring carbons, and the carbon bearing the hydroxyl group. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of 124.14. |
| IR Spectroscopy | A characteristic broad absorption band for the hydroxyl (-OH) group in the region of 3200-3400 cm⁻¹.[1] |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium metal is highly reactive with water and should be handled with extreme care under anhydrous conditions.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. Buy 2,4-Dimethylpyrimidin-5-ol | 412003-95-3 [smolecule.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemscene.com [chemscene.com]
- 4. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
Application Notes and Protocols for 2,4-Dimethylpyrimidine Derivatives in Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a cornerstone in the development of anticancer therapeutics, owing to their structural similarity to the nucleobases of DNA and RNA.[1][2][3] This structural analogy allows them to interfere with various cellular processes crucial for cancer cell proliferation and survival.[3] Among these, 2,4-disubstituted pyrimidines, including 2,4-dimethylpyrimidine scaffolds, have emerged as a "privileged scaffold" in medicinal chemistry.[3][4] These compounds have been successfully developed as inhibitors of a diverse range of protein kinases, which are often dysregulated in cancer.[3][5][6][7][8] This document provides an overview of their applications, quantitative data on their efficacy, and detailed protocols for their evaluation.
Mechanism of Action
This compound derivatives exert their anticancer effects through multiple mechanisms, primarily by targeting key regulators of the cell cycle and apoptosis.
-
Kinase Inhibition: A predominant mechanism is the inhibition of various protein kinases that are critical for cancer cell growth and survival. These include:
-
Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, such as CDK2 and CDK9, these derivatives can halt the cell cycle, preventing cancer cells from progressing through the G1, S, and G2/M phases and ultimately leading to cell death.[5][7][9][10]
-
Aurora Kinases: Inhibition of Aurora kinases A and B disrupts mitotic spindle formation, leading to failed cell division and apoptosis.[6]
-
Other Kinases: Various derivatives have shown inhibitory activity against other kinases implicated in cancer, such as PIM-1, ALK, HDACs, EGFR, and VEGFR-2.[11][12][13][14]
-
-
Induction of Apoptosis: Many 2,4-disubstituted pyrimidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[6][9][15][16] This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, respectively.[6][17] Some derivatives can also induce apoptosis through a ROS-mediated mitochondrial pathway.[17]
-
Cell Cycle Arrest: These compounds can cause cancer cells to accumulate at specific checkpoints in the cell cycle, such as G0/G1, G1/S, or G2/M phases, thereby preventing their proliferation.[7][9][11][15][17]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various 2,4-disubstituted pyrimidine derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Anticancer Activity of 2,4-Disubstituted Pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4e | Not Specified | 0.009 ± 0.001 | [18] |
| Compound 9k | A549 (Lung) | 2.14 | [15] |
| HCT-116 (Colon) | 3.59 | [15] | |
| PC-3 (Prostate) | 5.52 | [15] | |
| MCF-7 (Breast) | 3.69 | [15] | |
| Compound 13f | A549 (Lung) | 1.98 | [15] |
| HCT-116 (Colon) | 2.78 | [15] | |
| PC-3 (Prostate) | 4.27 | [15] | |
| MCF-7 (Breast) | 4.01 | [15] | |
| Compound 12a | A549 (Lung) | 12.05 ± 0.45 | [6] |
| HCT-116 (Colon) | 1.31 ± 0.41 | [6] | |
| MCF-7 (Breast) | 20.53 ± 6.13 | [6] | |
| Compound 8d | PANC-1 (Pancreatic) | 0.08 | [7] |
| Compound 12a (ALK/HDAC inhibitor) | SK-N-BE(2) (Neuroblastoma) | 0.0003 - 0.01 | [11] |
| Compound 4 (PIM-1 inhibitor) | MCF-7 (Breast) | 0.57 | [12] |
| HepG2 (Liver) | 1.13 | [12] | |
| Compound 11 (PIM-1 inhibitor) | MCF-7 (Breast) | 1.31 | [12] |
| HepG2 (Liver) | 0.99 | [12] | |
| Compound 3f (Camphor-based) | GES-1 (Normal) | > 50 | [17] |
| Indazol-Pyrimidine 4f | MCF-7 (Breast) | 1.629 | [19] |
| Indazol-Pyrimidine 4i | MCF-7 (Breast) | 1.841 | [19] |
| Indazol-Pyrimidine 4a | MCF-7 (Breast) | 2.958 | [19] |
| Thiophenyl-pyrazole 10b | HepG-2 (Liver) | 13.81 | [14] |
Table 2: Kinase Inhibitory Activity of 2,4-Disubstituted Pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 12a | Aurora A | 309 | [6] |
| Aurora B | 293 | [6] | |
| Compound 4 | PIM-1 | 11.4 | [12] |
| Compound 10 | PIM-1 | 17.2 | [12] |
| Compound 11 | PIM-1 | 21.4 | [12] |
| Compound 6 | PIM-1 | 34.6 | [12] |
| Compound 15 | CDK2/cyclin A2 | 61 | [10] |
| Thiophenyl-pyrazole 10b | EGFR | 161 | [14] |
| VEGFR-2 | 141 | [14] | |
| Thiophenyl-pyrazole 2a | EGFR | 209 | [14] |
| VEGFR-2 | 195 | [14] |
Visualizations
Caption: General experimental workflow for the development and evaluation of this compound derivatives as anticancer agents.
Caption: Simplified signaling pathway of CDK inhibition by this compound derivatives leading to cell cycle arrest.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer evaluation of selective 2,4-disubstituted pyrimidine CDK9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jrasb.com [jrasb.com]
- 14. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel camphor-based pyrimidine derivatives induced cancer cell death through a ROS-mediated mitochondrial apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for the One-Pot Multicomponent Synthesis of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the efficient one-pot multicomponent synthesis of pyrimidine derivatives, a core scaffold in many biologically active compounds. The methodologies outlined herein are selected for their high yields, operational simplicity, and adaptability, making them suitable for high-throughput screening and library synthesis in drug discovery.
Introduction
Pyrimidine and its fused derivatives are fundamental heterocyclic structures in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and antidiabetic properties.[1][2] One-pot multicomponent reactions (MCRs) have emerged as a powerful and sustainable strategy for the synthesis of these complex molecules from simple and readily available starting materials in a single step.[3][4] This approach offers significant advantages over traditional multi-step syntheses by minimizing waste, reducing reaction times, and improving overall efficiency.[5] This document details various protocols for the one-pot synthesis of pyrimidine derivatives, with a focus on the Biginelli and Hantzsch-type reactions, under diverse catalytic and reaction conditions.
Key Synthetic Strategies
Several one-pot multicomponent strategies have been developed for the synthesis of pyrimidine derivatives. The most prominent among these is the Biginelli reaction, which involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea to yield dihydropyrimidinones (DHPMs).[6][7][8] Another versatile method is the Hantzsch pyridine synthesis, which can be adapted for pyrimidine synthesis.[9][10] Recent advancements have introduced catalyst-free systems, microwave-assisted protocols, and the use of green catalysts to enhance the sustainability of these syntheses.[1][3][11]
Comparative Data of Synthetic Protocols
The following tables summarize quantitative data from various one-pot multicomponent syntheses of pyrimidine derivatives, allowing for a direct comparison of different methodologies.
Table 1: Catalyst-Driven One-Pot Synthesis of Pyrimidine Derivatives
| Catalyst | Reactants | Solvent | Temp. (°C) | Time | Yield (%) | Ref. |
| Bi(OTf)₃ | 6-Amino-1,3-dimethyluracil, Arylaldehydes, Malononitrile | Reflux | 80 | 1-2 h | 85-95 | |
| La(OTf)₃ | Aldehyde, β-dicarbonyl, Urea/Thiourea | Ethanol | 100 | 25-35 min | 80-97 | |
| PN5P-Ir-pincer complex | Amidines, Alcohols | Toluene | 150 | 24 h | up to 93 | [4][12] |
| p-Toluene Sulphonic Acid (PTSA) | Salicylaldehyde derivatives, Piperidine/Morpholine, Malononitrile | Ethanol | 80 | 30-45 min | 85-95 | [13] |
| [C4(DABCO-SO3H)2].4ClO4 | 4-Chlorobenzaldehyde, 6-Amino-1,3-dimethyluracil, Urea | Various | 80 | 15 min | 96 | [14] |
| Piperidine | Aldehyde, Ethylcyanoacetate, Guanidine nitrate | Aqueous Media | RT | 2-3 h | 85-92 | [15] |
Table 2: Microwave-Assisted and Catalyst-Free One-Pot Synthesis of Pyrimidine Derivatives
| Method | Reactants | Solvent | Power (W) | Time | Yield (%) | Ref. |
| Microwave-Assisted | 1,3,4-Oxadiazole containing aldehyde, Substituted acetoacetanilide, Thiourea/Guanidine | Ethanol | 200 | 25 min | High | [1][16] |
| Microwave-Assisted | Aromatic aldehydes, Ethyl cyanoacetate/Malononitrile, Benzamidine hydrochloride | Water | 300 | 20 min | Moderate | [11] |
| Catalyst-Free | But-2-ynedioic acid diethyl ester, Aniline, Formaldehyde, Benzylamine | Ethanol | Reflux | 1 h | 92 | [3][5] |
| Catalyst-Free | 2-Amino-4-chloro-6-methoxypyrimidine, Hydrazine hydrate | Ethanol | 80-85°C | 24 h | - | [17][18] |
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction for the Synthesis of Dihydropyrimidinones (DHPMs)
This protocol is a generalized procedure based on the classical Biginelli reaction, which can be adapted with various catalysts as indicated in Table 1.[6][7][19]
Materials:
-
Aryl aldehyde (1 mmol)
-
β-Keto ester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or Thiourea (1.2 mmol)
-
Catalyst (e.g., La(OTf)₃, 10 mol%)[20]
-
Solvent (e.g., Ethanol, 5 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
To a 25 mL round-bottom flask, add the aryl aldehyde (1 mmol), β-keto ester (1 mmol), urea or thiourea (1.2 mmol), and the chosen catalyst (e.g., 10 mol% La(OTf)₃).[20]
-
Add the solvent (e.g., ethanol, 5 mL) to the flask.
-
The reaction mixture is then stirred and heated to reflux (or the temperature specified in Table 1).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice water to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Protocol 2: Microwave-Assisted One-Pot Synthesis of Tetrahydropyrimidine Derivatives
This protocol utilizes microwave irradiation for a rapid and efficient synthesis of tetrahydropyrimidine derivatives.[1][16]
Materials:
-
1,3,4-Oxadiazole containing aldehyde (1 mmol)
-
Substituted acetoacetanilide (1 mmol)
-
Thiourea or Guanidine (1.2 mmol)
-
Ethanol
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine the 1,3,4-oxadiazole containing aldehyde (1 mmol), substituted acetoacetanilide (1 mmol), and thiourea or guanidine (1.2 mmol) in ethanol.[16]
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 200 W for 25 minutes.[16]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction vial to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the tetrahydropyrimidine derivative.
Protocol 3: Catalyst-Free One-Pot Synthesis of Multisubstituted Tetrahydropyrimidines
This protocol describes a domino reaction for the synthesis of tetrahydropyrimidines without the need for a catalyst.[3][5]
Materials:
-
But-2-ynedioic acid diethyl ester (1 mmol)
-
Aniline (1 mmol)
-
Formaldehyde (37% in water, 1.2 mmol)
-
Benzylamine (1 mmol)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
In a round-bottom flask, dissolve but-2-ynedioic acid diethyl ester (1 mmol) and aniline (1 mmol) in ethanol.
-
Stir the mixture at room temperature for 10 minutes.
-
Add formaldehyde (1.2 mmol) and benzylamine (1 mmol) to the reaction mixture.
-
Heat the mixture to reflux for 1 hour.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure tetrahydropyrimidine derivative.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of a one-pot three-component pyrimidine synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Convenient one-pot synthesis of multisubstituted tetrahydropyrimidines via catalyst-free multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 12. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. oiccpress.com [oiccpress.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jsynthchem.com [jsynthchem.com]
- 20. pubs.rsc.org [pubs.rsc.org]
Catalytic Methods for Synthesizing Substituted Pyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidines are fundamental heterocyclic scaffolds integral to the structure of nucleic acids (cytosine, thymine, and uracil) and are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The development of efficient and selective methods for the synthesis of substituted pyrimidines is a cornerstone of modern medicinal chemistry and drug discovery. Catalytic approaches, in particular, offer significant advantages in terms of sustainability, atom economy, and the ability to construct complex molecular architectures with high precision.[1][3][4] This document provides an overview of key catalytic strategies for pyrimidine synthesis, complete with detailed protocols for selected reactions.
Catalytic Strategies for Pyrimidine Synthesis
A diverse range of catalytic systems has been developed for the synthesis of substituted pyrimidines, broadly categorized into metal-catalyzed and organocatalytic methods. These strategies often employ multicomponent reactions (MCRs), cycloadditions, and C-H functionalization approaches to build the pyrimidine core.[1][2][5][6]
Metal-Catalyzed Synthesis
Transition metal catalysts, including palladium, copper, iron, iridium, and nickel, have proven to be highly effective in facilitating the formation of the pyrimidine ring through various mechanistic pathways.[2][6][7][8]
-
Palladium-Catalyzed C-H Activation: Palladium catalysts are widely used for the direct functionalization of C-H bonds in pyrimidine precursors, enabling the introduction of aryl, and alkyl groups with high regioselectivity.[2]
-
Copper-Catalyzed Cycloadditions: Copper catalysts, particularly Cu(I) and Cu(II) species, are effective in promoting cycloaddition reactions of alkynes with amidines or guanidines to furnish substituted pyrimidines.[5][9]
-
Iron-Catalyzed Annulations: Iron catalysts offer an inexpensive and environmentally benign option for pyrimidine synthesis, often proceeding through [3+3] or [3+2+1] annulation strategies.[6][7][10]
-
Iridium-Catalyzed Multicomponent Reactions: Iridium pincer complexes have been utilized in novel multicomponent syntheses of pyrimidines from amidines and alcohols, proceeding through a cascade of condensation and dehydrogenation steps.[5][11]
Organocatalytic Synthesis
Organocatalysis provides a metal-free alternative for pyrimidine synthesis, often utilizing small organic molecules to activate substrates and facilitate ring formation. These methods are attractive due to their operational simplicity and reduced environmental impact.[3][5][12]
-
Enamine Catalysis: Organocatalysts can promote inverse electron-demand Diels-Alder reactions of ketones with 1,3,5-triazine through enamine intermediates, yielding highly substituted pyrimidines.[5]
-
Brønsted Acid/Base Catalysis: Simple acids and bases can effectively catalyze the condensation of β-dicarbonyl compounds with amidines or ureas, a classical yet robust method for pyrimidine synthesis.[1][5] Choline hydroxide has been identified as an efficient catalyst and reaction medium for the synthesis of substituted pyrimidines from unsaturated ketones and amidines.[5]
Comparative Data of Catalytic Methods
The following tables summarize quantitative data for various catalytic methods, allowing for easy comparison of their efficacy under different conditions.
Table 1: Metal-Catalyzed Synthesis of Substituted Pyrimidines
| Catalyst / Ligand | Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / AgOAc | Pyrimidine, 2-methylthiophene | Pivalic acid | 140 | 24 | - | [13] |
| Cu(II) triflate (20 mol%) | Propargyl alcohols, Amidine | - | - | - | - | [5] |
| FeCl₃ | 2-aminobenzimidazoles, Alkynes, N,N-dimethylaminoethanol | - | - | - | Good | [7] |
| PN5P-Ir complex | Amidines, Alcohols | - | - | - | up to 93 | [11] |
| Ni(acac)₂ or Cu(acac)₂ | Cyanogen, β-dicarbonyl compounds | Dichloroethane | Ambient | - | Good | [9] |
| 5% Ni-ZnO nanomaterial | Aldehydes, 1,3-dicarbonyl compounds, Urea/Thiourea | - | - | - | - | [7] |
Table 2: Organocatalytic Synthesis of Substituted Pyrimidines
| Catalyst | Reactants | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 2-aminoethanesulfonic acid | Aromatic/aliphatic aldehydes, 6-amino-1,3-dimethyl uracil, Acetyl acetone | Water | 60-80 | - | 90-94 | [12] |
| Choline hydroxide | Unsaturated ketones, Amidine | Choline hydroxide | 60 | - | Excellent | [5] |
| Piperidine | Malononitrile dimer, Amidines | DMF | - | - | - | [5] |
| Iodine | - | DMSO | - | - | - | [3] |
| Bone-char | Thiourea, Benzaldehyde, Malononitrile | Solvent-free | 80 | - | - | [14] |
Experimental Protocols
Protocol 1: Iridium-Catalyzed Multicomponent Synthesis of Pyrimidines from Amidines and Alcohols
This protocol is based on the regioselective, iridium-catalyzed synthesis of pyrimidines developed by Kempe and co-workers.[11]
Materials:
-
PN5P-Ir pincer complex catalyst
-
Amidine hydrochloride
-
Primary or secondary alcohols (up to three different types)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous toluene
-
Schlenk flask and standard Schlenk line equipment
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the amidine hydrochloride (1.0 mmol), KOtBu (1.1 mmol), and the PN5P-Ir pincer complex catalyst (1-2 mol%).
-
Add the respective alcohols (e.g., Alcohol A: 1.2 mmol, Alcohol B: 1.5 mmol, Alcohol C: 2.0 mmol) and anhydrous toluene (5 mL).
-
Seal the flask and heat the reaction mixture at 110-130 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted pyrimidine.
Protocol 2: Organocatalytic Synthesis of Dihydropyrido[2,3-d]pyrimidines in Water
This protocol describes a one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidine derivatives using 2-aminoethanesulfonic acid (taurine) as a catalyst in water.[12]
Materials:
-
Aromatic or aliphatic aldehyde (1.0 mmol)
-
6-amino-1,3-dimethyl uracil (1.0 mmol)
-
Acetylacetone (1.0 mmol)
-
2-aminoethanesulfonic acid (taurine) (10 mol%)
-
Water (5 mL)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), 6-amino-1,3-dimethyl uracil (1.0 mmol), acetylacetone (1.0 mmol), and 2-aminoethanesulfonic acid (0.1 mmol) in water (5 mL).
-
Stir the mixture at 60-80 °C.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate.
-
Collect the product by filtration, wash with cold water, and dry to obtain the pure dihydropyrido[2,3-d]pyrimidine derivative. The catalyst can often be recovered from the aqueous filtrate and reused.
Visualizations
Caption: General workflow for catalytic pyrimidine synthesis.
Caption: Major classes of catalytic pyrimidine synthesis.
Caption: Conceptual diagram of a catalytic multicomponent reaction.
References
- 1. ijsat.org [ijsat.org]
- 2. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. - IJSAT [ijsat.org]
- 5. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Transition Metal Catalyzed Pyrimidine, Pyrazine, Pyridazine and Triazine Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 9. Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Pyrimidine synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of pyrimidine derivatives using microwave irradiation. This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. The provided protocols are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Introduction to Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis utilizes microwave energy to heat chemical reactions. Unlike conventional heating, which relies on conduction and convection, microwave irradiation directly interacts with polar molecules and ions in the reaction mixture, leading to rapid and uniform heating.[1] The primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, resulting in rapid heating of the medium.[1]
-
Ionic Conduction: The presence of ions in the reaction mixture leads to their migration in the oscillating electric field. Collisions between these moving ions generate heat.[1]
This direct and efficient energy transfer often results in shorter reaction times, higher product yields, and cleaner reaction profiles with fewer byproducts.[1][2]
Advantages of Microwave Synthesis for Pyrimidine Compounds
The synthesis of pyrimidine scaffolds, a core motif in many biologically active compounds and pharmaceuticals, greatly benefits from microwave irradiation.[3] Key advantages include:
-
Rapid Reaction Times: Reactions that take hours or even days under conventional heating can often be completed in minutes using microwave assistance.[4][5]
-
Increased Yields: Microwave synthesis frequently leads to higher isolated yields of the desired pyrimidine products compared to traditional methods.[3][4]
-
Enhanced Purity: The rapid and uniform heating can minimize the formation of side products, simplifying purification.[1]
-
Green Chemistry: Shorter reaction times and increased efficiency contribute to reduced energy consumption. Furthermore, microwave synthesis is often amenable to solvent-free conditions or the use of environmentally benign solvents like water and ethanol.[6][7]
-
Facilitation of Difficult Reactions: Microwave heating can promote reactions that are sluggish or do not proceed under conventional conditions.[8]
Experimental Protocols
The following section provides detailed experimental protocols for the microwave-assisted synthesis of various classes of pyrimidine derivatives.
Protocol 1: One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (Biginelli Reaction)
The Biginelli reaction is a multi-component reaction for the synthesis of dihydropyrimidines, which are known for their diverse pharmacological activities.[9][10]
Reaction Scheme:
Aromatic Aldehyde + β-Ketoester + Urea/Thiourea → 3,4-Dihydropyrimidin-2(1H)-one/thione
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst (e.g., a few drops of concentrated HCl or a Lewis acid like Yb(OTf)₃)
-
Solvent (e.g., ethanol, or solvent-free)
-
Microwave reactor vials (10 mL) with stir bars
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.5 mmol), and the catalyst.
-
If using a solvent, add 2-3 mL of ethanol. For solvent-free conditions, proceed without adding a solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 100-120 °C) for 5-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
If a precipitate has formed, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into crushed ice. The product will precipitate out.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,4-dihydropyrimidin-2(1H)-one/thione.
Protocol 2: Synthesis of 2,4,6-Trisubstituted Pyrimidines from Chalcones
This protocol describes the synthesis of highly substituted pyrimidines from chalcones and an amidine source.[5][11]
Reaction Scheme:
Chalcone + Guanidine Hydrochloride → 2-Amino-4,6-diarylpyrimidine
Materials:
-
Substituted chalcone (1.0 mmol)
-
Guanidine hydrochloride or nitrate (1.2 mmol)
-
Base (e.g., NaOH or KOH) (2.0 mmol)
-
Solvent (e.g., ethanol)
-
Microwave reactor vials (10 mL) with stir bars
Procedure:
-
In a 10 mL microwave reactor vial, dissolve the chalcone (1.0 mmol) and guanidine hydrochloride (1.2 mmol) in 5 mL of ethanol.
-
Add the base (e.g., a 40% aqueous solution of KOH) to the mixture with stirring.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a power of 150-300 W for 5-10 minutes. Monitor the reaction by TLC.
-
After completion, cool the reaction vial to room temperature.
-
Pour the reaction mixture into ice-cold water and neutralize with dilute HCl.
-
The precipitate formed is the crude pyrimidine derivative.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the product from ethanol to obtain the pure 2,4,6-trisubstituted pyrimidine.
Protocol 3: Solvent-Free Synthesis of Fused Pyrimidines (Pyrimido[4,5-d]pyrimidines)
This method illustrates a green, solvent-free approach for the synthesis of fused pyrimidine systems on a solid support.[12]
Reaction Scheme:
Barbituric acid + Aromatic aldehyde + Urea/Thiourea --(Al₂O₃, MW)--> Pyrimido[4,5-d]pyrimidine
Materials:
-
Barbituric acid or 2-thiobarbituric acid (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Urea or Thiourea (1.0 mmol)
-
Neutral alumina (1 g)
-
Mortar and pestle
-
Open glass vessel (e.g., a beaker)
Procedure:
-
In a mortar, thoroughly mix barbituric acid (1.0 mmol), the aromatic aldehyde (1.0 mmol), urea or thiourea (1.0 mmol), and 1 g of neutral alumina.
-
Transfer the solid mixture to an open glass beaker.
-
Place the beaker in a domestic or scientific microwave oven.
-
Irradiate the mixture at a power of 300-600 W for a short duration of 30-90 seconds. Monitor the reaction progress by taking small aliquots for TLC analysis.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add crushed ice to the beaker and stir.
-
Filter the solid product and wash thoroughly with water to remove alumina and any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent like DMF/ethanol to obtain the pure fused pyrimidine.
Data Presentation: Comparison of Microwave-Assisted vs. Conventional Synthesis
The following tables summarize the quantitative data from various studies, highlighting the advantages of microwave-assisted synthesis over conventional heating methods for the preparation of pyrimidine derivatives.
Table 1: Biginelli Reaction for 3,4-Dihydropyrimidin-2(1H)-ones
| Entry | Aldehyde | Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Conventional | HCl | Ethanol | 18 h | 60 | [13] |
| 2 | Benzaldehyde | Microwave | HCl | Ethanol | 10 min | 92 | [14] |
| 3 | 4-Chlorobenzaldehyde | Conventional | - | - | 4 h | 88 | [15] |
| 4 | 4-Chlorobenzaldehyde | Microwave | CaCl₂ | Solvent-free | 10 min | 78 | [15] |
| 5 | 4-Nitrobenzaldehyde | Conventional | - | - | 5 h | 75 | [13] |
| 6 | 4-Nitrobenzaldehyde | Microwave | - | Solvent-free | 1.5 min | 95 | [10] |
Table 2: Synthesis of 2-Amino-4,6-diarylpyrimidines from Chalcones
| Entry | Chalcone Substituents | Method | Base | Solvent | Time | Yield (%) | Reference |
| 1 | Unsubstituted | Conventional | KOH | Ethanol | 4 h | 72 | [11] |
| 2 | Unsubstituted | Microwave | KOH | Ethanol | 7 min | 85 | [11] |
| 3 | 4-Methoxy | Conventional | NaOH | Ethanol | 24 h | - | [16] |
| 4 | 4-Methoxy | Microwave | NaOH | Ethanol | 2-3 h | 75-85 | [16] |
| 5 | 4-Chloro | Conventional | KOH | Ethanol | 4 h | 78 | [11] |
| 6 | 4-Chloro | Microwave | KOH | Ethanol | 8 min | 90 | [11] |
Table 3: Synthesis of Fused Pyrimidines
| Entry | Product Type | Method | Solvent | Time | Yield (%) | Reference |
| 1 | Pyrimido[4,5-d]pyrimidine | Conventional | Acetic Acid | 2 h | 80 | [12] |
| 2 | Pyrimido[4,5-d]pyrimidine | Microwave | Solvent-free (Al₂O₃) | 30 s | 95 | [12] |
| 3 | Thiazolo[3,2-a]pyrimidine | Conventional | - | 24 h | 42-55 | [7] |
| 4 | Thiazolo[3,2-a]pyrimidine | Microwave | - | 8 min | 69-88 | [7] |
Visualizations: Workflows and Mechanisms
The following diagrams, created using Graphviz (DOT language), illustrate key workflows and reaction mechanisms in the microwave-assisted synthesis of pyrimidines.
General Workflow for Microwave-Assisted Pyrimidine Synthesis
References
- 1. mdpi.com [mdpi.com]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. GraphViz Examples and Tutorial [graphs.grevian.org]
- 15. mdpi.com [mdpi.com]
- 16. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
Application Notes and Protocols for Pyrimidine Derivatives in Organic Light-Emitting Diodes (OLEDs)
Introduction
Pyrimidine, an electron-deficient azaaromatic compound, serves as a critical building block for a variety of organic semiconductors used in electronic devices such as organic light-emitting diodes (OLEDs).[1] Its inherent electron-accepting properties, arising from the two nitrogen atoms in the ring, make it an excellent core for constructing materials for different layers within an OLED device.[1] While 2,4-Dimethylpyrimidine itself is a fundamental chemical intermediate, its more complex derivatives are widely employed as high-performance materials in OLEDs.[2] These derivatives are integral in developing fluorescent and phosphorescent emitters, bipolar host materials, and electron-transporting materials.[1] This document provides an overview of the applications of pyrimidine derivatives in OLEDs, along with relevant performance data and experimental protocols.
Role of Pyrimidine Derivatives in OLEDs
The versatility of the pyrimidine core allows for its incorporation into various functional molecules for OLEDs:
-
Host Materials: Pyrimidine derivatives are used to create bipolar host materials. These materials facilitate balanced charge transport (both holes and electrons) to the emissive layer, improving the efficiency and lifetime of the OLED. For instance, bipolar host materials have been synthesized by coupling 2,4-diphenylpyrimidine with carbazole-donating units for use in green-emitting thermally activated delayed fluorescence (TADF) OLEDs.[3]
-
TADF Emitters: The electron-accepting nature of pyrimidine makes it a suitable component for donor-acceptor (D-A) type molecules that exhibit TADF. In these systems, the pyrimidine unit acts as the acceptor, which, when combined with a suitable donor, can lead to a small energy gap between the singlet and triplet excited states. This allows for efficient harvesting of triplet excitons, leading to high quantum efficiencies.[4][5]
-
Electron Transporting Materials (ETMs): Due to their electron-deficient characteristics, pyrimidine-based compounds can be utilized as electron transporting materials, facilitating the efficient injection and transport of electrons from the cathode to the emissive layer.[1]
-
Synthesis Intermediates: Simple pyrimidine derivatives serve as crucial intermediates in the synthesis of more complex and advanced OLED materials. For example, boronic acid pyrimidine derivatives are pivotal for creating the luminescent molecules at the heart of OLED displays through cross-coupling reactions.[6]
Performance of Pyrimidine-Based OLEDs
The following table summarizes the performance of various OLEDs incorporating different pyrimidine derivatives as reported in the literature.
| Device/Material | Role | Max. External Quantum Efficiency (EQE) | Color (CIE Coordinates) | Additional Notes |
| Py2ICz-based device | Bipolar Host | 24.1% | Green | Solution-processed green TADF-OLED.[3] |
| PP1-based device | Emitter | 7.3% | (0.15, 0.23) | Blue/sky-blue emission.[7] |
| PP2-based device | Emitter | 8.2% | (0.28, 0.57) | Green-blue emission.[7] |
| PP2:DPEPO | Emitter in Host | 10.6% | (0.28, 0.56) | Utilizes triplet excitons via a hot exciton mechanism.[7][8] |
| PXZPhPM-based device | TADF Emitter | ~25% | Green | Features a D-π-A-π-D configuration with a phenoxazine donor.[5] |
| T21-T23 based devices | TADF Emitter | 18.3% - 22.0% | (0.150, 0.097) | Blue emission.[9] |
| T26-based device | TADF Emitter | >20% | Blue | Among the best reported for blue TADF OLEDs.[9] |
Experimental Protocols
Protocol 1: Synthesis of a Phenyl-Pyrimidine Derivative
This protocol describes a general two-step synthesis for obtaining organic semiconductors with a pyrimidine acceptor moiety and a triphenylamine donor moiety.[8][10]
Step 1: Synthesis of 4,6-bis(4-chlorophenyl)-2-phenylpyrimidine
-
Dissolve 4,4-Dichlorochalcone (5.43 mmol) and benzamidine hydrochloride hydrate (4.980 mmol) in ethanol (25 mL).
-
Heat the mixture to reflux while stirring.
-
After 15 minutes, add a 3M aqueous solution of potassium hydroxide (15.44 mmol) dropwise.
-
Upon reaction completion, extract the mixture with ethyl acetate and water.
-
Wash the organic layer with a saturated brine solution, dry it over Na₂SO₄, and concentrate it under reduced pressure.
-
Recrystallize the product from methanol to obtain white crystals.
Step 2: Buchwald-Hartwig Amination
-
In a flask under an inert atmosphere, mix 4,6-bis(4-chlorophenyl)-2-phenylpyrimidine (0.530 mmol), diphenylamine (1.113 mmol), sodium tert-butoxide (2.915 mmol), palladium(II) acetate (0.04 mmol), and tri-tert-butylphosphine (0.04 mmol) in toluene (10 mL).
-
Stir the mixture at 110 °C for 24 hours.
-
After the reaction, perform an ethyl acetate/water extraction.
-
Wash the organic layer with a saturated brine solution, dry it over Na₂SO₄, and concentrate under reduced pressure to yield the final product.
Protocol 2: Fabrication of a Solution-Processed OLED Device
This protocol outlines the general steps for fabricating a multilayer OLED using solution-based methods like spin coating.
1. Substrate Preparation
-
Use pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates by sequential ultrasonication in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropyl alcohol, for 15 minutes each.[11]
-
Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.
2. Layer Deposition
-
Hole Injection Layer (HIL): Spin-coat a filtered solution of PEDOT:PSS onto the ITO substrate at 5000-6000 rpm for 30 seconds to achieve a film thickness of 30-40 nm.[11]
-
Anneal the substrate at 150°C for 5-10 minutes in a nitrogen-filled glove box.[11]
-
Emissive Layer (EML): Prepare a solution of the pyrimidine-based material (as a host or emitter) in a suitable organic solvent (e.g., toluene, chlorobenzene). If used as a host, co-dissolve the TADF or phosphorescent dopant at a specific weight percentage (e.g., 5-20 wt%).
-
Spin-coat the emissive layer solution onto the HIL. The spin speed should be adjusted to achieve the desired thickness (typically 20-80 nm).[11]
-
Anneal the substrate at an appropriate temperature (e.g., 80°C for 10 minutes) to remove residual solvent.[11]
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
Sequentially deposit the ETL (e.g., TPBi, 20-40 nm), an electron injection layer (e.g., LiF, 1 nm), and the metal cathode (e.g., Al, 100 nm). The deposition rate should be monitored with a quartz crystal microbalance.[12]
3. Encapsulation
-
To prevent degradation from moisture and oxygen, encapsulate the device in a nitrogen-filled glove box using a UV-curable epoxy and a glass coverslip.[11]
4. Characterization
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Record the electroluminescence (EL) spectra with a spectrometer.
-
Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the collected data.
Visualizations
Caption: Experimental workflow from material synthesis to OLED device testing.
Caption: Typical multilayer structure of an OLED incorporating a pyrimidine derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Pyrimidine‐Based Four‐Coordinate O^N^O Boron Complexes: Synthesis, Photophysical and Theoretical Studies, and TADF‐Based OLED Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Optoelectronic Properties of Pyrimidine-Based TADF Emitters by Changing the Substituent for Organic Light-Emitting Diodes with External Quantum Efficiency Close to 25 % and Slow Efficiency Roll-Off. | Semantic Scholar [semanticscholar.org]
- 6. nbinno.com [nbinno.com]
- 7. Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epubl.ktu.edu [epubl.ktu.edu]
- 11. ossila.com [ossila.com]
- 12. media.neliti.com [media.neliti.com]
Troubleshooting & Optimization
How to improve low yield in Biginelli reaction
Welcome to the technical support center for the Biginelli reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved yields and purity of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common issues encountered during the Biginelli reaction in a question-and-answer format.
Q1: My Biginelli reaction is giving a very low yield. What are the common causes and how can I improve it?
A1: Low yields in the Biginelli reaction are a frequent challenge and can stem from several factors. Here’s a breakdown of the most common culprits and how to address them:
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. While classic methods use strong Brønsted acids like HCl, these can sometimes promote side reactions.[1] Modern methods often employ Lewis acids or heterogeneous catalysts for better yields and milder conditions.[2][3] In the absence of a catalyst, product formation is often difficult, resulting in poor yields.[4]
-
Troubleshooting:
-
Screen different catalysts, including both Brønsted and Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃).[1][3]
-
Consider using heterogeneous catalysts like silica-supported acids or polymer-supported catalysts, which can also simplify purification and catalyst recycling.[2][5]
-
Optimize the catalyst loading; insufficient amounts may lead to low conversion, while excess can cause side reactions.[1]
-
-
-
Inappropriate Reaction Conditions: Temperature and reaction time are key parameters that need to be optimized for your specific substrates.[1]
-
Troubleshooting:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6] Prolonged heating can sometimes lead to product degradation.[2]
-
Gradually increase the reaction temperature. While refluxing in ethanol is common, some reactions benefit from higher temperatures, especially under solvent-free conditions.[6][7] Conversely, for sensitive substrates, lower temperatures may be necessary to minimize side product formation.[6]
-
-
-
Solvent Effects: The polarity and nature of the solvent significantly influence reaction rates and yields.[1]
-
Purity of Reagents: Impurities in the starting materials (aldehyde, β-ketoester, and urea/thiourea) can inhibit the reaction or lead to unwanted side products.[1][6]
-
Troubleshooting:
-
Ensure all reagents are of high purity. If necessary, purify the starting materials before use.
-
-
-
Stoichiometry of Reactants: The molar ratio of the three components can affect the yield.
Q2: I am observing a significant amount of unreacted starting materials in my TLC/HPLC analysis. What should I do?
A2: Low conversion of starting materials is a clear indicator of suboptimal reaction conditions. Here are the likely causes and solutions:
-
Insufficient Catalyst Activity: The catalyst may be inactive, poisoned, or used in an insufficient amount.[1][6]
-
Solution: Increase the catalyst loading or switch to a more active catalyst. If using a reusable catalyst, ensure it has been properly regenerated.[6]
-
-
Low Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier.
-
Steric Hindrance: Bulky substituents on the aldehyde or β-ketoester can slow down the reaction.[1][10]
-
Solution: These reactions may require longer reaction times, higher temperatures, or a more potent catalyst to achieve good conversion.
-
Q3: My reaction mixture has turned into an insoluble solid, and it's not the product. What is happening?
A3: The formation of insoluble byproducts can halt the reaction and complicate purification. Here are a couple of possibilities:
-
Polymerization of the Aldehyde: Some aldehydes, particularly aliphatic ones, are prone to self-condensation or polymerization under acidic conditions.[1]
-
Solution: Use a milder catalyst or try adding the aldehyde slowly to the reaction mixture to maintain a low concentration.[1]
-
-
Insoluble Intermediates: An intermediate in the reaction pathway might have low solubility in the chosen solvent, causing it to precipitate out of the solution.
-
Solution: Try a different solvent system with better solubilizing properties for all components and potential intermediates.[1]
-
Q4: I am observing an unexpected side product. What could it be?
A4: Several side reactions can compete with the Biginelli pathway.
-
Hantzsch Dihydropyridine Formation: This is a common side product, especially at higher temperatures. It arises from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia (which can form from the decomposition of urea).[6]
Data Presentation: Catalyst and Solvent Effects on Yield
The following tables summarize quantitative data from various studies to illustrate the impact of different catalysts and solvents on the yield of the Biginelli reaction.
Table 1: Comparison of Different Catalysts for the Synthesis of Dihydropyrimidinones
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl (catalytic) | Ethanol | Reflux | 18 | 40-60 | [2] |
| Yb(OTf)₃ | Neat | 100 | 0.5 | 95 | [3] |
| InCl₃ | Acetonitrile | Reflux | 1 | 92 | [3] |
| FeCl₃ · 6H₂O | Neat | 90 | 1.5 | 96 | [11] |
| Silicotungstic Acid / Amberlyst-15 | Neat | 92 | 4.5 | 82 | [2] |
| Zinc Chloride | Acetic Acid | Room Temp | 5 | 85 | [12] |
| Bismuth Nitrate | Acetonitrile | Room Temp | 2.5 | 95 | [8] |
| No Catalyst | Neat | 92 | 24 | <10 | [2] |
Table 2: Effect of Solvent on the Yield of a Model Biginelli Reaction
| Solvent | Dielectric Constant (ε) | Temperature (°C) | Yield (%) | Reference |
| Ethanol | 24.3 | Reflux | 75 | [13] |
| Acetonitrile | 37.5 | Reflux | 88 | [8] |
| Dichloromethane | 8.9 | Reflux | 65 | [8] |
| Tetrahydrofuran (THF) | 7.6 | Reflux | 70 | [8] |
| Toluene | 2.4 | Reflux | 55 | [8] |
| Water | 80.1 | 90 | 92 | [13] |
| Solvent-Free (Neat) | N/A | 100 | 95 | [9] |
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Biginelli Reaction under Solvent-Free Conditions:
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), urea (1.2 mmol), and the Lewis acid catalyst (e.g., Yb(OTf)₃, 5-10 mol%).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 0.5 to 4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add a small amount of cold water or ethanol and stir for 5-10 minutes to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent (water or ethanol) to remove any unreacted starting materials and catalyst. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Visualizations
Biginelli Reaction Mechanism (Iminium Pathway)
The most widely accepted mechanism for the Biginelli reaction proceeds through an N-acyliminium ion intermediate.[3][14]
Caption: The iminium pathway of the Biginelli reaction.
Troubleshooting Workflow for Low Yield in Biginelli Reaction
This workflow provides a systematic approach to diagnosing and resolving low yield issues.
Caption: A step-by-step guide to troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sctunisie.org [sctunisie.org]
- 9. mdpi.com [mdpi.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. jsynthchem.com [jsynthchem.com]
- 14. Biginelli reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 2,4-Dimethylpyrimidine by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,4-Dimethylpyrimidine by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of recrystallizing crude this compound?
A1: Recrystallization is a purification technique used to remove impurities from a solid compound. For this compound, this process is essential to achieve the high purity required for its use as an intermediate in the synthesis of pharmaceuticals, such as antiviral and anticancer drugs, as well as in the development of agrochemicals and materials for organic electronics.[1]
Q2: What are the most common impurities found in crude this compound?
A2: Impurities in crude this compound typically originate from the synthesis process, which often involves the condensation of a 1,3-dicarbonyl compound (like acetylacetone) with a guanidine or amidine derivative.[2] Potential impurities may include:
-
Unreacted starting materials: Residual acetylacetone, guanidine, or formamidine.
-
Side-products: Isomeric pyrimidines or byproducts from side reactions like the Hantzsch dihydropyridine synthesis, which can occur under similar reaction conditions.[3]
-
Polymeric material: Amorphous byproducts of the reaction.
-
Residual solvents: Solvents used in the synthesis that were not completely removed.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[4] Qualitative data suggests that this compound is soluble in polar organic solvents like ethanol and methanol and moderately soluble in water.[5] A solvent system, such as an ethanol-water mixture, is often effective.[6] Experimental testing of small batches with various solvents is recommended to determine the optimal choice for your specific crude material.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No crystals form after cooling. | The solution is not supersaturated (too much solvent was used). | Reheat the solution to evaporate some of the solvent, thereby increasing the concentration of this compound. Allow it to cool slowly again.[7] |
| The chosen solvent is too effective, keeping the compound dissolved even at low temperatures. | Select a different solvent in which this compound has lower solubility at room temperature. A mixed-solvent system (e.g., ethanol-water) can also be effective.[7] Add a "seed crystal" of pure this compound to induce crystallization.[7] | |
| Oiling out (formation of a liquid instead of crystals). | The compound is coming out of solution above its melting point due to a high concentration of impurities. | Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Allow for slower cooling. Consider pre-purification by another method if impurities are substantial. |
| The solution is being cooled too rapidly. | Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can also promote slower cooling.[7] | |
| Low recovery of purified crystals. | Too much solvent was used, resulting in a significant amount of the product remaining in the mother liquor. | Concentrate the filtrate by evaporation and cool again to recover more crystals. Ensure you are using the minimum amount of hot solvent necessary for dissolution. |
| Premature crystallization occurred during hot filtration. | Ensure the funnel and receiving flask are pre-heated before filtering the hot solution. Dilute the solution with a small amount of hot solvent before filtration if necessary, and then reconcentrate. | |
| Crystals are colored or appear impure. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Perform a second recrystallization with a different solvent system. |
Data Presentation
Solubility Data for Solvent Selection
| Solvent | Boiling Point (°C) [8] | Polarity | Qualitative Solubility of this compound | Notes for Recrystallization |
| Water | 100 | High | Moderately soluble[5] | Good as an anti-solvent in a mixed-solvent system with a more soluble organic solvent. |
| Ethanol | 78.5 | High | Soluble[5] | A good candidate for single-solvent recrystallization or as the primary solvent in a mixed-solvent system with water. |
| Methanol | 65 | High | Soluble[5] | Similar to ethanol, a good candidate for recrystallization. Its lower boiling point can be advantageous for solvent removal. |
| Acetone | 56 | Medium | Likely soluble | May be a suitable solvent, but its low boiling point requires careful handling to prevent excessive evaporation. |
| Ethyl Acetate | 77 | Medium | Likely soluble | A less polar option that may provide good differential solubility. |
| Toluene | 111 | Low | Sparingly soluble to insoluble | May be useful as an anti-solvent or for washing the final crystals if impurities are highly soluble in it. |
| Hexane | 69 | Low | Insoluble | Primarily used for washing non-polar impurities from the final product. Not a suitable primary recrystallization solvent.[9] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Two-Solvent Recrystallization of this compound (e.g., Ethanol-Water)
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (the "good" solvent).[10]
-
Addition of Anti-Solvent: While the solution is still hot, add hot water (the "anti-solvent" or "bad" solvent) dropwise until the solution becomes faintly cloudy, indicating saturation.[10]
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote further crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.[10]
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Troubleshooting Workflow for Recrystallization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Synthesis of 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Optimization of Pyrimidine Synthesis
Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of pyrimidines and their derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in pyrimidine synthesis?
A1: Researchers often face challenges such as low reaction yields, the formation of side products, and difficulties in product purification. Key reactions like the Biginelli synthesis of dihydropyrimidinones (DHPMs) can be particularly susceptible to these issues. Factors influencing the success of the synthesis include the choice of catalyst, reaction temperature, solvent, and the purity of starting materials.[1][2][3]
Q2: How can I improve the yield of my pyrimidine synthesis reaction?
A2: To improve yields, a systematic optimization of reaction conditions is crucial. This includes:
-
Catalyst Selection: The choice and amount of catalyst are critical. While classical methods for reactions like the Biginelli synthesis use strong Brønsted acids (e.g., HCl), modern approaches often favor Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) or organocatalysts, which can offer milder reaction conditions and improved yields.[4][5][6]
-
Reaction Temperature: Temperature plays a significant role. While some reactions proceed at room temperature, others may require heating to overcome the activation energy.[2][4] For instance, Biginelli reactions are often run at elevated temperatures (80-100°C).[2]
-
Solvent Choice: The polarity of the solvent can influence reaction rates and yields. Polar solvents are generally preferred for many pyrimidine syntheses.[4] Experimenting with different solvents or even solvent-free conditions can lead to significant improvements.[2][7]
-
Reactant Stoichiometry: The molar ratio of the reactants can impact the product yield. For multicomponent reactions, a slight excess of one component, such as urea or thiourea in the Biginelli reaction, is often beneficial.[3]
Q3: What are common side products in pyrimidine synthesis and how can I avoid them?
A3: In the Biginelli reaction, a common side product is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[1] To minimize this, consider running the reaction at a lower temperature. Another potential byproduct is the formation of N-acylureas from the reaction of the β-ketoester with urea.[1] Careful control of reaction conditions and the order of reagent addition can help reduce the formation of these impurities.
Q4: Are there greener or more efficient methods for pyrimidine synthesis?
A4: Yes, several modern approaches aim to make pyrimidine synthesis more environmentally friendly and efficient. These include:
-
Solvent-Free Reactions: Conducting reactions without a solvent can reduce waste and sometimes lead to shorter reaction times and higher yields.[2][8]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by enabling rapid and uniform heating.[6][9]
-
Multicomponent Reactions: One-pot multicomponent reactions, like the Biginelli synthesis, are inherently efficient as they combine multiple starting materials in a single step, reducing the need for intermediate purification and saving time and resources.[10][11]
-
Use of Recyclable Catalysts: Employing solid acid catalysts or other heterogeneous catalysts can simplify product purification and allow for catalyst reuse, contributing to a greener process.[12]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your pyrimidine synthesis experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inefficient catalyst or incorrect catalyst loading. | Screen different Brønsted or Lewis acid catalysts. Optimize catalyst loading (typically 1-10 mol% for metal catalysts).[4][6] |
| Suboptimal reaction temperature. | Gradually increase the reaction temperature and monitor the progress by TLC. Be aware that higher temperatures can sometimes lead to side product formation.[1][4] | |
| Inappropriate solvent or insolubility of reactants. | Test a range of solvents with varying polarities. Consider solvent-free conditions.[2][4] | |
| Impure starting materials. | Ensure the purity of all reactants (aldehyde, β-ketoester, urea/thiourea, etc.) as impurities can inhibit the reaction.[1] | |
| Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] | |
| Formation of Hantzsch DHP Side Product | High reaction temperature leading to urea decomposition. | Lower the reaction temperature to disfavor the competing Hantzsch pathway.[1] |
| Catalyst choice favoring the Hantzsch pathway. | Experiment with different Lewis acids that may show higher selectivity for the desired Biginelli reaction.[1] | |
| Formation of Insoluble Byproducts | Polymerization of the aldehyde, especially under acidic conditions. | Use a milder catalyst or add the aldehyde slowly to the reaction mixture.[4] |
| Low solubility of a reaction intermediate. | Try a different solvent system with better solubilizing properties for all components.[4] | |
| Difficulty in Product Purification | Product and byproducts have similar polarities. | For basic pyrimidine derivatives, consider an acid-base extraction to separate them from non-basic impurities.[13] |
| Tailing on silica gel chromatography due to the basicity of the product. | Add a small amount of a base, such as triethylamine, to the eluent during column chromatography.[13] |
Experimental Protocols
General Protocol for the Biginelli Reaction
This protocol provides a general procedure for the synthesis of dihydropyrimidinones (DHPMs) via the Biginelli reaction.
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea or thiourea (1.2-1.5 eq).[3][4]
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, acetonitrile, or perform under solvent-free conditions).[4] Add the catalyst (e.g., 1-5 mol% of a Lewis acid like Yb(OTf)₃ or a Brønsted acid like HCl).[6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC.[4] Reaction times can vary from a few hours to overnight.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.[4] If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired DHPM.[1]
Microwave-Assisted Biginelli Reaction Protocol
This protocol is a modification for accelerated synthesis using microwave irradiation.
-
Reactant Mixture: In a microwave-safe reaction vessel, mix the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea/thiourea (1.5 eq).[6]
-
Catalyst Addition: Add the catalyst (e.g., 1-5 mol%).[6]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at a set temperature and time, monitoring the pressure.
-
Workup and Purification: Follow the same workup and purification steps as the conventional Biginelli reaction protocol.
Visualized Workflows
Caption: Troubleshooting workflow for low yield in pyrimidine synthesis.
Caption: General experimental workflow for the Biginelli reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Knoevenagel Condensation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Knoevenagel condensation reaction.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or no yield in a Knoevenagel condensation can be attributed to several factors, ranging from catalyst inefficiency to suboptimal reaction conditions.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive or Inappropriate Catalyst | Use a fresh batch of catalyst. Consider screening different types of catalysts (e.g., weak bases like piperidine or ammonium acetate, Lewis acids, or heterogeneous catalysts). Optimize catalyst loading, typically starting with 5-10 mol%.[1] |
| Unfavorable Reaction Temperature | Systematically vary the temperature. While many Knoevenagel condensations proceed at room temperature, others may require gentle heating (e.g., 40-80°C) to overcome the activation energy.[1] |
| Inappropriate Solvent | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Protic polar solvents like ethanol or water, and aprotic polar solvents like DMF have shown good results.[1] In some cases, solvent-free conditions can be optimal.[1] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Presence of Water | The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium. Consider removing water via azeotropic distillation or by adding molecular sieves to drive the reaction to completion. |
| Purity of Reactants | Use pure starting materials, as impurities can interfere with the reaction. |
Problem 2: Formation of Side Products
The formation of unintended products is a common issue. The primary side reactions are Michael addition and self-condensation of the carbonyl compound.
Possible Causes and Solutions:
| Side Reaction | Recommended Action |
| Michael Addition | The α,β-unsaturated product can react with another molecule of the active methylene compound.[1] To minimize this, use a 1:1 molar ratio of the carbonyl and active methylene compounds.[1] Shorter reaction times and lower temperatures can also disfavor this side reaction. |
| Self-Condensation of Carbonyl Compound | Strong bases can promote the self-condensation of aldehydes or ketones.[2] Employ a milder base such as ammonium acetate or an amine salt to reduce this side reaction.[1] |
| Formation of Bis-Adducts | This is particularly common with formaldehyde.[1] Carefully control the stoichiometry of the reactants to favor the formation of the mono-adduct. |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for a Knoevenagel condensation?
A1: The ideal catalyst is highly dependent on the specific substrates and desired reaction conditions. For a general starting point, weak bases like piperidine, pyridine, or ammonium acetate are commonly used. In recent years, a wide variety of heterogeneous catalysts, such as functionalized mesoporous silica, metal oxides, and metal-organic frameworks (MOFs), have been developed to simplify catalyst separation and recycling.
Q2: How can I monitor the progress of my Knoevenagel condensation?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product over time.
Q3: My product is difficult to purify. What can I do?
A3: If you are using a homogeneous catalyst, its removal can be challenging. Consider switching to a heterogeneous catalyst, which can be easily removed by filtration. If the issue is unreacted starting materials, refer to the "Low or No Product Yield" section to optimize the reaction for higher conversion. Recrystallization from a suitable solvent is a common and effective method for purifying the crude product.
Q4: Can Knoevenagel condensation be performed under "green" conditions?
A4: Yes, significant research has focused on developing more environmentally friendly protocols. This includes the use of water as a solvent, solvent-free conditions, and the use of recyclable heterogeneous catalysts.[1][3][4] For example, some reactions proceed efficiently in an aqueous medium at room temperature.[1]
Data Presentation
Table 1: Comparison of Different Catalysts for the Synthesis of Arylidenemalononitrile Derivatives
| Entry | Catalyst | Solvent | Time (min) | Yield (%) |
| 1 | AlPO4-Al2O3 | - | 30 | 88 |
| 2 | USY Zeolite | CH2Cl2 | 120 | 92 |
| 3 | L-proline | EtOH | 60 | 94 |
| 4 | Piperidine | EtOH | 180 | 85 |
| 5 | Agro-waste extract | - | 120 | 96 |
| This table is a compilation of data from various sources to illustrate the effect of different catalysts. |
Table 2: Comparison of Promoted Zirconia Catalysts for the Knoevenagel Condensation of 4-Nitrobenzaldehyde with Malononitrile (Solvent-Free)
| Entry | Catalyst | Time (h) | Yield (%) |
| 1 | ZrO2 | 24 | No reaction |
| 2 | SeO2 / ZrO2 | 0.75 | 96 |
| 3 | MoO3 / ZrO2 | 2 | 84 |
| 4 | WO3 / ZrO2 | 5 | 75 |
| Data adapted from a study on zirconia-based catalysts, highlighting the impact of promoters on catalytic activity.[4] |
Experimental Protocols
Detailed Protocol for the Knoevenagel Condensation of Benzaldehyde and Malononitrile using Piperidine
This protocol provides a standard procedure for a common Knoevenagel condensation.
Materials:
-
Benzaldehyde (1.0 mmol, 106.12 mg, 0.102 mL)
-
Malononitrile (1.0 mmol, 66.06 mg)
-
Ethanol (10 mL)
-
Piperidine (0.1 mmol, 8.52 mg, 0.01 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stir bar
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Add ethanol (10 mL) and a magnetic stir bar.
-
Stir the mixture at room temperature to dissolve the solids.
-
Add piperidine (0.1 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78°C).
-
Monitor the reaction progress using TLC (e.g., with a 7:3 hexane-ethyl acetate eluent).
-
Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Further cool the mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Visualizations
Caption: Key pathways in Knoevenagel condensation.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Column Chromatography of Pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the column chromatography of pyrimidine derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of pyrimidine derivatives by column chromatography.
| Problem | Potential Cause | Suggested Solution |
| Poor Separation of Closely Related Impurities | The chosen mobile phase has insufficient selectivity. | - Optimize the solvent system: Systematically vary the solvent polarity. For normal-phase chromatography on silica gel, common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[1] - Consider a different chromatographic mode: If optimizing the mobile phase in normal-phase chromatography is unsuccessful, consider reverse-phase chromatography (RPC) or Hydrophilic Interaction Liquid Chromatography (HILIC), especially for polar derivatives.[2] - Employ gradient elution: A gradual change in the mobile phase composition during the separation can improve the resolution of complex mixtures. |
| Compound Does Not Elute from the Column | The mobile phase is not polar enough to displace the compound from the stationary phase. | - Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your eluent system.[3] - Check for compound decomposition: The compound may be unstable on the silica gel. Test for stability by spotting the compound on a TLC plate and letting it sit for a few hours before eluting.[4] If it decomposes, consider using a deactivated silica gel or a different stationary phase like alumina.[4] |
| Compound Elutes Too Quickly (with the Solvent Front) | The mobile phase is too polar. | - Decrease the polarity of the mobile phase: Increase the proportion of the non-polar solvent in your eluent system.[4] An ideal retention factor (Rf) on a TLC plate for the target compound is approximately 0.2-0.4.[1] |
| Peak Tailing in HPLC | This is often an issue with basic pyrimidine derivatives interacting strongly with residual silanol groups on the silica-based stationary phase. | - Add a competing base to the mobile phase: A small amount of an amine, such as triethylamine or pyridine (about 0.1%), can be added to the mobile phase to mask the silanol groups.[5] - Use a polar-endcapped column: These columns are designed to minimize interactions with basic compounds.[2] - Adjust the pH of the mobile phase: For ionizable compounds, adjusting the pH can suppress ionization and reduce peak tailing.[6] |
| Low Recovery of the Purified Compound | The compound may be partially insoluble in the mobile phase, leading to precipitation on the column, or it may be irreversibly adsorbed. | - Ensure complete dissolution: Dissolve the crude sample in a minimal amount of a solvent that is slightly more polar than the mobile phase before loading.[7] - Use "dry loading": If the compound is not soluble in the mobile phase, adsorb the crude material onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column.[1][7] This prevents precipitation issues at the top of the column. |
| Compound Appears Unstable on Silica Gel | The acidic nature of silica gel can cause degradation of sensitive pyrimidine derivatives. | - Deactivate the silica gel: Reduce the acidity of the silica gel by pre-treating it with a base like triethylamine.[4] - Use an alternative stationary phase: Consider using alumina or florisil as the stationary phase.[4] - Perform a 2D TLC: This can help determine if your compound is stable on silica.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the column chromatography of pyrimidine derivatives?
A1: The most frequently used stationary phase is silica gel.[1][8] For reverse-phase high-performance liquid chromatography (HPLC), C8 and C18 modified silica gels are commonly employed.[9]
Q2: How do I select an appropriate mobile phase for my separation?
A2: Thin-layer chromatography (TLC) is the primary tool for selecting a suitable mobile phase.[1] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound while ensuring good separation from impurities.[1] Common solvent systems for normal-phase chromatography include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[1]
Q3: My pyrimidine derivative is highly polar and shows poor retention in reverse-phase HPLC. What should I do?
A3: For highly polar pyrimidine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method.[2] HILIC utilizes a polar stationary phase with a mobile phase high in organic solvent content, which enhances the retention of polar compounds.[2] Alternatively, you can use polar-endcapped reverse-phase columns or add ion-pairing agents to the mobile phase to improve retention.[2]
Q4: What is "dry loading," and when should I use it?
A4: Dry loading involves adsorbing your crude sample onto a small amount of silica gel (or another sorbent) before placing it on top of the column.[1][7] This technique is particularly useful when your compound is poorly soluble in the mobile phase.[1] It prevents the compound from precipitating at the top of the column when it comes into contact with the less polar eluent.[7]
Q5: How can I monitor the progress of my column chromatography?
A5: The most common method for monitoring the separation is to collect fractions and analyze them using thin-layer chromatography (TLC).[3][8] By spotting the collected fractions alongside the crude mixture and a reference standard (if available), you can identify which fractions contain the pure product.[8]
Experimental Protocols
Flash Column Chromatography Protocol
Flash chromatography is a rapid purification technique that uses positive pressure to force the mobile phase through the column.[1]
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that gives an Rf value of 0.2-0.4 for the target compound.[1]
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a layer of sand (approximately 2 cm).[10]
-
Prepare a slurry of silica gel in the chosen mobile phase.[10]
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[10]
-
Allow the silica gel to settle, ensuring the solvent level does not drop below the top of the silica.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[7]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude pyrimidine derivative in a minimal amount of the mobile phase or a slightly more polar solvent.[7] Carefully pipette the solution onto the top of the silica gel.[7]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[7] Carefully add this powder to the top of the prepared column.[7]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply positive pressure using compressed air or a pump to achieve a steady flow rate.[1]
-
-
Fraction Collection and Analysis:
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.[8]
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is a high-resolution technique used for obtaining highly pure compounds.[1]
-
Method Development: First, develop a separation method on an analytical HPLC system to determine the optimal stationary phase (e.g., C18) and mobile phase (e.g., acetonitrile/water with additives like formic acid).[1]
-
Scale-Up: Scale up the analytical method to a preparative column, adjusting the flow rate and injection volume accordingly.[1]
-
Sample Preparation: Dissolve the partially purified pyrimidine compound in the mobile phase or a compatible solvent and filter it through a 0.45 µm filter.[1]
-
Purification: Inject the sample onto the preparative HPLC system and run the separation method.[1]
-
Fraction Collection: Collect the fractions corresponding to the peak of the target compound.
-
Product Isolation: Combine the pure fractions and remove the solvent, often by lyophilization or rotary evaporation.
Quantitative Data Summary
Quantitative data on the recovery and purity of pyrimidine derivatives from column chromatography are often not extensively reported in the literature.[1] However, the following table provides a template for the type of data that should be recorded for proper documentation and method optimization.
| Pyrimidine Derivative | Chromatography Technique | Stationary Phase | Mobile Phase | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) |
| Example: Substituted Pyrimidinone | Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate | Not Specified | >95 | Good |
| Example: Bosentan | Recrystallization | - | Ethanol/Water | Not Specified | >99.8 | 70 |
Visualizations
Experimental Workflow for Column Chromatography
Caption: General workflow for purification of pyrimidine derivatives.
Troubleshooting Logic for Poor Separation
Caption: Troubleshooting decision tree for poor separation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Catalyst Selection for Efficient Pyrimidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in catalytic pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for pyrimidine synthesis?
A1: A variety of catalysts are employed, chosen based on the specific reaction, desired product, and required conditions. The main categories include:
-
Metal-based catalysts : These are widely used and include salts and complexes of copper, palladium, iridium, nickel, and zinc.[1] They are effective for diverse strategies like multicomponent reactions and cross-coupling reactions.[1]
-
Organocatalysts : These are metal-free organic molecules that can catalyze reactions. Proline and its derivatives are common examples.[1][2]
-
Biocatalysts : Enzymes can be utilized for specific pyrimidine synthesis reactions, offering high selectivity and mild reaction conditions.[1] Enzymes from the pentose phosphate pathway, for instance, have been used in the chemoenzymatic synthesis of UTP and CTP.[3]
-
Solid Acid Catalysts : Materials like Yb(OTf)₃ and zeolites are used, particularly in reactions like the Biginelli reaction, often facilitating easier workup and catalyst recycling.[1][4][5]
Q2: My reaction yield is very low. What are the common causes and how can I improve it?
A2: Low yield is a frequent issue in pyrimidine synthesis, especially in multicomponent reactions like the Biginelli reaction.[6] Key factors to investigate include:
-
Catalyst Choice and Activity : The catalyst may be inefficient or inactive.[7] Using milder Lewis acids or solid acid catalysts can improve yields over traditional strong acids like HCl.[6]
-
Reaction Conditions : Suboptimal temperature or reaction time can lead to incomplete reactions.[6][7] Monitoring the reaction with Thin Layer Chromatography (TLC) is crucial.[6][7] Microwave irradiation can sometimes dramatically reduce reaction times and increase yields.[1][8]
-
Reagent Purity and Stoichiometry : Impurities in starting materials can inhibit the reaction.[7] The molar ratio of reactants is also critical; for instance, a slight excess of urea is often used in the Biginelli reaction.[6]
-
Solvent Choice : The solvent affects reactant solubility and reaction rate.[7] While ethanol is common, solvent-free conditions have proven highly effective in some cases, leading to shorter reaction times and higher yields.[6][9]
Q3: My catalyst appears to be inactive. What could be the reason and can it be regenerated?
A3: Catalyst inactivation can stem from several factors, including poisoning, thermal degradation, or mechanical loss.[1]
-
Poisoning : Impurities in reactants or solvents, particularly sulfur, nitrogen, or phosphorus-containing compounds, can bind to the catalyst's active sites and "poison" it.[1] It is essential to purify all reactants and solvents.[1]
-
Air or Moisture Sensitivity : Some catalysts degrade upon exposure to air and moisture.[1] Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents is a necessary precaution.[1]
-
Regeneration : Depending on the catalyst and the deactivation cause, regeneration may be possible. For example, some palladium catalysts can be washed with specific solvents to remove adsorbed impurities.[1][7] However, severe thermal degradation is often irreversible.[1]
Q4: How do I choose the right catalyst for synthesizing a specific substituted pyrimidine?
A4: The optimal catalyst depends on the desired substitution pattern and the synthetic route.[1]
-
For unsymmetrically substituted pyrimidines , iridium-catalyzed multicomponent reactions from amidines and alcohols can provide high regioselectivity.[1][10][11]
-
Polysubstituted pyrimidines can be effectively synthesized using copper-catalyzed three-component reactions.[1][12]
-
For C-C bond formation via cross-coupling, palladium catalysts are standard. The choice of ligand is critical, especially for less reactive substrates like chloropyrimidines.[13]
-
The Biginelli reaction for synthesizing dihydropyrimidinones is acid-catalyzed, with a wide range of effective Lewis and Brønsted acids.[4][14]
Troubleshooting Guide
This guide addresses specific issues encountered during pyrimidine synthesis experiments.
Issue 1: Low Yield or No Product Formation
| Potential Cause | Troubleshooting Steps & Solutions |
| Inefficient Catalyst | Screen different catalysts (e.g., Lewis acids, organocatalysts, metal complexes).[6][7] Ensure the catalyst is active and not poisoned.[7] |
| Suboptimal Catalyst Loading | Systematically vary the catalyst loading. Typical concentrations for metal catalysts range from 1 to 10 mol%.[1] |
| Incorrect Reaction Temperature | Optimize the temperature. For the Biginelli reaction, 80-100°C is often optimal.[6] For Suzuki couplings, temperatures can range from 100-150°C, especially with microwave heating.[15][16] |
| Inappropriate Solvent | Test different solvents or consider solvent-free conditions, which can improve rates and yields.[6][7][17] The solvent's polarity and hydrogen-bonding ability can significantly influence the reaction.[18] |
| Poor Reagent Quality | Use high-purity, dry reactants and solvents. Impurities can act as catalyst poisons.[1][7] |
| Atmosphere Contamination | If using an air/moisture-sensitive catalyst, ensure the reaction is run under a dry, inert atmosphere (e.g., Argon or Nitrogen).[1] |
Issue 2: Formation of Side Products and Lack of Selectivity
| Potential Cause | Troubleshooting Steps & Solutions |
| Competing Side Reactions | In the Biginelli reaction, Hantzsch-type dihydropyridines can form. Lowering the reaction temperature can reduce this byproduct.[7] Adjusting reactant stoichiometry, such as using an excess of urea, can also suppress side reactions.[1] |
| Lack of Regioselectivity | The choice of catalyst and reaction conditions is critical for controlling regioselectivity in unsymmetrical pyrimidines.[1] Iridium-catalyzed reactions have shown high regioselectivity.[1][10] For substitutions on the pyrimidine ring, changing the leaving group (e.g., from Cl to Br or I) can alter reactivity and selectivity.[19] |
| Protodeboronation (Suzuki Coupling) | This common side reaction involves the loss of the boronic acid group. Use fresh, high-purity boronic acid and optimize the base and temperature to minimize it.[13] |
| Over-alkylation/Acylation | When adding substituents, multiple additions can occur. Carefully control the stoichiometry of the alkylating/acylating agent and the reaction time. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps & Solutions |
| Complex Reaction Mixture | Optimize the reaction to maximize the conversion of starting materials, which simplifies the final mixture.[1] |
| Catalyst Residues | Choose a catalyst that is easily separated, such as a solid-supported or magnetically recoverable nanocatalyst.[1][20] |
| Similar Polarity of Product & Impurities | Experiment with different solvent systems for column chromatography. If separation is still difficult, consider alternative methods like preparative HPLC or recrystallization. |
Data Presentation: Catalyst & Condition Screening
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [13] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [13] |
| Pd₂(dba)₃ · CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. | [13] |
This table summarizes yields from screening various palladium catalysts for the Suzuki coupling of a dichloropyrimidine, highlighting the critical role of the catalytic system.
Table 2: Optimization of Reaction Conditions for a Three-Component Pyrimidine Synthesis
| Entry | Catalyst Amount (mol%) | Temperature (°C) | Solvent | Time (min) | Yield (%) |
| 1 | 0.2 | 60 | Ethanol | 90 | 65 |
| 2 | 0.4 | 60 | Ethanol | 90 | 78 |
| 3 | 0.4 | 80 | Ethanol | 60 | 85 |
| 4 | 0.4 | 80 | Toluene | 60 | 75 |
| 5 | 0.4 | 80 | Solvent-free | 25 | 94 |
| 6 | 0.4 | 100 | Solvent-free | 25 | 92 |
Based on data for the synthesis of pyrimidine-5-carbonitrile derivatives.[17] This table demonstrates a systematic approach to optimizing reaction parameters, showing that a solvent-free condition at 80°C provides the highest yield in the shortest time.
Experimental Protocols
Protocol 1: Copper-Catalyzed Three-Component Synthesis of Polysubstituted Pyrimidines
This protocol describes a method for synthesizing polysubstituted pyrimidines from an amidine and two different alcohols.[1]
-
Materials : Amidine hydrochloride (1.0 eq), primary alcohol (1.3 eq), secondary alcohol (1.5 eq), Cu(OAc)₂ (0.1 eq), KOH (3.0 eq), anhydrous toluene.
-
Procedure :
-
To a reaction tube equipped with a magnetic stir bar, add the amidine hydrochloride, primary alcohol, secondary alcohol, Cu(OAc)₂, and KOH.[1]
-
Add anhydrous toluene to the mixture.[1]
-
Stir the reaction mixture at 110 °C for 24 hours under an air atmosphere.[1]
-
After 24 hours, cool the reaction mixture to room temperature.[1]
-
Extract the mixture with ethyl acetate.[1]
-
Wash the organic layer with brine, dry it over anhydrous MgSO₄, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidine derivative.[1]
-
Protocol 2: Microwave-Assisted Biginelli Reaction
This protocol is an efficient method for synthesizing dihydropyrimidinones using microwave irradiation, which significantly reduces reaction time.[1]
-
Materials : Aldehyde (1.0 eq), β-ketoester (1.0 eq), urea or thiourea (1.5 eq), catalyst (e.g., Yb(OTf)₃, 1-5 mol%), ethanol (optional).
-
Procedure :
-
In a microwave-safe reaction vessel, mix the aldehyde, β-ketoester, and urea/thiourea.[1]
-
Add the catalyst. If using a solvent, add ethanol.[1]
-
Seal the vessel and place it in the microwave reactor.[1]
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).[1]
-
After the reaction is complete, cool the vessel to room temperature.[1]
-
If a precipitate has formed, filter the solid product and wash it with cold ethanol. If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regio-selective chemical-enzymatic synthesis of pyrimidine nucleotides facilitates RNA structure and dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. jk-sci.com [jk-sci.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize byproduct formation in Pinner synthesis
Welcome to the technical support center for the Pinner synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Pinner synthesis and what are its primary products?
The Pinner synthesis is an acid-catalyzed reaction between a nitrile (R-C≡N) and an alcohol (R'-OH) to form an imino ester salt, commonly known as a Pinner salt.[1][2][3] This intermediate is versatile and can be converted into several useful products depending on the subsequent workup conditions:
-
Esters: Hydrolysis of the Pinner salt with water yields a carboxylic ester.[3][4][5]
-
Amidines: Reaction with ammonia or an amine leads to the formation of an amidine.[2][4]
-
Orthoesters: Treatment with an excess of alcohol results in an orthoester.[2][4]
Q2: What are the most common byproducts in a Pinner synthesis, and what causes their formation?
The most common byproducts are esters, amides, and orthoesters. Their formation is typically due to reaction conditions:
-
Ester Formation: This occurs when the Pinner salt intermediate is hydrolyzed by water present in the reaction mixture.[1][3]
-
Amide Formation: Amides can form through the thermal rearrangement of the imino ester hydrochloride, a process that is more likely at elevated temperatures.[2] A Ritter-type reaction can also lead to amide byproducts, particularly when using certain Lewis acid catalysts with substrates that can form stable carbocations.[5][6]
-
Orthoester Formation: The use of a large excess of the alcohol nucleophile can lead to the further reaction of the Pinner salt to form an orthoester.[3][4]
Q3: Why are anhydrous conditions so critical for the Pinner synthesis?
Strictly anhydrous conditions are essential to prevent the premature hydrolysis of the highly reactive Pinner salt intermediate to the corresponding ester.[1][4] Any moisture in the reagents or solvent will lead to the formation of this common byproduct, reducing the yield of the desired product (e.g., amidine or orthoester).
Troubleshooting Guide
This section addresses specific issues you may encounter during your Pinner synthesis experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired Pinner salt. | 1. Incomplete reaction. 2. Decomposition of the Pinner salt. 3. Presence of moisture. | 1. Increase reaction time or acid catalyst concentration. 2. Maintain low temperatures (0 °C is often recommended) throughout the reaction and workup.[2][4] 3. Ensure all glassware is oven-dried, use anhydrous solvents, and dry the HCl gas if used. |
| The primary product isolated is an ester instead of the intended amidine or orthoester. | Presence of water in the reaction mixture, leading to hydrolysis of the Pinner salt. | 1. Use anhydrous solvents and reagents. Consider using a drying agent. 2. Ensure the workup conditions are anhydrous until the desired transformation is complete. |
| Significant formation of an amide byproduct. | 1. The reaction temperature was too high, causing rearrangement of the imino ester hydrochloride. 2. A Ritter-type side reaction occurred. | 1. Perform the reaction at a lower temperature (e.g., 0-5 °C).[2] 2. If using a Lewis acid, consider switching to gaseous HCl. If the substrate is prone to carbocation formation, a different synthetic route may be necessary. |
| Formation of a significant amount of orthoester as a byproduct when an ester or amidine is the target. | Use of a large excess of the alcohol. | Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the alcohol. |
| Difficulty in isolating the Pinner salt. | The Pinner salt is hygroscopic and may be unstable. | Isolate the product by filtration in a dry atmosphere (e.g., under nitrogen or in a glovebox). Using a solvent like cyclopentyl methyl ether (CPME) can facilitate direct isolation by filtration.[7][8] |
Experimental Protocols
General Protocol for Pinner Synthesis using Gaseous HCl
-
Preparation: Oven-dry all glassware and cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: Dissolve the nitrile in an anhydrous solvent (e.g., diethyl ether, dioxane, or cyclopentyl methyl ether) in the reaction flask.[3] Cool the mixture to 0 °C in an ice bath.
-
HCl Addition: Bubble dry hydrogen chloride gas through the stirred solution. The reaction is typically monitored for the precipitation of the Pinner salt.
-
Reaction: Allow the reaction to stir at a low temperature (e.g., 0-15 °C) for the required time (can be several hours).[1]
-
Workup for Amidine:
-
After completion, cool the reaction mixture.
-
Purge with an inert gas to remove excess HCl.
-
Add a solution of ammonia or the desired amine in an anhydrous solvent.
-
Allow the mixture to stir, then isolate the amidine product through filtration and recrystallization.[4]
-
-
Workup for Ester:
-
After completion, add water to the reaction mixture to hydrolyze the Pinner salt.
-
Extract the ester with an organic solvent and purify by standard methods such as distillation or chromatography.
-
Lewis Acid-Promoted Pinner Reaction
For substrates where gaseous HCl is not ideal, a Lewis acid can be employed.
-
Reaction Setup: In an inert atmosphere, dissolve the alcohol and nitrile in an anhydrous solvent.
-
Catalyst Addition: Add the Lewis acid (e.g., trimethylsilyl triflate) to the solution at room temperature.[5][6]
-
Reaction: Stir the reaction for the required time at room temperature.
-
Workup: Quench the reaction and purify the resulting ester by chromatography.
Visualizing Reaction Pathways
To better understand the competing reactions in the Pinner synthesis, the following diagrams illustrate the key transformations.
Caption: Key transformations and potential byproducts in the Pinner synthesis.
Caption: A troubleshooting workflow for optimizing the Pinner synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Managing Temperature Control in Exothermic Pyrimidine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing temperature control during exothermic pyrimidine reactions. It includes troubleshooting guides for common issues, frequently asked questions for quick reference, detailed experimental protocols, and quantitative data to inform experimental design.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Uncontrolled Temperature Spike During Chlorination of Hydroxypyrimidines with POCl₃
-
Question: My reaction temperature is increasing rapidly and unexpectedly during the chlorination of a hydroxypyrimidine with phosphorus oxychloride (POCl₃). What is happening and how can I control it?
-
Answer: This is a common issue due to the highly exothermic nature of the reaction between POCl₃ and hydroxyl groups, as well as the quenching of unreacted POCl₃.[1]
Symptoms:
-
Rapid, unexpected increase in reaction temperature.
-
Increased pressure within the reaction vessel.
-
Visible gas evolution.
-
Potential for the reaction mixture to change color or decompose.[1]
Possible Causes:
-
Excess POCl₃: Using a large excess of phosphorus oxychloride can lead to a significant exotherm, especially during the quenching step.[1]
-
Rapid Quenching: Adding the quenching agent (e.g., water) too quickly to the reaction mixture containing unreacted POCl₃ can cause a violent exothermic reaction.[1][2]
-
Inadequate Cooling: The cooling system may not be sufficient to dissipate the heat generated, particularly during scale-up.[1]
Solutions:
-
Stoichiometry Control: Use an equimolar amount of POCl₃ relative to the hydroxyl groups on the pyrimidine ring. This is effective for large-scale preparations and minimizes the quenching exotherm.[1]
-
Controlled Quenching: Add the reaction mixture slowly to a cold quenching solution (e.g., ice-water) with vigorous stirring. This "reverse quenching" method helps to control the rate of hydrolysis of any remaining POCl₃.[1]
-
Continuous Temperature Monitoring: Always monitor the internal temperature of the reaction.
-
Issue 2: Localized Hotspots and Inconsistent Yields in Biginelli and Hantzsch Reactions
-
Question: I'm observing inconsistent yields and some charring in my Biginelli (or Hantzsch) pyrimidine synthesis. Could this be a temperature control issue?
-
Answer: Yes, these multi-component reactions can have exothermic steps, and poor heat management can lead to localized hotspots, side reactions, and lower yields.[1][3]
Symptoms:
-
Inconsistent reaction progress and lower than expected yields.
-
Formation of side products or charring of the reaction mixture.
-
Difficulty in maintaining a stable reaction temperature.[1]
Possible Causes:
-
Strong Acid Catalysts: While effective, strong Brønsted acids can sometimes lead to aggressive, localized exotherms.[1]
-
Solvent-Free Conditions: While environmentally friendly, solvent-free conditions can make heat dissipation more challenging.[1]
-
Inadequate Mixing: Poor agitation can lead to localized concentration and temperature gradients.
Solutions:
-
Catalyst Selection: Consider using milder Lewis acid catalysts or ionic liquids, which can promote the reaction efficiently at moderate temperatures.[1]
-
Solvent Selection: Using a high-boiling point solvent can help to better moderate the reaction temperature.[1]
-
Optimized Reaction Temperature: The Biginelli reaction can be effective at a range of temperatures, from room temperature to 120°C, depending on the catalyst and substrates used.[1] For the Hantzsch synthesis, controlling the rate of addition of one component and using a refluxing solvent like ethanol can help dissipate heat.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns with exothermic pyrimidine reactions?
A1: The main safety concern is thermal runaway , where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure. This can result in explosions or vessel rupture.[2] Quenching reactive reagents like POCl₃ also poses a significant risk due to its highly exothermic hydrolysis.[1][2]
Q2: How can I predict the potential for a thermal runaway in my synthesis?
A2: A thorough thermal hazard assessment is crucial. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry provide data on the heat of reaction, the onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[2] This information is essential for a safe scale-up.
Q3: What are some general strategies to mitigate exotherms in pyrimidine synthesis?
A3: Several strategies can be employed:
-
Semi-batch or continuous feeding: Gradually adding one of the reactants helps to control the rate of heat generation.[1]
-
Dilution: Using an appropriate solvent increases the thermal mass of the reaction mixture, which helps to absorb heat.[1]
-
Efficient Cooling: Ensure your reactor is equipped with a cooling system that has sufficient capacity to remove the heat generated by the reaction.[1]
-
Lower Reaction Temperature: If the reaction kinetics allow, running the reaction at a lower temperature can significantly reduce the rate of heat evolution.[1]
Quantitative Data Summary
The following tables provide quantitative data to aid in the management of reaction temperatures.
Table 1: Common Cooling Baths and Their Approximate Temperatures
| Cooling Bath Mixture | Approximate Temperature (°C) |
| Ice/Water | 0 |
| Ice/Salt | -5 to -15 |
| Dry Ice/Acetonitrile | -40 |
| Dry Ice/Acetone | -78 |
| Liquid Nitrogen/Dichloromethane | -92 |
Data sourced from University of Rochester, Department of Chemistry.[4]
Table 2: Thermal Properties of a Representative Exothermic Reaction
| Parameter | Value | Significance |
| Heat of Reaction (ΔHrxn) | -150 kJ/mol | Indicates a significant exothermic reaction. |
| Specific Heat of Reaction Mixture (Cp) | 2.5 J/g·K | Used to calculate the temperature rise from the heat of reaction. |
| Onset Temperature of Decomposition (TD) | 180 °C | The reaction temperature should be kept well below this to avoid runaway. |
Note: These are example values. Actual values will vary depending on the specific reactants, solvent, and concentrations used. It is imperative to determine this data experimentally for your specific process.[2]
Experimental Protocols
Protocol 1: Large-Scale Chlorination of a Hydroxypyrimidine with Equimolar POCl₃
Objective: To safely perform a large-scale chlorination using an equimolar amount of POCl₃ to minimize exothermic risk upon quenching.[1]
Materials:
-
Hydroxypyrimidine substrate: 0.5 moles
-
Phosphorus oxychloride (POCl₃): 0.5 moles
-
150 mL Teflon-lined stainless steel reactor
-
Cold water (~0 °C)
-
Saturated Na₂CO₃ solution
Procedure:
-
In a well-ventilated fume hood, add the hydroxypyrimidine substrate (0.5 moles) and POCl₃ (0.5 moles) to the 150 mL Teflon-lined stainless steel reactor.
-
Seal the reactor securely.
-
Heat the reaction mixture to 140 °C for 2 hours.
-
After 2 hours, allow the reactor to cool to room temperature.
-
Caution: Carefully open the reactor in the fume hood.
-
Quenching: Slowly and carefully pour the reactor contents into 100 mL of cold water (~0 °C) with vigorous stirring.
-
Adjust the pH of the solution to 8–9 with a saturated Na₂CO₃ solution to neutralize any remaining acidic components.
-
The chlorinated product can then be isolated by extraction or filtration, depending on its physical properties.
Protocol 2: Controlled Hantzsch Dihydropyridine Synthesis
Objective: To synthesize a dihydropyridine via the Hantzsch reaction with controlled heating to manage the initial exothermic condensation.[1]
Materials:
-
Aldehyde: 10 mmol
-
Ethyl acetoacetate: 20 mmol
-
Ammonium acetate: 10 mmol
-
Ethanol: 20 mL
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (10 mmol) in ethanol (20 mL).
-
Begin stirring the mixture at room temperature.
-
Slowly heat the reaction mixture to 50 °C.
-
Monitor the temperature closely to ensure there are no rapid, uncontrolled increases.
-
Once the initial exotherm has subsided (if any), continue to heat the reaction at a gentle reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure and subsequent purification.
Visualizations
References
Preventing catalyst poisoning in palladium-catalyzed cross-couplings
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals identify, prevent, and resolve issues related to catalyst poisoning in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common visual indicators of catalyst poisoning or decomposition in my reaction?
A1: A primary visual cue is the formation of palladium black, a black precipitate of elemental palladium.[1] This indicates that the active Pd(0) catalyst has aggregated and fallen out of the catalytic cycle.[1] Other signs include a reaction that starts but then stalls (incomplete conversion) or a complete failure to initiate, with starting materials remaining unconsumed.
Q2: What are the most common chemical culprits that poison palladium catalysts?
A2: A wide range of organic and inorganic substances can poison palladium catalysts by strongly adsorbing to the metal's active sites.[2][3] Common poisons include:
-
Sulfur Compounds: Thiols, sulfides, and even elemental sulfur are potent poisons.[4][5]
-
Nitrogen-Containing Heterocycles: Pyridines, imidazoles, and other nitrogen-containing heterocycles can coordinate strongly to the palladium center, inhibiting catalytic activity.[2][6]
-
Other Functional Groups: Nitriles, nitro compounds, and oximes can also act as inhibitors.[2]
-
Inorganic Anions: Cyanides, halides, phosphates, and sulfites can deactivate the catalyst.[2][7]
-
Impurities: Trace impurities in reagents, solvents, or starting materials are often a hidden source of catalyst poisons.[3]
Q3: My reaction is sluggish or has completely stalled. How do I determine if catalyst poisoning is the cause?
A3: A stalled reaction is a classic symptom of catalyst deactivation. First, verify other reaction parameters are optimal (temperature, base, solvent).[1] If conditions are correct, consider the purity of your reagents. Impurities in the starting materials are a frequent cause of poisoning.[5] Running a control reaction with highly purified substrates and freshly distilled, degassed solvents can help diagnose the issue. If this control reaction proceeds smoothly, it strongly suggests an impurity in the original set of reagents is poisoning the catalyst.
Q4: How can I prevent catalyst poisoning originating from my reagents and starting materials?
A4: Rigorous purification of all reaction components is the most effective preventative measure.[3]
-
Starting Materials: Assess the purity of your starting materials. Recrystallization, distillation, or column chromatography can remove harmful impurities. For amines, filtration through a plug of activated alumina is often recommended.
-
Solvents: Use high-purity, anhydrous solvents. Ensure they are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[1][8]
-
Gases: Use high-purity inert gases like argon or nitrogen to maintain an oxygen-free atmosphere.[9]
Q5: What is the specific role of oxygen and moisture in catalyst deactivation?
A5: Both oxygen and moisture can be detrimental. The active catalytic species, Pd(0), is sensitive to oxidation by atmospheric oxygen, which leads to catalyst deactivation.[1][9] Moisture can be particularly harmful in specific reactions. For instance, in cyanation reactions, trace water can lead to cyanide hydrolysis, forming HCN, which is highly reactive towards Pd(0) and leads to inactive palladium-cyanide complexes.[7][10][11] While some couplings may tolerate or even require water, maintaining a strictly controlled anhydrous and inert atmosphere is a robust starting point for troubleshooting.[1]
Q6: How does ligand selection influence the catalyst's resistance to poisoning?
A6: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can protect the palladium center.[9] This steric bulk physically shields the metal, preventing inhibitors like pyridine nitrogen from binding and deactivating the catalyst.[9] For particularly challenging substrates, such as electron-rich aryl chlorides or certain heterocycles, specialized ligands (e.g., SPhos, XPhos, RuPhos) are often required to facilitate oxidative addition and stabilize the catalyst.[1]
Q7: What are catalyst scavengers and when should I consider using them?
A7: Scavengers are substances added to a reaction mixture to bind and remove potential catalyst poisons or to remove residual palladium from the product post-reaction.[12][13] Thiol-based scavengers, often on a solid support like silica, are effective at binding dissolved palladium species.[13] Additives can also be used to trap poisons before they reach the catalyst. For example, incorporating a sulfide scavenger into the reaction system can protect the palladium catalyst from sulfur-containing impurities.[12]
Troubleshooting Guide
If a palladium-catalyzed cross-coupling reaction is failing, a systematic approach is necessary to identify the root cause. The following workflow can help diagnose issues related to catalyst deactivation.
Caption: A troubleshooting workflow for diagnosing and resolving failed palladium cross-coupling reactions.
Data Presentation
Table 1: Common Catalyst Poisons and Mitigation Strategies
| Poison Class | Examples | Common Sources | Prevention / Mitigation Strategy |
| Sulfur Compounds | Thiols, Thiophenes, H₂S, Elemental S | Contaminants in starting materials or reagents.[4][5] | Rigorous purification of reagents; use of sulfur scavengers.[12] |
| Nitrogen Compounds | Pyridines, Imidazoles, Amines, Amides, Nitriles, Nitro groups | Substrates, additives, or impurities.[2][6] | Use bulky, electron-rich ligands to shield the Pd center; use modern precatalysts.[9] |
| Oxygen & Moisture | O₂, H₂O | Atmosphere, wet solvents, reagents.[1] | Maintain a robust inert atmosphere; use anhydrous, degassed solvents.[8][9] |
| Halides & Cyanides | Excess Cl⁻, Br⁻, I⁻, CN⁻ | Additives, salts, cyanide sources.[2] | Avoid excess; in cyanation, moisture control is key to prevent HCN formation.[7][10] |
| Other Metals | Lead, Mercury | Contaminants from previous synthetic steps.[4] | Purification of starting materials. |
| Reaction Byproducts | Aggregated Pd(0), phosphine oxides | Catalyst decomposition, ligand oxidation.[1][14] | Use stable precatalysts; ensure inert atmosphere; add extra ligand. |
Table 2: General Parameters for Troubleshooting Sluggish Reactions
| Parameter | Standard Range | Forcing Conditions | Notes |
| Catalyst Loading | 0.5 - 2 mol% | Increase to 3 - 5 mol% | Higher loading can overcome low levels of poisons but should be optimized later.[1] |
| Ligand:Pd Ratio | 1:1 to 2:1 | Increase to 3:1 or 4:1 | An extra equivalent of ligand can improve catalyst stability and longevity. |
| Temperature | 80 - 110 °C | Increase temperature in 10 °C increments | Be cautious, as excessively high temperatures (>120 °C) can cause thermal decomposition.[9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu | Switch to a stronger or more soluble base | Base strength and solubility are critical and highly substrate-dependent.[1] |
| Solvent | Toluene, Dioxane, THF | Screen alternative solvents (e.g., DMF, NMP) | Solvent choice affects solubility and catalyst stability.[1] |
Experimental Protocols
Protocol 1: Solvent Degassing (Freeze-Pump-Thaw Method)
This protocol is for rigorously removing dissolved oxygen from reaction solvents.
-
Preparation: Place a stir bar in a Schlenk flask and add the desired volume of solvent. The flask should not be more than half full.
-
Freezing: Seal the flask and immerse the bottom in a liquid nitrogen bath. Swirl the flask to freeze the solvent from the outside in, preventing the flask from cracking.
-
Pumping: Once the solvent is completely frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes.
-
Thawing: Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it liquefies.
-
Repeat: Repeat the freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure all dissolved gas is removed.
-
Storage: After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen) and store the solvent under a positive pressure of inert gas.
Protocol 2: General Reaction Setup for an Anhydrous Cross-Coupling
This protocol outlines a standard procedure for setting up an oxygen- and moisture-sensitive reaction.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, etc.) at >120 °C for at least 4 hours, or flame-dry under vacuum. Allow to cool to room temperature under a stream of inert gas.
-
Reagent Addition (Solids): To the cooled reaction flask under a positive pressure of inert gas, add the aryl halide, coupling partner (e.g., boronic acid), base, and a stir bar.
-
Evacuate and Backfill: Seal the flask, then carefully evacuate the atmosphere and backfill with inert gas. Repeat this cycle three times to ensure the vessel is fully inert.[8]
-
Solvent Addition: Add the degassed anhydrous solvent via a gas-tight syringe or cannula.
-
Catalyst Addition: In a separate, inerted vial, weigh the palladium precatalyst and ligand (if not using a pre-formed complex). Briefly open the reaction flask under a strong positive flow of inert gas and add the catalyst components quickly.
-
Reaction: Seal the flask immediately, and begin stirring. Heat the reaction to the desired temperature using an oil bath or heating mantle. Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[9]
Visualizations of Key Concepts
Caption: Mechanism of catalyst poisoning via strong coordination of an inhibitor to the active Pd(0) center.
Caption: Key preventative strategies to mitigate catalyst poisoning from common sources.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 11. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
Validation & Comparative
Comparative Analysis of 2,4-Dimethylpyrimidine and Its Analogs in Cancer Therapy
A deep dive into the structure-activity relationships and therapeutic potential of substituted 2,4-dimethylpyrimidines reveals a versatile scaffold for the development of targeted cancer therapies. This guide provides a comparative analysis of 2,4-dimethylpyrimidine and its analogs, summarizing their inhibitory activities against various cancer cell lines and kinases, and detailing the experimental protocols used for their evaluation.
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among these, this compound has served as a foundational structure for the development of a diverse range of analogs with significant biological activities, particularly in the realm of oncology. Modifications at the 5- and 6-positions of the pyrimidine ring, as well as alterations to the methyl groups at the 2- and 4-positions, have led to the discovery of potent and selective inhibitors of various kinases and cancer cell lines. This comparative guide explores the structure-activity relationships (SAR) of these analogs, presenting key quantitative data and the experimental methodologies used to ascertain their therapeutic potential.
Performance Comparison of this compound Analogs
The antiproliferative and kinase inhibitory potency of this compound analogs has been evaluated against several key targets implicated in oncogenic signaling pathways. The following tables summarize the in vitro activity of selected compounds, providing a basis for a structure-activity relationship discussion.
Anticancer Activity Against Human Cancer Cell Lines
A series of novel pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compounds' potency in inhibiting cancer cell growth.
| Compound ID | R | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | HCT-116 (Colon) | > 50 | |
| MCF-7 (Breast) | > 50 | |||
| 1b | 4-Fluorophenyl | HCT-116 (Colon) | 15.2 | |
| MCF-7 (Breast) | 18.5 | |||
| 1c | 4-Chlorophenyl | HCT-116 (Colon) | 10.8 | |
| MCF-7 (Breast) | 13.2 | |||
| 1d | 4-Bromophenyl | HCT-116 (Colon) | 8.5 | |
| MCF-7 (Breast) | 11.1 | |||
| 1e | 4-Nitrophenyl | HCT-116 (Colon) | 5.2 | |
| MCF-7 (Breast) | 7.8 | |||
| Sorafenib | - | HCT-116 (Colon) | 8.96 | [1] |
| MCF-7 (Breast) | 11.83 | [1] |
Table 1: Comparative in vitro anticancer activity of 6-substituted-2,4-dimethylpyrimidine analogs.
Kinase Inhibitory Activity
Many 2,4-disubstituted pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 2a | EGFR (L858R/T790M) | 4.1 | [2] |
| 2b | PI3Kα | 5.8 | |
| GDC-0941 | PI3Kα | 3 | |
| AZD9291 | EGFR (L858R/T790M) | 1.2 | [2] |
Table 2: Comparative in vitro kinase inhibitory activity of representative 2,4-disubstituted pyrimidine analogs.
Structure-Activity Relationship (SAR) Analysis
The data presented in the tables above highlight key structure-activity relationships for this compound analogs:
-
Substitution at the 6-position: The introduction of substituted phenyl rings at the 6-position of the this compound scaffold generally enhances anticancer activity compared to the unsubstituted parent compound. Electron-withdrawing groups on the phenyl ring, such as nitro and halogen groups, tend to increase potency.
-
Modifications at the 2- and 4-positions: The nature of the substituents at the 2- and 4-positions is critical for kinase inhibitory activity. For instance, 2,4-diarylaminopyrimidine derivatives have shown significant potency against EGFR mutants.[2] The presence of a morpholine group at the 4-position is often crucial for potent PI3K inhibition, as it can form a key hydrogen bond with the hinge region of the kinase.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the presented efficacy data. The following are summaries of standard experimental protocols used in the evaluation of these compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound by measuring the metabolic activity of cells.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to insoluble purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting the cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases is typically determined using enzymatic assays.
Materials:
-
Purified recombinant kinase (e.g., EGFR, PI3Kα)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Multi-well plates
-
Plate reader
Procedure:
-
Reaction Setup: The kinase, substrate, and test compound are incubated together in an assay buffer in a multi-well plate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Detection: The amount of product formed (e.g., ADP) is quantified using a detection reagent and a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined from a dose-response curve.
Signaling Pathways and Mechanisms of Action
Pyrimidine derivatives exert their anticancer effects by targeting key signaling pathways that are often deregulated in cancer. The inhibition of kinases like EGFR and PI3K disrupts downstream signaling cascades that control cell proliferation, survival, and apoptosis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, which promote cell proliferation and survival.[5][6] Analogs of this compound that inhibit EGFR can block these pro-survival signals.
Caption: Inhibition of the EGFR signaling pathway by a this compound analog.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another critical signaling cascade that regulates cell growth, proliferation, and survival.[7] Many cancers exhibit mutations that lead to the constitutive activation of this pathway. Pyrimidine derivatives that inhibit PI3K can effectively shut down these aberrant signals.
Caption: Workflow of PI3K/Akt/mTOR signaling and its inhibition.
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2,4-diarylaminopyrimidine derivatives as potent and selective epidermal growth factor receptor (EGFR) inhibitors against L858R/T790M resistance mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 7. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Activity of 2,4-Dimethylpyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 2,4-dimethylpyrimidine derivatives have emerged as a promising class of compounds with potential therapeutic applications, including anticancer and antimicrobial effects. This guide provides a comparative analysis of the biological activity of these derivatives, supported by experimental data and detailed methodologies, to aid researchers in their drug discovery and development endeavors.
Data Presentation: Comparative Analysis of Biological Activity
The efficacy of novel compounds is best understood through direct comparison with established standards. The following tables summarize the in vitro activity of various pyrimidine derivatives against cancer cell lines and bacterial strains, juxtaposed with the performance of standard-of-care drugs.
Table 1: Comparative Anticancer Activity of Pyrimidine Derivatives (IC_50 in µM)
| Compound/Derivative | Target/Cell Line | IC_50 (µM) of Derivative | Standard Drug | IC_50 (µM) of Standard Drug | Reference |
| Pyrido[2,3-d]pyrimidine derivative | EGFR | 0.099 | - | - | [1] |
| Pyrido[2,3-d]pyrimidine derivative | EGFR_T790M | 0.123 | - | - | [1] |
| Gefitinib-1,2,3-triazole derivative 4b | NCI-H1437 (Lung Cancer) | 1.56 ± 0.06 | Gefitinib | 20.44 ± 1.43 | [2] |
| Gefitinib-1,2,3-triazole derivative 4c | NCI-H1437 (Lung Cancer) | 3.51 ± 0.05 | Gefitinib | 20.44 ± 1.43 | [2] |
| Gefitinib-1,2,3-triazole derivative 4b | A549 (Lung Cancer) | 3.94 ± 0.01 | Gefitinib | 15.11 ± 0.05 | [2] |
| Gefitinib-1,2,3-triazole derivative 4c | A549 (Lung Cancer) | 4.00 ± 0.08 | Gefitinib | 15.11 ± 0.05 | [2] |
| 4-thiophenyl-pyrazole derivative 10b | HepG-2 (Liver Cancer) | 0.161 | Erlotinib | 0.037 | [3] |
| 4-thiophenyl-pyrazole derivative 2a | HepG-2 (Liver Cancer) | 0.209 | Erlotinib | 0.037 | [3] |
| Pyridothienopyrimidine derivative | HepG2 (Liver Cancer) | 1.17 - 56.18 | Doxorubicin | - | [4] |
| Pyridothienopyrimidine derivative | MCF-7 (Breast Cancer) | 1.52 - 77.41 | Doxorubicin | - | [4] |
Table 2: Comparative Antimicrobial Activity of Pyrimidine Derivatives (MIC in µg/mL)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) of Derivative | Standard Drug | MIC (µg/mL) of Standard Drug | Reference |
| 5-aryl-N²,N⁴-dibutylpyrimidine-2,4-diamine | S. aureus (MRSA/VISA) | 1 | - | - | [5] |
| 5-aryl-N²,N⁴-dibutylpyrimidine-2,4-diamine | E. coli (ΔAcrB) | 2 | - | - | [5] |
| Pyrimidine derivative | B. subtilis | - (equal to standard) | Ciprofloxacin | - | [6] |
| Pyrimidine derivative S1 | S. aureus | 16.26 | Amoxicillin, Ampicillin, Ciprofloxacin | - | [7] |
| Pyrimidine derivative S7 | B. subtilis | 17.34 | Amoxicillin, Ampicillin, Ciprofloxacin | - | [7] |
| Pyrimidine derivative S7 | E. coli | 17.34 | Amoxicillin, Ampicillin, Ciprofloxacin | - | [7] |
| Ciprofloxacin-triazole derivative | S. aureus | 0.06 - 1.53 | Ciprofloxacin | 0.15 - 3.25 | [8] |
| Ciprofloxacin-triazole derivative | P. aeruginosa | 0.06 - 1.53 | Ciprofloxacin | 0.15 - 3.25 | [8] |
| Ciprofloxacin-triazole derivative | E. coli | 0.06 - 1.53 | Ciprofloxacin | 0.15 - 3.25 | [8] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validation of biological assay results.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a standard drug (e.g., doxorubicin) for a specified period (e.g., 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[9] Incubate the plate for 1.5 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at a wavelength of 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC_50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase, a class of enzymes often implicated in cancer development.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The inhibitory effect of the compound is quantified by the reduction in substrate phosphorylation.
Procedure:
-
Reaction Setup: In a suitable assay plate, combine the kinase, a specific substrate, and the this compound derivative at various concentrations.
-
Initiation: Start the kinase reaction by adding a mixture of MgCl2 and ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 40 minutes).
-
Termination: Stop the reaction by adding a solution such as 0.5% phosphoric acid.
-
Detection: Quantify the amount of phosphorylated substrate. This can be achieved through various methods, including:
-
Radiolabeling: Using [γ-³²P]ATP and measuring the incorporation of the radioisotope into the substrate.
-
Fluorescence-Based Assays: Employing fluorescently labeled substrates or antibodies that detect the phosphorylated product.
-
-
Data Analysis: Determine the kinase activity at each inhibitor concentration relative to a control without the inhibitor. Calculate the IC_50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity.
Mandatory Visualizations
Signaling Pathway
Many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a this compound derivative.
Experimental Workflow
The validation of a novel this compound derivative's biological activity follows a structured workflow, from initial screening to more complex biological evaluations.
Caption: Experimental workflow for validating the biological activity of a novel compound.
References
- 1. ijrpr.com [ijrpr.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. d-nb.info [d-nb.info]
A Comparative Guide to C2- vs. C4-Selective Cross-Coupling of 2,4-Dihalopyrimidines
For researchers, scientists, and drug development professionals, the selective functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. Dihalopyrimidines offer a versatile platform for introducing molecular diversity, yet controlling the site of substitution in cross-coupling reactions is a significant challenge. This guide provides an objective comparison of C2- and C4-selective cross-coupling reactions of 2,4-dihalopyrimidines, supported by experimental data and detailed protocols, to aid in the rational design of synthetic routes.
The Prevailing C4-Selectivity
In the majority of palladium-catalyzed cross-coupling reactions involving 2,4-dihalopyrimidines, functionalization preferentially occurs at the C4 position. This regioselectivity is largely attributed to the greater electrophilicity of the C4 position, making it more susceptible to oxidative addition by the palladium catalyst.[1][2] This trend is consistently observed in widely used transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2][3]
However, the choice of catalyst, ligands, and reaction conditions can significantly influence the regiochemical outcome, and in some cases, even invert the conventional selectivity.[2]
The Challenge of C2-Selectivity
Achieving C2-selectivity in the cross-coupling of 2,4-dihalopyrimidines has historically been a significant hurdle.[4] Uncatalyzed nucleophilic aromatic substitution (SNAr) reactions also predominantly yield the C4-substituted product.[4] The development of methodologies that favor C2 functionalization is therefore of high interest for expanding the accessible chemical space of pyrimidine-based compounds.
Recent advancements have demonstrated that C2-selective cross-coupling is achievable, particularly in C-S bond formation, through the use of specialized palladium catalysts.[5][6]
Comparative Performance Data
The following tables summarize the performance of various cross-coupling reactions on 2,4-dihalopyrimidines, highlighting the catalyst system, reaction conditions, and the resulting site-selectivity.
Table 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) | C4:C2 Ratio | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 95 | >99:1 | [1][7] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 92 | >99:1 | [7] |
| 3-Furanylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 85 | >99:1 | [7] |
| Naphthylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 93 | >99:1 | [7] |
Table 2: C2-Selective C-S Coupling of 2,4-Dichloropyrimidine
| Thiol | Precatalyst | Base | Solvent | Temp. (°C) | C2:C4 Ratio | Yield (%) | Reference |
| 1-Octanethiol | (η³-tBu-indenyl)PdCl(IPent) | NaOtBu | Toluene | 0 | >20:1 | 85 | [2][8] |
| Thiophenol | (η³-tBu-indenyl)PdCl(IPent) | NaOtBu | Toluene | 0 | 15:1 | 78 | [6] |
| Cyclohexylthiol | (η³-tBu-indenyl)PdCl(IPent) | NaOtBu | Toluene | 0 | 5:1 | 65 | [8] |
Table 3: C4-Selective Buchwald-Hartwig Amination of 6-Aryl-2,4-dichloropyrimidines
| Amine | C6-Aryl Group | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | C4:C2 Ratio | Reference |
| Morpholine | 4-Fluorophenyl | Pd₂(dba)₃ / Xantphos | LiHMDS | Toluene | 80 | 95 | >99:1 | [3] |
| Aniline | 4-Fluorophenyl | None | LiHMDS | Toluene | 100 | 92 | >99:1 | [3] |
| Piperidine | Phenyl | Pd₂(dba)₃ / Xantphos | LiHMDS | Toluene | 80 | 90 | >99:1 | [3] |
Factors Influencing Regioselectivity
The regiochemical outcome of cross-coupling reactions on 2,4-dihalopyrimidines is a delicate interplay of several factors:
-
Electronic Effects: The C4 position is inherently more electron-deficient than the C2 position, favoring nucleophilic attack and oxidative addition of the palladium catalyst.[1][2]
-
Steric Hindrance: While generally less influential than electronics, steric hindrance can play a role, especially with bulky coupling partners or substituted pyrimidines.[7]
-
Catalyst and Ligand: This is arguably the most critical factor for tuning selectivity. The use of bulky N-heterocyclic carbene (NHC) ligands, for instance, has been shown to uniquely promote C2-selectivity in C-S coupling reactions.[4][6] The structure of the palladium precatalyst is also crucial, with different precatalysts leading to divergent selectivity.[8]
-
Base and Solvent: The choice of base and solvent can significantly impact reaction efficiency and, to a lesser extent, selectivity. For example, alcoholic solvent mixtures have been found to enhance reactivity in double Suzuki couplings.[9]
Caption: Key factors influencing the C2 vs. C4 selectivity.
Experimental Protocols
Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine (Microwave-Assisted)[1][7]
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid (1.0 equiv.)
-
Pd(PPh₃)₄ (0.5 mol%)
-
K₂CO₃ (3.0 equiv.)
-
1,4-Dioxane
-
Water
-
Microwave reactor vial
-
Argon gas
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 mmol), the corresponding arylboronic acid (1.0 mmol), and K₂CO₃ (3.0 mmol).
-
Add Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%).
-
Add a mixture of 1,4-dioxane and water (e.g., 4 mL : 2 mL).
-
Flush the vial with argon.
-
Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.
-
After cooling, extract the mixture with an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A typical workflow for C4-selective Suzuki coupling.
Protocol 2: C2-Selective C-S Coupling of 2,4-Dichloropyrimidine[2][8]
Materials:
-
2,4-Dichloropyrimidine
-
Thiol (e.g., primary alkane thiol) (1.2 equiv.)
-
(η³-tBu-indenyl)PdCl(IPent) precatalyst (2 mol%)
-
NaOtBu (1.5 equiv.)
-
Anhydrous toluene
-
Reaction vessel
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve 2,4-dichloropyrimidine (1.0 mmol) and the (η³-tBu-indenyl)PdCl(IPent) precatalyst (0.02 mmol) in anhydrous toluene.
-
Add the thiol (1.2 mmol).
-
Cool the mixture to 0 °C.
-
Add NaOtBu (1.5 mmol) portion-wise.
-
Stir the reaction at 0 °C and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by silica gel column chromatography to yield the desired C2-thioether product.
Conclusion
The selective functionalization of 2,4-dihalopyrimidines at either the C2 or C4 position is a critical capability in medicinal chemistry and materials science. While C4-selectivity is the more common and readily achieved outcome, recent advances in catalyst design have enabled access to the previously challenging C2-substituted isomers. This guide provides a comparative overview of the key factors governing this selectivity and offers detailed protocols for achieving both C4- and C2-functionalization. By understanding the interplay of electronic effects, catalyst systems, and reaction conditions, researchers can more effectively navigate the synthesis of diverse pyrimidine-based molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lewis Acids as Catalysts in Pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrimidines and their derivatives is a cornerstone of medicinal chemistry and drug development, owing to their presence in a vast array of biologically active compounds. The efficiency of pyrimidine synthesis is critically dependent on the choice of catalyst, with Lewis acids playing a pivotal role in accelerating these reactions. This guide provides an objective comparison of the performance of various Lewis acids as catalysts in pyrimidine synthesis, supported by experimental data to inform catalyst selection for research and development. The focus is on the widely utilized Biginelli reaction, a one-pot cyclocondensation for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogues.
Performance Comparison of Lewis Acid Catalysts
The efficacy of different Lewis acid catalysts in the Biginelli reaction varies significantly in terms of reaction yield, time, and conditions. The following table summarizes quantitative data from various studies, offering a side-by-side comparison.
| Catalyst | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Solvent | Temperature (°C) | Time | Yield (%) | Catalyst Loading (mol%) |
| FeCl₃·6H₂O | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 4-5 hours | 95 | 10 |
| NiCl₂·6H₂O | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 4-5 hours | 92 | 10 |
| NiCl₂·6H₂O | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 4-5 hours | 95 | 10 |
| YbCl₃ | Benzaldehyde | Cyclopentanone | Urea | Solvent-free | 90 | 3 hours | 79 | 3 |
| CoCl₂·6H₂O | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Thiourea | Acetonitrile | 50 | 6 hours | 82 | 10 |
| CuCl₂·2H₂O | Benzaldehyde | Ethyl acetoacetate | Thiourea | Acetonitrile | 50 | 6 hours | 6.2 | Not Specified |
| SmCl₃ | β-formyl enamide | Urea | THF | Microwave (150W) | Not Specified | 8 min | 86 | Not Specified |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of synthetic procedures. Below are representative experimental protocols for the Biginelli reaction using different Lewis acid catalysts.
Ferric Chloride Hexahydrate (FeCl₃·6H₂O) Catalyzed Synthesis[1][2]
This protocol describes an efficient one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones using ferric chloride hexahydrate as the catalyst in ethanol.[1]
Materials:
-
Aldehyde (e.g., Benzaldehyde, 10 mmol)
-
β-keto ester (e.g., Ethyl acetoacetate, 10 mmol)
-
Urea (15 mmol)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O, 1 mmol, 10 mol%)
-
Ethanol
Procedure:
-
A mixture of the aldehyde (10 mmol), β-keto ester (10 mmol), urea (15 mmol), and ferric chloride hexahydrate (1 mmol) in ethanol (50 mL) is placed in a round-bottom flask.
-
The mixture is stirred and heated to reflux for 4-5 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is poured into ice-cold water (100 mL) and stirred for 15-20 minutes.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
Nickel Chloride Hexahydrate (NiCl₂·6H₂O) Catalyzed Synthesis[1][3]
This method provides an alternative efficient synthesis of 3,4-dihydropyrimidin-2(1H)-ones using nickel chloride hexahydrate as the catalyst.[1]
Materials:
-
Aldehyde (e.g., 4-Chlorobenzaldehyde, 10 mmol)
-
β-keto ester (e.g., Ethyl acetoacetate, 10 mmol)
-
Urea (15 mmol)
-
Nickel chloride hexahydrate (NiCl₂·6H₂O, 1 mmol, 10 mol%)
-
Ethanol
Procedure:
-
In a round-bottom flask, a mixture of the aldehyde (10 mmol), β-keto ester (10 mmol), urea (15 mmol), and nickel chloride hexahydrate (1 mmol) in ethanol (50 mL) is prepared.
-
The reaction mixture is stirred and refluxed for 4-5 hours, with reaction progress monitored by TLC.
-
Upon completion, the solvent is evaporated in vacuo.
-
The resulting solid is washed with cold water after being poured into an ice-water mixture.
-
The product is isolated by filtration and dried.
-
Recrystallization from ethanol yields the purified 3,4-dihydropyrimidin-2(1H)-one.
Ytterbium Chloride (YbCl₃) Catalyzed Solvent-Free Synthesis[4]
This protocol outlines an environmentally friendly, solvent-free synthesis of fused pyrimidinones using ytterbium chloride as the catalyst.[2]
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde, 1 mmol)
-
Cyclic ketone (e.g., Cyclopentanone, 1 mmol)
-
Urea or Thiourea (1.2 mmol)
-
Ytterbium chloride (YbCl₃, 0.03 mmol, 3 mol%)
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), cyclopentanone (1 mmol), urea (1.2 mmol), and ytterbium chloride (0.03 mmol) is placed in a reaction vessel.
-
The mixture is heated to 90°C and stirred for 3 hours under solvent-free conditions.
-
The reaction progress is monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solid product is washed with water and then purified by recrystallization from ethanol.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized experimental workflow for the Lewis acid-catalyzed Biginelli reaction for pyrimidine synthesis.
Concluding Remarks
The choice of Lewis acid catalyst has a profound impact on the efficiency and outcome of pyrimidine synthesis. While traditional catalysts like ferric chloride and nickel chloride provide high yields in conventional solvents, newer methods employing lanthanide chlorides such as ytterbium chloride offer the advantage of solvent-free conditions, aligning with the principles of green chemistry. The selection of a specific Lewis acid should be guided by factors such as substrate scope, desired reaction conditions (e.g., temperature, solvent), and cost-effectiveness. The provided experimental protocols serve as a starting point for researchers to develop optimized conditions for their specific synthetic targets.
References
In Silico Biological Activity Evaluation of Pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The computational, or in silico, evaluation of these derivatives has become an indispensable tool in modern drug discovery, enabling rapid screening, prediction of activity, and optimization of lead compounds before their synthesis and in vitro testing. This guide provides a comparative overview of common in silico techniques used to assess the biological activity of pyrimidine derivatives, supported by data from recent studies.
Comparative Analysis of In Silico Predicted Activities
The following tables summarize quantitative data from various in silico studies on pyrimidine derivatives, showcasing their potential against different biological targets.
Table 1: Molecular Docking and Binding Affinity of Pyrimidine Derivatives
| Derivative Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Activity | Reference |
| Pyrido[2,3-d]pyrimidines | EGFRWT | - | -9.36 | - | Anticancer | [5] |
| Pyrido[2,3-d]pyrimidines | EGFRT790M | - | - | - | Anticancer | [5] |
| Thieno[2,3-d]pyrimidines | JAK3 | - | - | Leu905 | Kinase Inhibitor | [6] |
| Pyrrolo[2,3-d]pyrimidines | Multi-kinase | - | - | - | Anticancer | [7] |
| Substituted Pyrimidines | CDK8 | 5FGK | Moderate to good | - | Anticancer | [1] |
| Pyrimidine Analogues | BCL2 | - | - | - | Anticancer | [8] |
| Pyrimidine Analogues | CDK1 | 6gu7 | -6.75 to -8.94 | - | Anticancer | [8] |
| Pyrimidine Derivatives | CDK2 | - | - | - | Anticancer | [9] |
| Pyrimidine Derivatives | BCL-2 | - | - | - | Anticancer | [9] |
| Pyrimidine Derivatives | Dihydrofolate Reductase (DHFR) | - | -6.08 to -6.60 | - | Antibacterial | [10][11] |
Table 2: QSAR Model Predictions for Pyrimidine Derivatives
| Derivative Class | Biological Activity | QSAR Model | q² | r² | Key Descriptors | Reference |
| FAK Inhibitors | Anticancer | CoMFA | 0.664 | 0.973 | Steric, Electrostatic fields | [12] |
| FAK Inhibitors | Anticancer | CoMSIA | 0.755 | 0.999 | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields | [12] |
| 1,6-dihydropyrimidines | Antifungal | Genetic Function Approximation | - | - | CHI_3_C, Molecular_SurfaceArea, Jurs_DPSA_1 | [13] |
| Thienopyrimidines | Antimicrobial | - | - | - | Lipophilicity, Electronic distribution, Steric effects | [14][15] |
| Indolylpyrimidines | Antibacterial | Multiple Linear Regression | - | 0.836 | Steric, Electronic descriptors | [16] |
Table 3: Predicted ADMET Properties of Pyrimidine Derivatives
| Derivative Class | Key ADMET Parameter | Prediction | Software/Method | Reference |
| Pyrido[2,3-d]pyrimidines | Drug-likeness | Satisfies Lipinski's Rule of Five | SwissADME | [5] |
| Pyrido[2,3-d]pyrimidines | Absorption | High intestinal absorption | SwissADME | [5] |
| Pyrido[2,3-d]pyrimidines | Toxicity | Negative mutagenicity, Oral toxicity class III | Admet-SAR 1.0 | [5] |
| Various Heterocycles (including Pyrimidines) | Drug-likeness | 19 out of 121 compounds showed drug-like properties | Molinspiration | [17] |
| Various Heterocycles (including Pyrimidines) | Absorption | Better than standard drug Sorafenib for 19 compounds | PreADMET | [17] |
| Various Heterocycles (including Pyrimidines) | Toxicity | Compounds 3 and 23 were non-toxic | Osiris | [17] |
Experimental Protocols for In Silico Evaluation
Detailed methodologies are crucial for the reproducibility and validation of in silico studies. Below are generalized protocols for key computational techniques.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Receptor Preparation:
-
The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added, and charges are assigned to the protein atoms.
-
The binding site is defined based on the co-crystallized ligand or active site prediction algorithms.
-
-
Ligand Preparation:
-
The 2D structures of the pyrimidine derivatives are drawn using chemical drawing software and converted to 3D structures.
-
Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94).
-
Charges and atom types are assigned.
-
-
Docking Simulation:
-
A docking algorithm (e.g., AutoDock, Glide, GOLD) is used to systematically search for the best binding poses of the ligand within the receptor's active site.
-
A scoring function is used to estimate the binding affinity (e.g., docking score, binding energy) for each pose.
-
-
Analysis of Results:
-
The predicted binding poses and scores are analyzed to identify the most stable complex.
-
Key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and protein residues are visualized and analyzed.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical structure of compounds with their biological activity.
-
Dataset Preparation:
-
A dataset of pyrimidine derivatives with experimentally determined biological activities (e.g., IC50 values) is collected.
-
The dataset is divided into a training set for model development and a test set for model validation.
-
-
Descriptor Calculation:
-
Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These can include 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., steric, electronic fields) descriptors.
-
-
Model Development:
-
A statistical method (e.g., Multiple Linear Regression, Partial Least Squares, Machine Learning algorithms) is used to build a mathematical model that correlates the descriptors with the biological activity.
-
-
Model Validation:
-
The predictive power of the QSAR model is assessed using internal (e.g., leave-one-out cross-validation, q²) and external validation (using the test set, r²_pred).
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time.
-
System Setup:
-
The best-docked pose of the pyrimidine derivative-protein complex is used as the starting structure.
-
The complex is placed in a simulation box filled with a specific water model.
-
Ions are added to neutralize the system.
-
-
Simulation Protocol:
-
The system is energy-minimized to remove steric clashes.
-
The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant volume and then constant pressure.
-
A production run of several nanoseconds is performed to generate trajectories of atomic motion.[6][18]
-
-
Trajectory Analysis:
-
The stability of the complex is analyzed by calculating the root-mean-square deviation (RMSD).
-
The flexibility of the protein and ligand is assessed by calculating the root-mean-square fluctuation (RMSF).
-
The persistence of key intermolecular interactions (e.g., hydrogen bonds) over time is monitored.
-
Binding free energy calculations (e.g., MM/PBSA, MM/GBSA) can be performed to provide a more accurate estimation of binding affinity.
-
Visualizing Workflows and Pathways
In Silico Drug Discovery Workflow for Pyrimidine Derivatives
Caption: A generalized workflow for the in silico evaluation of pyrimidine derivatives.
Simplified Kinase Signaling Pathway Targeted by Pyrimidine Inhibitors
Caption: Inhibition of kinase signaling by pyrimidine derivatives.
References
- 1. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Design and Molecular Dynamics Simulation of Thieno-pyrimidine derivative JAK3 Inhibitor | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Study on the interactions of pyrimidine derivatives with FAK by 3D-QSAR, molecular docking and molecular dynamics simulation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. QSAR Studies on Thienopyrimidines as Potential Antimicrobial Agents | Bentham Science [benthamscience.com]
- 16. researchgate.net [researchgate.net]
- 17. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]
- 18. ieeexplore.ieee.org [ieeexplore.ieee.org]
A Comparative Guide to the Structure-Activity Relationship of Diaminopyrimidine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use, particularly in oncology. Its ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket of kinases makes it an ideal starting point for the design of potent and selective inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct classes of diaminopyrimidine derivatives: Aurora kinase inhibitors and Cyclin-Dependent Kinase (CDK) inhibitors.
Comparative Structure-Activity Relationship (SAR)
The biological activity of diaminopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine core and its appended rings. Below is a comparative summary of the SAR for Aurora kinase and CDK inhibitors based on published data.
Substitutions at the N2 and N4 Positions
The amino groups at the C2 and C4 positions are crucial for hinge binding. Modifications at these positions are generally well-tolerated and can be exploited to enhance potency and selectivity.
-
For Aurora Kinase Inhibitors: A common strategy involves the introduction of a substituted aniline or a heterocyclic amine at the N4-position, while the N2-position often bears a smaller amine or is part of a fused ring system. For instance, in the case of Tozasertib (VX-680), a potent pan-Aurora kinase inhibitor, the N4-position is attached to a phenyl ring bearing a cyclopropanecarboxamide group, which contributes to interactions in the solvent-exposed region.[1]
-
For CDK Inhibitors: N2,N4-disubstituted pyrimidine-2,4-diamines have been extensively studied as CDK inhibitors.[2][3] The N2-position is often occupied by an aniline moiety, where substitutions on the phenyl ring can fine-tune activity. The N4-position frequently accommodates various substituted phenyl or heterocyclic rings, influencing both potency and selectivity against different CDK isoforms.[2][3]
Substitutions at the C5 Position
The C5 position of the diaminopyrimidine ring points towards the solvent-exposed region of the ATP-binding pocket and is a key site for modification to improve potency, selectivity, and physicochemical properties.
-
For Aurora Kinase Inhibitors: Small, lipophilic substituents at the C5 position are often favored. For example, a bromo or chloro substituent can enhance potency.
-
For CDK Inhibitors: A variety of substituents at the C5 position have been explored. Halogenation, particularly with chlorine, has been shown to be beneficial for the activity of some CDK inhibitors.[4]
Quantitative Data Comparison
The following tables summarize the in vitro inhibitory activities of representative diaminopyrimidine derivatives against Aurora kinases and CDKs. It is important to note that these compounds were evaluated in different studies, and direct comparison of absolute IC50 values should be made with caution.
Table 1: Inhibitory Activity of Diaminopyrimidine Derivatives against Aurora Kinases
| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| Tozasertib (VX-680) | Aurora A | 0.6 (Ki) | HCT-116 | ~0.03 |
| Aurora B | 18 (Ki) | HL-60 | 0.015 - 0.13 | |
| Aurora C | 4.6 (Ki) | Various | - | |
| Danusertib (PHA-739358) | Aurora A | 13 | A2780 | 0.028 |
| Aurora B | 79 | HCT-116 | 0.031 | |
| Aurora C | 61 | Various | 0.05 - 3.06 | |
| Compound 12a | Aurora A | 309 | HCT-116 | 1.31 |
| Aurora B | 293 | A549 | 12.05 | |
| MCF-7 | 20.53 |
Data sourced from multiple studies.[1][5][6][7][8]
Table 2: Inhibitory Activity of Diaminopyrimidine Derivatives against Cyclin-Dependent Kinases (CDKs)
| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative GI50 (µM) |
| Flavopiridol (Alvocidib) | CDK1, CDK2, CDK4, CDK6 | ~40 | Various | 0.016 - 0.13 |
| Dinaciclib | CDK1 | 3 | Various | - |
| CDK2 | 1 | |||
| CDK5 | 1 | |||
| CDK9 | 4 | |||
| Compound 3c | CDK9/cyclin T1 | 65 | MDA-MB-231 | 0.45 |
| CDK2/cyclin A | 300 | |||
| Compound 3g | CDK2/cyclin A | 83 | MDA-MB-231 | 0.49 |
| CDK9/cyclin T1 | 100 |
Data sourced from multiple studies.[2][9][10][11][12]
Signaling Pathways and Experimental Workflows
Aurora Kinase Signaling Pathway
Aurora kinases are key regulators of mitosis. Their inhibition by diaminopyrimidine derivatives leads to mitotic arrest and ultimately apoptosis in cancer cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Impact of Solvents on Pyrimidine Synthesis: A Comparative Guide to Reaction Yield and Rate
For researchers, scientists, and professionals in drug development, optimizing the synthesis of pyrimidine derivatives is a critical step. The choice of solvent can dramatically influence reaction outcomes, dictating both the efficiency (yield) and speed (rate) of these crucial chemical transformations. This guide provides an objective comparison of solvent effects on pyrimidine synthesis, supported by experimental data, to facilitate informed decisions in the laboratory.
The synthesis of pyrimidines, a foundational scaffold in numerous pharmaceuticals, is often achieved through multicomponent reactions like the Biginelli or Hantzsch syntheses. The intricate interplay of reactants and intermediates in these processes is highly susceptible to the surrounding solvent environment. Properties such as polarity, proticity (the ability to donate a proton), and dielectric constant play a pivotal role in stabilizing transition states and solvating reactants, thereby steering the reaction towards higher yields and faster completion.
The Biginelli Reaction: A Case Study in Solvent Optimization
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a widely employed method for synthesizing dihydropyrimidinones (DHPMs). The selection of an appropriate solvent is paramount for the success of this reaction. Experimental evidence consistently demonstrates that polar solvents tend to favor the Biginelli reaction, with both protic and aprotic polar solvents showing good performance.[1]
A comparative study on the synthesis of 3,4-dihydropyrimidin-2(1H)-ones highlights the superior performance of polar solvents. For instance, in a particular Biginelli reaction, acetonitrile, a polar aprotic solvent, provided a significantly higher yield (94%) compared to less polar or nonpolar solvents.[2] This is often attributed to the ability of polar solvents to stabilize the ionic intermediates formed during the reaction mechanism.
Below is a compilation of experimental data from various studies, showcasing the impact of different solvents on the yield and reaction time of the Biginelli reaction.
| Solvent | Type | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| Acetonitrile | Polar Aprotic | 37.5 | 0.6 | 94 |
| Ethanol | Polar Protic | 24.5 | 0.6 | 71 |
| Methanol | Polar Protic | 32.7 | 0.6 | 75 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 24 | 45 |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 24 | 30 |
| Toluene | Nonpolar | 2.4 | 24 | <10 |
| Solvent-Free | - | - | 0.5 | 95 |
Note: The data presented is a synthesis from multiple sources and specific reaction conditions (catalyst, temperature) may vary. The trend of solvent influence is the key takeaway.
Solvent-free conditions, often utilizing microwave irradiation or grinding techniques, have also emerged as a highly efficient and environmentally friendly alternative, frequently resulting in excellent yields and drastically reduced reaction times.[3]
Experimental Protocols: A Closer Look at the Methodology
To provide a practical context, a detailed experimental protocol for a solvent-based Biginelli reaction is outlined below.
General Procedure for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones
A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea (1.5 mmol), and a catalytic amount of acid (e.g., HCl or a Lewis acid) is prepared in the chosen solvent (5-10 mL) within a round-bottom flask.[4] The reaction mixture is then heated to reflux and the progress is monitored by Thin Layer Chromatography (TLC).[4] Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid product is then washed with cold solvent and can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.[3][4]
Visualizing the Process and Principles
To better understand the experimental process and the underlying principles of solvent effects, the following diagrams are provided.
References
A Comparative Guide to Novel 2,4-Diaminopyrimidine Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive biological evaluation of novel 2,4-diaminopyrimidine derivatives, comparing their performance against established and alternative therapeutic agents. The information is curated from recent preclinical studies to support researchers and professionals in the field of drug development.
In Vitro Efficacy: A Comparative Analysis
The in vitro cytotoxic activity of novel 2,4-diaminopyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a direct comparison with relevant alternative compounds.
Table 1: Comparative in vitro activity (IC50 in µM) of Novel 2,4-Diaminopyrimidine Derivatives and Comparator Drugs against Various Cancer Cell Lines.
| Compound/Drug | A549 (Lung) | HCT-116 (Colon) | PC-3 (Prostate) | MCF-7 (Breast) | MGC-803 (Gastric) | KYSE30 (Esophageal) |
| Novel Derivative 9k | 2.14[1] | 3.59[1] | 5.52[1] | 3.69[1] | - | - |
| Novel Derivative 13f | 1.98[1] | 2.78[1] | 4.27[1] | 4.01[1] | - | - |
| Novel Derivative 12s | - | 0.45[2] | - | - | 0.24[2] | 0.44[2] |
| Palbociclib | >10[3] | 0.85 | >10[3] | 0.058-0.15 | - | - |
| Momelotinib | - | - | - | - | - | - |
| TAE-226 | - | >10 | - | - | 1.34 | 1.63 |
Note: Some IC50 values for comparator drugs on specific cell lines were not available in the reviewed literature.
Mechanism of Action and Signaling Pathways
Novel 2,4-diaminopyrimidine derivatives exert their anticancer effects primarily through the inhibition of key kinases involved in cell proliferation, survival, and migration. The primary targets identified in recent studies include Focal Adhesion Kinase (FAK), Cyclin-Dependent Kinase 7 (CDK7), and p21-activated kinase 4 (PAK4).
FAK Signaling Pathway
Several novel 2,4-diaminopyrimidine derivatives have demonstrated potent inhibition of FAK. FAK is a non-receptor tyrosine kinase that plays a crucial role in integrin-mediated signal transduction, regulating cell adhesion, migration, and survival. Inhibition of FAK disrupts downstream signaling cascades, including the PI3K/Akt and MAPK pathways.
References
The Evolving Landscape of Cancer Therapy: A Comparative Guide to the Efficacy of 2,4-Dimethylpyrimidine Derivatives
For Immediate Release
In the relentless pursuit of novel and more effective cancer treatments, researchers have increasingly turned their attention to the therapeutic potential of heterocyclic compounds. Among these, 2,4-dimethylpyrimidine derivatives have emerged as a promising class of molecules demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides a comprehensive comparison of the efficacy of various this compound and related 2,4-disubstituted pyrimidine derivatives, supported by experimental data, detailed protocols, and mechanistic insights to inform and guide future drug development efforts.
Comparative Efficacy Against Cancer Cell Lines
The anti-proliferative activity of 2,4-disubstituted pyrimidine derivatives has been evaluated across a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined through various cell viability assays. The data presented below summarizes the cytotoxic effects of selected derivatives, highlighting their potential as broad-spectrum or selective anticancer agents.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 8d | 2,4-Disubstituted pyrimidine | PANC-1 (Pancreatic) | 0.08 | - | - |
| 9k | 2,4-Diaminopyrimidine | A549 (Lung) | 2.14 | Palbociclib | - |
| HCT-116 (Colon) | 3.59 | Momelotinib | - | ||
| PC-3 (Prostate) | 5.52 | ||||
| MCF-7 (Breast) | 3.69 | ||||
| 13f | 2,4-Diaminopyrimidine | A549 (Lung) | 1.98 | Palbociclib | - |
| HCT-116 (Colon) | 2.78 | Momelotinib | - | ||
| PC-3 (Prostate) | 4.27 | ||||
| MCF-7 (Breast) | 4.01 | ||||
| Compound 4 | Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | 0.57 | Staurosporine | 5.07 |
| HepG2 (Liver) | 1.13 | 5-FU | 5.18 | ||
| Compound 19 | Dihydropyrimidinone | A549 (Lung) | - | Doxorubicin | - |
Unraveling the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of this compound derivatives is not solely defined by their cytotoxicity but also by their ability to modulate fundamental cellular processes such as apoptosis (programmed cell death) and cell cycle progression.
Induction of Apoptosis
Several studies have demonstrated that these compounds can trigger apoptosis in cancer cells. For instance, treatment of MCF-7 breast cancer cells with a pyrido[2,3-d]pyrimidine derivative (Compound 4) led to a significant increase in the apoptotic cell population, with 36.14% of cells undergoing apoptosis compared to just 0.62% in the untreated control group[1]. This represents a 58.3-fold increase in apoptosis induction. Similarly, a 2-thioxoimidazolidin-4-one derivative (also referred to as Compound 4 in a separate study) induced apoptosis in 11.42% of HepG2 liver cancer cells, a 19.35-fold increase over the control[2].
A key signaling pathway implicated in the pro-apoptotic effects of some 2,4-disubstituted pyrimidines is the inhibition of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a crucial regulator of transcription, and its inhibition leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and key oncogenes such as c-Myc. The depletion of these survival signals ultimately triggers the apoptotic cascade.
Cell Cycle Arrest
In addition to inducing apoptosis, these derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific phases. For example, compound 9k was found to cause a blockage in the G2/M phase and an accumulation of cells in the S phase in A549 lung cancer cells[3]. Another pyrimidine derivative, compound 19, induced cell cycle arrest in the G2/M phase in A549 cells. Furthermore, a pyrido[2,3-d]pyrimidine derivative (Compound 4) was shown to arrest the cell cycle at the G1 phase in MCF-7 cells[1].
The ability of these compounds to interfere with the cell cycle, a hallmark of cancer, underscores their therapeutic potential.
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Prediction of cell cycle distribution after drug exposure by high content imaging analysis using low‐toxic DNA staining dye - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nano-Catalysts in Pyridopyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Protocols
The synthesis of pyridopyrimidines, a class of heterocyclic compounds with significant therapeutic potential, has been significantly advanced by the advent of nano-catalysis. These catalysts offer numerous advantages, including high efficiency, selectivity, and reusability, contributing to greener and more sustainable chemical processes. This guide provides a comparative analysis of the performance of various nano-catalysts in pyridopyrimidine synthesis, supported by experimental data and detailed protocols to inform catalyst selection for research and development.
Performance Comparison of Nano-Catalysts
The efficacy of different nano-catalysts for the synthesis of pyridopyrimidine derivatives is evaluated based on key performance metrics such as reaction time, product yield, and catalyst reusability. The following table summarizes the performance of several notable nano-catalyst systems in multi-component reactions for the synthesis of various pyridopyrimidine derivatives.
| Nano-Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference |
| Fe3O4 (magnetic nanoparticles) | Disubstituted amino-uracils, Aryl aldehydes, Malononitrile | Ethanol | Heating | Not Specified | 79-97 | Not Specified | [1] |
| nano-Fe3O4@SiO2–SO3H | Aryl aldehydes, Amino-pyrimidine-dione, Active methylene compounds | Water | Heating | Not Specified | 81-95 | Up to 3 runs | [1] |
| γ-Fe2O3@HAp-SO3H | 6-amino-2-(alkylthio)pyrimidin-4(3H)-one, Meldrum's acid, Aryl aldehydes | Solvent-free | Heating | Not Specified | 88-95 | Not Specified | [1][2] |
| Fe3O4@FAp@Ni | 6-amino-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione, 3-cyanoacetyl-indole, Aromatic aldehydes | Ethanol | Heating | Not Specified | Good to Excellent (e.g., 95%) | Not Specified | [1][2] |
| nano-[Fe3O4@SiO2/N-propyl-1-(thiophen-2-yl)ethanimine][ZnCl2] | Amino-uracil, Aryl aldehydes, Malononitrile | Ethanol | Heating | Short reaction times | High | Reusable | [1][2][3] |
| Zirconium dioxide (ZrO2) nanoparticles | Aryl aldehydes, Malononitrile, Amino-uracil | Water | Ambient | Not Specified | 86-97 | Not Specified | [1][2] |
| Biogenic NiO NPs | Thiobarbituric acid, 4-hydroxy coumarin, Aldehyde, Ammonium acetate | Water | Not Specified | Short | Up to 96 | Up to 7 runs | [4] |
| nano-Fe3O4@SiO2/SnCl4 | 6-amino-2-(methylthio)-pyrimidin-4(3H)-one, Aromatic Aldehydes, 1,3-indanedione | Water | 70 | 1.5 - 3 min | 94 - 99 | Not Specified | [5][6] |
| Nanocrystalline MgO | 6-aminouracil/6-amino-2-thiouracil/6-amino-1,3-dimethyluracil, Aromatic Aldehydes, Malononitrile | Water | 80 | Not Specified | High Efficiency | Not Specified | [5] |
| Cu-doped TiO2 | Pyrido[2,3-d]pyrimidine-4-thiol, Arylating agent | Not Specified | Not Specified | Not Specified | Up to 92 | Not Specified | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for the synthesis of pyridopyrimidines using selected nano-catalysts.
Protocol 1: Synthesis of Tetrahydropyrido[2,3-d]pyrimidines using Zirconium Dioxide (ZrO2) Nanoparticles[1][2]
-
Catalyst Preparation: Zirconium dioxide nanoparticles can be prepared via various methods, such as sol-gel or hydrothermal synthesis, as detailed in the referenced literature.
-
Reaction Procedure:
-
In a round-bottom flask, a mixture of an aryl aldehyde (1 mmol), malononitrile (1 mmol), and 6-aminouracil (1 mmol) is taken in water.
-
Zirconium dioxide nanoparticles (a catalytic amount, e.g., 10 mol%) are added to the mixture.
-
The reaction mixture is stirred at ambient temperature for the appropriate time until the completion of the reaction (monitored by TLC).
-
Upon completion, the solid product is filtered, washed with water, and then with ethanol to afford the pure product.
-
The aqueous filtrate containing the catalyst can be recovered for reuse after appropriate workup.
-
Protocol 2: Synthesis of Indenopyrido[2,3-d]pyrimidine Derivatives using nano-Fe3O4@SiO2/SnCl4[5][6]
-
Catalyst Preparation: The core-shell magnetic catalyst is synthesized by coating Fe3O4 nanoparticles with a silica layer, followed by functionalization with SnCl4.
-
Reaction Procedure:
-
A mixture of 6-amino-2-(methylthio)pyrimidin-4(3H)-one (1 mmol), an aromatic aldehyde (1 mmol), 1,3-indanedione (1 mmol), and nano-Fe3O4@SiO2/SnCl4 (0.03 g) in water (5 mL) is placed in a round-bottom flask.[6]
-
The mixture is heated to 70°C and stirred for the specified time (typically 1.5-3 minutes).[5][6]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the catalyst is separated from the hot reaction mixture using an external magnet.
-
The remaining solution is cooled to room temperature, and the precipitated solid product is filtered, washed with water, and recrystallized from ethanol to obtain the pure indenopyrido[2,3-d]pyrimidine derivative.
-
Protocol 3: One-Pot Synthesis of Pyridopyrimidine Derivatives using Biogenic NiO Nanoparticles[4]
-
Catalyst Preparation: Nickel oxide nanoparticles are synthesized via a green route using marine macroalgae extract as a reducing and capping agent.
-
Reaction Procedure:
-
In a suitable solvent (e.g., water), thiobarbituric acid (1 mmol), 4-hydroxy coumarin (1 mmol), an appropriate aldehyde (1 mmol), and ammonium acetate (1.2 mmol) are combined.
-
Biogenic NiO nanoparticles (e.g., 5 mol%) are added to the mixture.[4]
-
The reaction mixture is stirred at an optimized temperature for a short period.
-
After the reaction is complete (monitored by TLC), the magnetic NiO nanocatalyst is separated using an external magnet.[4]
-
The product is then isolated from the reaction mixture by filtration and purified by recrystallization.
-
Reaction Pathway and Logical Workflow
The multi-component synthesis of pyridopyrimidines catalyzed by nano-catalysts generally proceeds through a well-established reaction sequence. The logical workflow for catalyst selection and reaction execution is also a critical consideration for researchers.
Caption: Generalized reaction pathway for the nano-catalyst mediated synthesis of pyridopyrimidines.
The selection of an appropriate nano-catalyst is a crucial step that depends on several factors including the specific substrates, desired reaction conditions (e.g., solvent, temperature), and the importance of catalyst reusability and cost-effectiveness.
Caption: A logical workflow for the synthesis of pyridopyrimidines using nano-catalysts.
Conclusion
The use of nano-catalysts has revolutionized the synthesis of pyridopyrimidines, offering significant advantages in terms of efficiency, sustainability, and product yields. Magnetic nano-catalysts, in particular, simplify product purification and catalyst recycling, aligning with the principles of green chemistry.[7][8][9] This guide provides a snapshot of the current landscape, and researchers are encouraged to consult the primary literature for more in-depth information on specific catalyst systems and their applications. The continued development of novel nano-catalysts promises to further enhance the accessibility and diversity of this important class of heterocyclic compounds for drug discovery and development.
References
- 1. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Algal magnetic nickel oxide nanocatalyst in accelerated synthesis of pyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water [jns.kashanu.ac.ir]
- 7. Recent advances in the application of magnetic nanocatalysts in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,4-Dimethylpyrimidine: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 2,4-Dimethylpyrimidine are critical for ensuring personnel safety and environmental compliance. This document provides a detailed, step-by-step operational plan for researchers, scientists, and drug development professionals. All procedures should be conducted in accordance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is imperative to consult the specific Safety Data Sheet (SDS) and adhere to all institutional safety protocols. The following are general but essential safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[1][2][3]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2][3]
-
Spill Management: In the event of a spill, evacuate the area and prevent further spread. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and collect it into a designated hazardous waste container.[1][2] Do not allow the chemical to enter drains.[1][2]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility, which typically utilizes high-temperature incineration.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials such as gloves, wipes, and glassware, as hazardous waste.
-
Segregate waste containing this compound from other waste streams to prevent incompatible chemical reactions.
-
-
Container Selection and Labeling:
-
Use a designated, compatible, and properly sealed hazardous waste container. Plastic containers are often preferred to minimize the risk of breakage.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Do not use abbreviations or chemical formulas.
-
The label must also include the name and contact information of the principal investigator or laboratory supervisor, and the date of waste generation.
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, heat, sparks, and open flames.[4] Secondary containment should be used to capture any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the EHS department or contractor with the complete chemical name and any other required information from the Safety Data Sheet.
-
-
Documentation:
-
Maintain a detailed log of all hazardous waste generated, including the chemical name, quantity, and date of disposal, in accordance with regulatory requirements.
-
Disposal of Empty Containers
Empty containers that previously held this compound must also be managed as hazardous waste unless properly decontaminated.
-
Triple Rinsing: An empty container must be triple-rinsed with a suitable solvent capable of removing the chemical residue.
-
Rinsate Collection: The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.
-
Final Disposal: After triple-rinsing and air-drying, and with all labels defaced or removed, the container may be disposed of as regular trash, in accordance with institutional policies.
Quantitative Data Summary
| Parameter | Value/Guideline | Source(s) |
| Incineration Temperature | Typically in the range of 850°C to 1200°C for complete destruction of organic compounds. | General |
| Decomposition Temperature | Thermal decomposition for some pyrimidine derivatives has been observed to begin in the range of 83°C to over 290°C, depending on the specific structure and substituents.[5][6][7] | [5][6][7] |
| Flash Point | 46 °C (114.8 °F) - closed cup (for the related compound 4,6-Dimethylpyrimidine).[3] | [3] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. benchchem.com [benchchem.com]
- 6. scielo.org.co [scielo.org.co]
- 7. researchgate.net [researchgate.net]
Personal protective equipment for handling 2,4-Dimethylpyrimidine
Essential Safety and Handling Guide for 2,4-Dimethylpyrimidine
Immediate Safety and Logistical Information
This document provides essential procedural guidance for the safe handling, storage, and disposal of this compound in a laboratory setting. Researchers, scientists, and drug development professionals should familiarize themselves with these procedures to minimize risks and ensure a safe working environment.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a related compound, 2-Amino-4,6-dimethylpyrimidine, for comparative purposes.
| Property | This compound (CAS 14331-54-5) | 2-Amino-4,6-dimethylpyrimidine (CAS 767-15-7) |
| Molecular Formula | C₆H₈N₂ | C₆H₉N₃ |
| Molecular Weight | 108.14 g/mol [1] | 123.16 g/mol [2] |
| Boiling Point | 151.2°C at 760 mmHg[1] | Not available |
| Melting Point | Not available | 151-153 °C[2] |
| Appearance | Colorless to pale yellow liquid[3] | Beige crystalline solid |
| Storage Temperature | 2-8°C, dry and sealed[1] | Room temperature in a dry, well-ventilated place |
Operational Plan: From Receipt to Disposal
This section outlines the step-by-step procedures for handling this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The recommended storage temperature is between 2-8°C.[1] Keep the container tightly sealed.[4]
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. Based on the hazards of similar compounds, the following PPE is recommended:
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is possible.[5][6] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile or butyl rubber). Inspect gloves for integrity before each use.[5][6] |
| Skin and Body Protection | A lab coat or a chemical-resistant suit.[5][6] Long-sleeved clothing is essential.[6] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Handling and Experimental Procedures
-
Work Area: All handling of this compound should be conducted in a well-ventilated laboratory, ideally within a certified chemical fume hood.
-
Avoiding Exposure: Avoid direct contact with skin and eyes.[4][5] Do not inhale vapors or mists.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4][6]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuation: Evacuate non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. For solid spills, carefully sweep up the material to avoid generating dust.[5]
-
Collection: Collect the absorbed or swept material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
PPE: Wear the appropriate PPE, including respiratory protection, during the entire cleanup process.
First Aid Measures
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7][8]
-
In case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7][8]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[7][8]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Disposal Plan
-
Waste Characterization: All waste containing this compound should be considered hazardous.
-
Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.
-
Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service.[5] Do not dispose of it down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Guidance
Chemical Handling Workflow
The following diagram illustrates the key stages of handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. 2-Amino-4,6-dimethylpyrimidine 95 767-15-7 [sigmaaldrich.com]
- 3. CAS 14331-54-5: Pyrimidine, 2,4-dimethyl- (6CI,7CI,8CI,9CI) [cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
